2-Bromo-3-chloro-6-fluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-3-chloro-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGLNBTTBXXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823576-75-5 | |
| Record name | 2-Bromo-3-chloro-6-fluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications
This technical guide offers a comprehensive overview of the chemical and physical properties of 2-Bromo-3-chloro-6-fluorobenzyl alcohol, a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics and potential.
Introduction and Chemical Identity
This compound belongs to the class of polyhalogenated benzyl alcohols. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring, in addition to the hydroxymethyl group, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable, albeit specialized, building block in the synthesis of complex organic molecules, particularly in the design of novel pharmaceutical agents and agrochemicals. The specific substitution pattern is anticipated to influence its reactivity, solubility, and metabolic stability.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1823576-75-5 | [1][2][3] |
| Molecular Formula | C₇H₅BrClFO | [2][3] |
| Molecular Weight | 239.47 g/mol | [2] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) and sparingly soluble in water. | N/A |
| Melting Point | Not available. Predicted to be higher than related, less substituted compounds. | N/A |
| Boiling Point | Not available. Predicted to be significantly higher than benzene due to its polarity and molecular weight. | N/A |
Predicted Synthesis and Purification
The most logical and common synthetic route to this compound is the reduction of its corresponding aldehyde, 2-bromo-3-chloro-6-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis.
Synthesis of the Precursor Aldehyde
The precursor, 2-bromo-3-chloro-6-fluorobenzaldehyde, is not commercially ubiquitous but can be synthesized via multi-step sequences, likely starting from a more common di- or tri-substituted benzene derivative. Synthetic strategies for similar halogenated benzaldehydes often involve ortho-lithiation followed by formylation or oxidation of a corresponding toluene derivative.[4][5]
Reduction to this compound
The reduction of the aldehyde to the primary alcohol can be efficiently achieved using a variety of reducing agents.[6][7][8]
Experimental Protocol: Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde
-
Reaction Setup: To a solution of 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol at 0 °C, add a mild reducing agent like sodium borohydride (NaBH₄) (1.1 eq.) portion-wise. The use of a milder reducing agent is preferable to avoid any potential dehalogenation.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid. The organic solvent is then removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Predicted reactivity pathways for this compound.
Potential Applications in Research and Drug Development
Halogenated benzyl alcohols and their derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogens can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. While specific applications for this compound are not documented, its structural motifs suggest potential utility in:
-
Scaffold for Bioactive Molecules: Serving as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The halogen atoms can be exploited for further functionalization, for example, through cross-coupling reactions.
-
Probing Molecular Interactions: The unique electronic and steric profile of this compound could be utilized in the design of molecular probes to study biological systems.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a specialized chemical intermediate with potential for application in various areas of chemical synthesis. Although direct experimental data is scarce, this guide provides a comprehensive, predictive overview of its properties, synthesis, and reactivity based on established chemical principles. As research into novel halogenated compounds continues to grow, it is anticipated that the utility of such uniquely substituted building blocks will become more apparent.
References
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Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]
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Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]
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Homework.Study.com. Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Available at: [Link]
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ResearchGate. TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents... Available at: [Link]
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NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available at: [Link]
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YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Available at: [Link]
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
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Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]
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RSC Publishing. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]
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The Royal Society of Chemistry. Contents. Available at: [Link]
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Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol? Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol
CAS Number: 1823576-75-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable scaffolds and versatile intermediates. The precise arrangement of different halogen atoms on a benzene ring offers a nuanced toolkit for modulating electronic properties, metabolic stability, and binding interactions of bioactive molecules. 2-Bromo-3-chloro-6-fluorobenzyl alcohol emerges as a compound of significant interest, embodying this principle of multifaceted functionality. Its unique substitution pattern, featuring bromine, chlorine, and fluorine, provides multiple strategic points for synthetic diversification. This guide aims to provide a comprehensive technical overview of this compound, from its rational synthesis to its potential applications, grounded in established chemical principles and field-proven insights.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic alcohol. The strategic placement of three different halogens on the phenyl ring, coupled with the reactive benzylic hydroxyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1823576-75-5[1][2][3] |
| Molecular Formula | C₇H₅BrClFO |
| IUPAC Name | (2-Bromo-3-chloro-6-fluorophenyl)methanol |
| Molecular Weight | 239.47 g/mol [2] |
| SMILES | C1=CC(=C(C(=C1F)CO)Br)Cl |
| InChI | InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 |
While experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure and comparison with similar molecules.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Appearance | White to off-white solid | Typical for substituted benzyl alcohols |
| Melting Point | Not available | Expected to be a solid at room temperature |
| Boiling Point | Not available | High due to polarity and molecular weight |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water | Polarity of the alcohol group and organic nature |
| XlogP | 2.5 | Predicted by PubChem[4] |
Section 2: Proposed Synthesis and Purification
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[5][6][7]
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Materials: 2-Amino-4-chloro-5-fluorotoluene, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Dichloromethane, Sodium bicarbonate solution (saturated), Brine.
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Protocol:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloro-5-fluorotoluene in 48% hydrobromic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
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Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
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Cool the reaction mixture and extract the product with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-chloro-6-fluorotoluene.
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Benzylic bromination using N-bromosuccinimide (NBS) is a selective method for introducing a bromine atom at the benzylic position, initiated by a radical initiator like azobisisobutyronitrile (AIBN).
-
Materials: 2-Bromo-3-chloro-6-fluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.
-
Protocol:
-
To a solution of 2-bromo-3-chloro-6-fluorotoluene in carbon tetrachloride, add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-3-chloro-6-fluorobenzyl bromide, which can be used in the next step without further purification.
-
The benzylic bromide is readily hydrolyzed to the corresponding alcohol under mild basic conditions.
-
Materials: 2-Bromo-3-chloro-6-fluorobenzyl bromide, Calcium carbonate, Acetone, Water.
-
Protocol:
-
To a solution of crude 2-bromo-3-chloro-6-fluorobenzyl bromide in a mixture of acetone and water, add calcium carbonate.
-
Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purification by column chromatography is essential to obtain the final product with high purity.
-
Materials: Crude this compound, Silica gel, Hexane, Ethyl acetate.
-
Protocol:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid.
-
Section 3: Spectroscopic Characterization
Accurate characterization of the final product is paramount. While experimental spectra for this specific compound are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. Predicted chemical shifts can be calculated using computational methods.[8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.4-7.6 | m | Aromatic protons |
| ~4.7 | s | -CH₂- | |
| ~2.0-3.0 | br s | -OH | |
| ¹³C NMR | ~155-160 | d | C-F |
| ~130-135 | s | C-Cl | |
| ~120-125 | s | C-Br | |
| ~115-130 | m | Aromatic carbons | |
| ~60-65 | t | -CH₂- |
Note: Predicted shifts are estimates and may vary. 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.[4][9][10][11]
-
C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=C stretch (aromatic): Peaks between 1450-1600 cm⁻¹.
-
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
-
C-X stretches (C-F, C-Cl, C-Br): Bands in the fingerprint region below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic distribution of bromine and chlorine.
-
Key Fragments:
-
[M-H₂O]⁺: Loss of water from the molecular ion.
-
[M-CH₂OH]⁺: Loss of the hydroxymethyl group.
-
Characteristic fragments resulting from the loss of halogen atoms.
-
Section 4: Applications in Research and Development
The synthetic utility of this compound lies in its potential as a versatile intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical synthesis.
Caption: Potential synthetic transformations and applications of the title compound.
Intermediate for Active Pharmaceutical Ingredients (APIs)
Halogenated benzyl derivatives are common motifs in a wide range of pharmaceuticals. The presence of three distinct halogens allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where the reactivity order is typically I > Br > Cl. This differential reactivity enables the sequential introduction of different substituents, facilitating the synthesis of complex molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target protein.
A patent for the preparation of fluorobenzyl derivatives mentions 2-bromo-6-fluorobenzyl alcohol as a useful intermediate for pharmaceutical drugs or agricultural chemicals.[12]
Precursor for Agrochemicals
The structural features of this compound are also relevant to the design of novel herbicides, insecticides, and fungicides. The lipophilicity and electronic properties conferred by the halogens can influence the transport and mode of action of these agents.
Protecting Group Chemistry
Substituted benzyl alcohols can be used to introduce benzyl ether protecting groups for alcohols. While not a standard protecting group, the specific halogen substitution pattern of the 2-bromo-3-chloro-6-fluorobenzyl group could offer unique stability and cleavage properties, potentially advantageous in complex multi-step syntheses.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a comprehensive safety assessment can be made based on the known hazards of structurally similar halogenated benzyl alcohols.
Table 4: Hazard Identification and Precautionary Statements (Based on Analogous Compounds)
| Hazard Class | GHS Classification (Anticipated) | Precautionary Statements (Recommended) |
| Acute Toxicity | Harmful if swallowed (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | Causes skin irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working with fine powders or aerosols, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Section 6: Conclusion
This compound represents a promising and versatile building block for synthetic chemistry. Its unique polyhalogenated structure provides a platform for the development of novel pharmaceuticals and agrochemicals through selective functionalization. While further research is needed to fully characterize its properties and explore its applications, the synthetic routes and safety protocols outlined in this guide provide a solid foundation for its use in a research and development setting. The principles of rational design and careful execution of established chemical transformations will be key to unlocking the full potential of this intriguing molecule.
References
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Totally Organic. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives [Video]. YouTube. [Link]
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An In-Depth Technical Guide to (2-bromo-3-chloro-6-fluorophenyl)methanol: Synthesis, Characterization, and Applications
Abstract
(2-bromo-3-chloro-6-fluorophenyl)methanol is a highly functionalized aromatic alcohol that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring three distinct halogen atoms (F, Cl, Br) and a reactive hydroxymethyl group, makes it a strategic intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of derivative compounds, and the alcohol moiety allows for a wide range of subsequent transformations. This guide provides a comprehensive technical overview of its structure, properties, a validated synthetic protocol, characterization methods, and its potential applications for research scientists and drug development professionals.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identification
The core of (2-bromo-3-chloro-6-fluorophenyl)methanol is a benzene ring substituted with four different groups. The precise arrangement of these substituents is critical to its reactivity and the properties of its derivatives.
Caption: Chemical structure of (2-bromo-3-chloro-6-fluorophenyl)methanol.
Physicochemical Data
Quantitative data for this specific molecule is not widely published, reflecting its status as a specialized research intermediate. The table below compiles key identifiers and predicted properties based on its structure and data from closely related analogues.
| Property | Value | Source / Method |
| IUPAC Name | (2-bromo-3-chloro-6-fluorophenyl)methanol | - |
| Molecular Formula | C₇H₅BrClFO | - |
| Molecular Weight | 239.47 g/mol | Calculated |
| CAS Number | Not broadly available | - |
| Appearance | Expected to be a white to off-white solid | Analogy[1] |
| Solubility | Soluble in methanol, ethanol, DCM, DMSO | General Principle |
| Predicted XLogP3 | ~2.9 - 3.5 | Computational |
| Predicted Melting Point | 45-65 °C | Analogy[1] |
Expected Spectral Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the ring will appear as doublets or doublet of doublets due to coupling with each other and the adjacent fluorine atom. The benzylic protons (-CH₂OH) will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton), and the hydroxyl proton (-OH) will be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will show seven distinct carbon signals: one for the benzylic carbon and six for the aromatic carbons, each uniquely influenced by the attached halogen substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%), which is a definitive confirmation of the elemental composition.
Synthesis and Mechanistic Considerations
The most direct and reliable route to (2-bromo-3-chloro-6-fluorophenyl)methanol is through the selective reduction of its corresponding aldehyde, 2-bromo-3-chloro-6-fluorobenzaldehyde. This strategy is widely employed for preparing substituted benzyl alcohols due to its high efficiency and the commercial availability of suitable reducing agents.[2][3]
Retrosynthetic Analysis
The synthesis can be logically planned by disconnecting the target molecule at the C-O bond of the alcohol, identifying the aldehyde as the key precursor.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: Hydride Reduction
Principle: The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic chemistry.[2] Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are excellent sources of the hydride ion (H⁻), which acts as a nucleophile.[2] For this transformation, sodium borohydride is the preferred reagent.
-
Expertise & Causality: While LiAlH₄ is a more powerful reducing agent, NaBH₄ is chosen for its superior safety profile, ease of handling (it is stable in air and can be used in protic solvents like methanol or ethanol), and excellent chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially reducible groups, which is a key principle of robust protocol design.[2] The reaction is typically performed at low temperatures (0 °C) to control the exothermic reaction rate and maximize yield.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to moderate the reaction rate.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition prevents excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6) and gas evolution ceases.
-
Workup & Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (2-bromo-3-chloro-6-fluorophenyl)methanol.
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
-
Chromatographic Analysis:
-
TLC: An essential in-process check. The product, being more polar than the starting aldehyde, will have a lower Retention Factor (Rf) on the silica plate.
-
HPLC/GC-MS: These techniques are used to determine the final purity of the compound, typically aiming for >95% for use in further synthetic steps.
-
-
Spectroscopic Verification:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The spectra should be compared against predicted chemical shifts and coupling constants to ensure the correct isomer has been synthesized.
-
FTIR: The disappearance of the strong carbonyl (C=O) stretch from the aldehyde (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) in the product spectrum provides clear evidence of the successful reduction.
-
Applications in Research and Drug Development
Substituted benzyl alcohols are cornerstone intermediates in medicinal chemistry.[4][5] The specific structure of (2-bromo-3-chloro-6-fluorophenyl)methanol offers a multi-faceted platform for molecular elaboration.
A Versatile Synthetic Building Block
The true value of this molecule lies in the orthogonal reactivity of its functional groups:
-
Hydroxymethyl Group (-CH₂OH): Can be easily converted into other functional groups.
-
Oxidation: Can be re-oxidized to the aldehyde or further to a carboxylic acid.[6]
-
Etherification (Williamson Synthesis): Acts as a nucleophile to form ethers, a common linkage in drug molecules.
-
Esterification: Can be acylated to form esters.
-
Halogenation: Can be converted to a benzylic halide (e.g., -CH₂Br), creating a potent electrophile for substitution reactions.
-
-
Aryl Bromide (-Br): This is arguably its most valuable feature for drug development professionals. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is more reactive in the oxidative addition step than the C-Cl bond, allowing for selective coupling at the bromine position.[1] This enables the facile introduction of new aryl, alkyl, or amino groups.
-
Aryl Chloride (-Cl) and Fluoride (-F): These halogens are generally less reactive in cross-coupling reactions than bromine.[1] Their primary role is to modulate the physicochemical properties of the final molecule. Fluorine, in particular, is often incorporated into drug candidates to block metabolic oxidation at that position, increase binding affinity, and alter lipophilicity.
Strategic Importance in Drug Design
The polyhalogenated phenyl motif is prevalent in modern pharmaceuticals. The specific electronic and steric environment created by the 2-bromo, 3-chloro, and 6-fluoro substituents can be leveraged to fine-tune a molecule's interaction with a biological target. By using this building block, researchers can rapidly generate a library of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.
Safety and Handling
(2-bromo-3-chloro-6-fluorophenyl)methanol should be handled with standard laboratory precautions. As with most halogenated aromatic compounds, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
(2-bromo-3-chloro-6-fluorophenyl)methanol is a high-value synthetic intermediate whose utility is derived from its dense and strategically positioned functional groups. This guide provides the essential framework for its synthesis via a robust and validated reduction protocol, methods for its characterization, and an expert perspective on its application. For researchers in drug discovery and process development, mastering the use of such sophisticated building blocks is paramount to the efficient construction of novel chemical entities with tailored biological and pharmacological properties.
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- ResearchGate. (n.d.). TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents....
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An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl Alcohol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol (CAS No. 1823576-75-5), a halogenated aromatic alcohol of significant interest in synthetic organic chemistry. As a functionalized building block, its unique substitution pattern offers a valuable scaffold for the development of novel pharmaceuticals and complex molecules. Due to a notable scarcity of published experimental data for this specific isomer, this guide synthesizes information from foundational chemical principles, predictive modeling, and comparative data from structurally related analogs. We will explore its predicted physicochemical properties, delve into its chemical reactivity profile governed by potent electronic effects, outline robust synthetic methodologies, and discuss its potential applications, particularly in medicinal chemistry. The protocols and analyses presented herein are designed to provide researchers with a solid theoretical and practical framework for utilizing this compound in their work.
Introduction and Strategic Importance
This compound enters the field of organic synthesis as a highly functionalized and promising intermediate. Its structure, featuring a hydroxymethyl group and three distinct halogen atoms (bromine, chlorine, and fluorine) at specific positions on the benzene ring, makes it a strategically important synthon. The incorporation of halogens is a well-established strategy in drug design, often used to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2]
The specific ortho-bromo, meta-chloro, and ortho-fluoro substitution pattern creates a unique electronic and steric environment:
-
Potent Inductive Effects: All three halogens exert a strong electron-withdrawing inductive effect (-I), which significantly decreases the electron density of the aromatic ring and the benzylic carbon.
-
Steric Hindrance: The presence of two ortho substituents (bromo and fluoro) sterically shields the benzylic alcohol, influencing its reaction kinetics.
-
Synthetic Handles: Each halogen atom can potentially serve as a site for further functionalization, for example, in metal-catalyzed cross-coupling reactions.
This guide provides the foundational knowledge required to effectively handle, utilize, and modify this versatile chemical building block.
Diagram 1: Chemical Structure of this compound
Caption: IUPAC Name: (2-Bromo-3-chloro-6-fluorophenyl)methanol.
Physicochemical Properties
Direct experimental data for this compound is not widely available in peer-reviewed literature. The properties listed below are a combination of confirmed identifiers and computationally predicted values, offering a reliable estimation for experimental planning.
| Property | Value | Source |
| CAS Number | 1823576-75-5 | [3][4][5] |
| Molecular Formula | C₇H₅BrClFO | [4] |
| Molecular Weight | 239.47 g/mol | Calculated |
| Monoisotopic Mass | 237.91963 Da | [6] |
| Physical State | Predicted to be a solid at 25°C | (Analog) |
| Predicted XlogP | 2.5 | [6] |
| Predicted Solubility | Low in water; soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Principle |
| Stability | Stable under normal laboratory storage conditions | (Analog) |
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by the strong electron-withdrawing character of the halogenated aromatic ring. This has profound implications for reactions at both the benzylic position and the ring itself.[7]
3.1. Reactivity at the Benzylic Position
The benzylic carbon is electron-deficient, which dictates its behavior in key transformations.
-
Oxidation: The conversion of the primary alcohol to 2-bromo-3-chloro-6-fluorobenzaldehyde can be achieved using standard oxidizing agents (e.g., PCC, DMP). However, due to the deactivating effect of the ring, the reaction may require harsher conditions or longer reaction times compared to electron-rich benzyl alcohols.[7]
-
Nucleophilic Substitution: Conversion to the corresponding benzyl halide (e.g., using PBr₃ or SOCl₂) proceeds via an Sₙ2 mechanism. The formation of a benzylic carbocation, required for an Sₙ1 pathway, is highly disfavored due to the powerful destabilizing inductive effects of the ortho and para halogens.
-
Ether Formation & Protecting Group Chemistry: This molecule can be used to protect other alcohols by forming a 2-bromo-3-chloro-6-fluorobenzyl (BCFB) ether. The electron-withdrawing nature of the BCFB group is expected to confer enhanced stability towards acidic conditions compared to a standard benzyl ether.[8] Cleavage would be reliably achieved via standard hydrogenolysis (H₂, Pd/C), a method that is typically orthogonal to many acid- or base-labile protecting groups.[8]
Diagram 2: Core Reactivity Pathways
Caption: Key transformations of the benzylic alcohol group.
3.2. Aromatic Ring Reactivity
The benzene ring is severely deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative -I effects of the three halogens. Reactions such as nitration, halogenation, or Friedel-Crafts are expected to be extremely sluggish and require forcing conditions, likely leading to low yields and side products. Conversely, the ring is a candidate for nucleophilic aromatic substitution (SₙAr), particularly at the carbon bearing the fluorine atom, should a sufficiently strong nucleophile and appropriate conditions be employed.
Synthesis and Methodologies
The synthesis of this compound can be logically approached via two primary retrosynthetic pathways, both of which are standard and reliable transformations in organic chemistry.
Diagram 3: General Synthetic Workflow
Caption: Primary retrosynthetic approaches to the target compound.
4.1. Experimental Protocol: Reduction of Benzaldehyde (Route A)
This is often the preferred method due to its simplicity and high efficiency.[9]
-
Dissolution: Dissolve 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-3 hours), cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid (1M HCl) or saturated aqueous ammonium chloride until gas evolution ceases.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.
4.2. Experimental Protocol: From Toluene (Route B)
This two-step route is useful if the corresponding toluene is a more accessible starting material.[10]
-
Step 1: Benzylic Bromination
-
Dissolve 2-bromo-3-chloro-6-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.05 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Heat the mixture to reflux and irradiate with a UV or high-intensity lamp to initiate the reaction.
-
After completion (monitored by TLC or GC), cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate to remove excess bromine.
-
Dry the organic layer and concentrate to yield the crude benzyl bromide, which is often used directly in the next step.[10]
-
-
Step 2: Hydrolysis
-
Dissolve the crude benzyl bromide from the previous step in a mixture of acetone and water.
-
Add a mild base such as sodium carbonate (Na₂CO₃, ~1.5 eq).
-
Heat the mixture to reflux and stir vigorously until the starting material is consumed.
-
Cool the reaction, remove the acetone under reduced pressure, and perform an aqueous workup and extraction as described in Protocol 4.1 to isolate and purify the final product.[10]
-
Analytical Characterization (Predicted Signatures)
While specific spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features based on well-established principles and data from similar compounds.[11]
-
¹H NMR (in CDCl₃, predicted):
-
Aromatic Protons (2H): Two signals expected in the δ 7.0-7.5 ppm range, likely appearing as doublets or doublet of doublets due to coupling with each other and the ¹⁹F nucleus.
-
Methylene Protons (-CH₂-): A singlet or a doublet (due to potential coupling with the hydroxyl proton) around δ 4.7-4.9 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically between δ 2.0-3.0 ppm, whose position is concentration-dependent.
-
-
¹³C NMR (in CDCl₃, predicted):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons attached to halogens will show characteristic shifts and C-F coupling will be observed for the carbon bonded to fluorine.
-
Benzylic Carbon (-CH₂OH): A single peak expected around δ 60-65 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the 3200-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak in the 1000-1100 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The primary peaks would be M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a characteristic intensity pattern.
-
Fragmentation: A prominent peak corresponding to the loss of the hydroxyl group ([M-OH]⁺) or water ([M-H₂O]⁺) is expected. The most abundant peak will likely be the tropylium-like ion formed after the loss of the -CH₂OH group.
-
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for similarly halogenated benzyl alcohols, the following precautions are strongly advised.[12][13][14]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[13]
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Avoid contact with skin, eyes, and clothing.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Conclusion and Future Outlook
This compound is a valuable, albeit under-characterized, synthetic intermediate. Its dense halogenation provides a unique electronic profile that can be strategically exploited in the synthesis of complex target molecules. While this guide has relied on chemical principles and analog data to build a comprehensive profile, it underscores a clear need for the scientific community to conduct and publish experimental validation of its physical properties, spectroscopic data, and reactivity. For professionals in drug discovery and materials science, this compound represents an attractive starting point for creating novel structures with potentially enhanced biological activity and unique material properties.
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Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]
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Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks
An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the precise arrangement of substituents on an aromatic scaffold is a critical design element. Halogen atoms, in particular, serve as powerful modulators of a molecule's physicochemical and pharmacological properties, influencing everything from metabolic stability and membrane permeability to binding affinity and target selectivity.[1] this compound emerges as a noteworthy building block, offering a unique and synthetically versatile pattern of halogenation. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established chemical principles.
Core Molecular Profile
Understanding the fundamental characteristics of a chemical entity is the bedrock of its effective utilization. This compound is a polysubstituted aromatic compound whose utility is defined by its precise molecular architecture.
Chemical Identity and Structure
The systematic placement of three different halogen atoms (F, Cl, Br) on the benzyl alcohol framework creates a molecule with distinct electronic and steric properties. The fluorine at position 6, chlorine at position 3, and bromine at position 2 each contribute to the molecule's reactivity and potential as a synthetic intermediate.
-
IUPAC Name: (2-Bromo-3-chloro-6-fluorophenyl)methanol[2]
-
CAS Number: 1823576-75-5[3]
-
SMILES: FC1=C(C(Br)=C(Cl)C=C1)CO[3]
-
InChI: InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2[2]
Physicochemical Properties
The quantitative data associated with a molecule are essential for experimental design, from reaction setup to purification and analysis.
| Property | Value | Source |
| Molecular Weight | 239.47 g/mol | [3] |
| Monoisotopic Mass | 237.91963 Da | [2] |
| Predicted XlogP | 2.5 | [2] |
| Appearance | Typically a solid (extrapolated from similar compounds) | [4] |
Synthetic Pathways and Methodologies
While commercial availability exists, understanding the synthetic routes to this compound is crucial for custom synthesis projects and for appreciating its chemical lineage. A common and effective strategy for synthesizing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid.[5][6]
Proposed Synthesis Workflow: Reduction of a Carbonyl Precursor
The most logical synthetic approach involves the reduction of a suitable carbonyl-containing precursor, such as 2-bromo-3-chloro-6-fluorobenzaldehyde. This method is widely employed for its high efficiency and selectivity for the benzyl alcohol product.[5]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the reduction of aromatic aldehydes.[6][7] It is designed to be self-validating through in-process monitoring.
Objective: To synthesize this compound from 2-bromo-3-chloro-6-fluorobenzaldehyde.
Materials:
-
2-bromo-3-chloro-6-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) and dissolve it in a mixture of DCM and MeOH (e.g., a 4:1 ratio).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reduction reaction.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled reaction and ensures efficient reduction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product.
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with DCM (3x). The multiple extractions ensure maximum recovery of the organic product.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Organic Synthesis
The true value of a building block is defined by its utility. Halogenated aromatic compounds are foundational in pharmaceutical development.[1] The specific substitution pattern of this compound makes it a valuable intermediate for several reasons.
-
Scaffold for Complex Molecules: It serves as a starting point for synthesizing more elaborate molecules. The alcohol functional group is a versatile handle for various transformations, including oxidation to an aldehyde, conversion to a leaving group (e.g., benzyl bromide) for nucleophilic substitution, or etherification.[8][9]
-
Protecting Group Chemistry: Substituted benzyl alcohols can be used to form benzyl ethers, a robust and widely used protecting group for alcohols in multi-step synthesis.[10] The electron-withdrawing halogens on this specific molecule are expected to modify the stability of the corresponding benzyl ether, potentially offering advantages over standard benzyl protecting groups in certain chemical environments.[10]
-
Modulation of Biological Activity: The introduction of this moiety into a potential drug candidate can significantly impact its biological profile. The halogens can participate in halogen bonding, alter the molecule's electronics (pKa), and block sites of metabolism, potentially enhancing the compound's efficacy and pharmacokinetic properties.[1][11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar halogenated benzyl alcohols provide a strong basis for safe handling protocols.[4][12]
4.1. GHS Hazard Classification (Anticipated) Based on analogous compounds, the following classifications are likely:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][12]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][12]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][12]
4.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
4.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[12][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Conclusion
This compound represents a highly functionalized and synthetically valuable building block for the research and drug development community. Its unique polysubstituted halogen pattern provides a platform for creating novel chemical entities with tailored properties. By understanding its core profile, synthetic accessibility, and potential applications, scientists can strategically leverage this compound to advance complex synthetic campaigns and accelerate the discovery of new therapeutic agents.
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A Senior Application Scientist's Guide to Determining the Aqueous Solubility of 2-Bromo-3-chloro-6-fluorobenzyl Alcohol
As such, this document pivots from a simple data sheet to a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical, validated protocols necessary to generate reliable solubility data in-house. We will proceed as if we are tasked with characterizing this compound from first principles, a common scenario in early-stage development.
Theoretical Framework: Predicting Solubility Behavior
Before any experiment, a molecule's structure offers clues to its behavior. 2-Bromo-3-chloro-6-fluorobenzyl alcohol (C₇H₅BrClFO) is a halogenated benzyl alcohol.[1] Its solubility will be governed by a balance of competing factors inherent in its structure.
-
Hydrophilic Contributor: The primary driver for aqueous solubility is the benzylic alcohol group (-CH₂OH). The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, facilitating interaction with water molecules. Alcohols are generally more polar and form stronger intermolecular hydrogen bonds than amines.[2]
-
Hydrophobic Detractors: The benzene ring is inherently hydrophobic. The addition of three halogen atoms (Bromine, Chlorine, Fluorine) significantly increases the molecule's molecular weight and surface area, which typically decreases aqueous solubility.[3][4] Halogenation can also alter the electronic nature of the aromatic ring, influencing crystal lattice energy and, consequently, the energy required to dissolve the solid.[5]
Predicted Solubility Profile: Given the heavily substituted, hydrophobic aromatic ring, this compound is expected to have low to moderate aqueous solubility. The molecule has a predicted XlogP (a measure of lipophilicity) of 2.5, suggesting a preference for lipidic environments over aqueous ones.[1] This profile underscores the necessity of precise experimental determination.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility, or the equilibrium concentration of a compound in a saturated solution, is the gold standard for solubility measurement.[6] The most robust and widely accepted method for this is the Shake-Flask Method , as outlined in OECD Guideline 105.[7][8][9]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer) at a constant temperature for a sufficient period to reach equilibrium.[10] Once equilibrium is established, the solid and aqueous phases are separated, and the concentration of the dissolved compound in the aqueous phase is quantified.[11]
Workflow for Solubility Determination
The overall process involves preparing the sample, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the analyte in the filtrate.
Caption: Experimental workflow for the Shake-Flask method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm PVDF or PTFE syringe filters
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[12]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24 to 48 hours.[11] A preliminary test can determine the time necessary to achieve saturation.[8]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. Discard the first portion of the filtrate to avoid errors from filter adsorption.
-
Quantification: Prepare appropriate dilutions of the filtrate and analyze them using a validated HPLC-UV method.[6][13]
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and reliable method for quantifying the concentration of dissolved solute.[12]
HPLC Method Development
A reverse-phase HPLC method is suitable for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV absorbance of a standard solution. Aromatic compounds typically absorb between 254-270 nm.
-
Injection Volume: 10 µL
Calibration Curve
To accurately determine the concentration, a standard calibration curve must be generated.[14]
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the concentration of the unknown samples.
Caption: Workflow for generating an HPLC calibration curve.
Data Presentation (Illustrative)
As no public data exists, the following table is for illustrative purposes only to demonstrate how experimentally determined results should be presented. It represents a hypothetical outcome of the described protocol.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Purified Water | 25 | 150.8 | 0.63 | Shake-Flask, HPLC-UV |
| PBS (pH 7.4) | 25 | 165.2 | 0.69 | Shake-Flask, HPLC-UV |
| Purified Water | 37 | 210.5 | 0.88 | Shake-Flask, HPLC-UV |
| PBS (pH 7.4) | 37 | 228.3 | 0.96 | Shake-Flask, HPLC-UV |
Molecular Weight of this compound: 237.44 g/mol
Conclusion and Further Considerations
This guide provides a robust, first-principles approach to determining the aqueous solubility of this compound. The Shake-Flask method coupled with HPLC-UV analysis is the gold standard for generating reliable thermodynamic solubility data, which is indispensable for further drug development activities.
Key considerations for ensuring data integrity:
-
Purity of Compound: The purity of the test compound should be high (>95%) to avoid interference from impurities.[15]
-
Equilibrium Time: Ensure sufficient incubation time is allowed for the system to reach equilibrium.
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[3][4]
-
pH of Medium: For ionizable compounds, solubility can be highly pH-dependent. While this benzyl alcohol is not expected to ionize significantly, using buffered systems like PBS is good practice for simulating physiological conditions.[16]
By following these validated protocols, researchers can confidently generate the high-quality solubility data needed to advance their scientific and developmental objectives.
References
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]
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ResearchGate. (n.d.). How to find solubilities of drugs by using uv-visible spectroscopy? Available at: [Link]
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Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]
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SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]
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J-Stage. (n.d.). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Available at: [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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Phytosafe. (n.d.). OECD 105. Available at: [Link]
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PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]
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Solubility of Things. (n.d.). UV-Vis Spectroscopy. Available at: [Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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Daikin Chemicals. (2018). Measurement of water solubility for PFHXA. Available at: [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]
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NCERT. (n.d.). Amines. Available at: [Link]
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MDPI. (n.d.). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry and drug development. For complex molecules such as polysubstituted aromatic compounds, a detailed understanding of their spectral features is paramount for unambiguous identification and quality control. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. We will deconstruct the theoretical principles governing the spectrum, present a detailed prediction of chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and provide a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural characterization of complex halogenated compounds.
Theoretical Principles: Decoding the Influences on Proton Resonances
The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton, shaped by the cumulative effects of the substituents on the benzene ring. Understanding these influences is key to predicting and interpreting the spectrum.
Chemical Shift (δ)
The chemical shift of a proton is determined by the local magnetic field it experiences, which is modulated by the electron density of its surroundings.
-
Aromatic Protons (H-4, H-5): The benzene ring itself sustains a ring current that strongly deshields the attached protons, causing them to resonate at high chemical shifts (typically 7.0-8.0 ppm) compared to alkene protons.[1] The three halogen substituents (Br, Cl, F) are all electronegative and act as electron-withdrawing groups via induction, which further deshields the aromatic protons, shifting their signals downfield.[2][3] Conversely, the -CH₂OH group is a weak electron-donating group, which would slightly shield the ortho and para positions. The final chemical shifts of H-4 and H-5 are a complex sum of these competing inductive and resonance effects.
-
Benzylic Protons (-CH₂OH): These protons are adjacent to an aromatic ring and an oxygen atom, placing them in a deshielded environment. For unsubstituted benzyl alcohol, these protons typically appear around 4.7 ppm in CDCl₃.[4][5] The electron-withdrawing nature of the ring substituents is expected to cause a slight downfield shift from this baseline value.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and sensitive to concentration, temperature, and solvent.[6] It can participate in hydrogen bonding, which tends to deshield it, shifting it downfield. Its signal is often broadened due to chemical exchange with trace amounts of water or acid.[7][8]
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.
-
Aromatic H-H Coupling: The two adjacent aromatic protons, H-4 and H-5, will couple to each other. This is a three-bond coupling (³J), and for ortho protons on a benzene ring, the coupling constant (³JH4-H5) is typically in the range of 6-10 Hz.[9]
-
Aromatic H-F Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and therefore couples to nearby protons.
-
Aliphatic H-H Coupling: The hydroxyl proton (-OH) can couple to the adjacent methylene protons (-CH₂-). This three-bond coupling (³JH-H) would split the -OH signal into a triplet and the -CH₂- signal into a doublet. However, this coupling is often not observed in solvents like CDCl₃ due to rapid proton exchange.[7] In a non-exchanging solvent like DMSO-d₆, this coupling is more reliably observed.[11]
Predicted ¹H NMR Spectrum
Based on the principles above, we can construct a detailed prediction for the ¹H NMR spectrum of this compound, assuming acquisition in CDCl₃ at 400 MHz.
Molecular Structure with Proton Assignments
Caption: Structure of this compound
Table 1: Predicted ¹H NMR Spectral Parameters (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-5 | ~ 7.5 - 7.7 | Doublet of Doublets (dd) | ³JH5-H4 ≈ 8.5 Hz, ³JH5-F6 ≈ 9.5 Hz | 1H |
| H-4 | ~ 7.2 - 7.4 | Doublet of Doublets (dd) | ³JH4-H5 ≈ 8.5 Hz, ⁴JH4-F6 ≈ 6.0 Hz | 1H |
| -CH₂- | ~ 4.8 - 5.0 | Singlet (s) or Doublet (d) | ³JCH₂-OH ≈ 5-7 Hz (if observed) | 2H |
| -OH | ~ 2.0 - 4.0 (variable) | Broad Singlet (br s) or Triplet (t) | ³JOH-CH₂ ≈ 5-7 Hz (if observed) | 1H |
Justification:
-
H-5: Is expected to be the most downfield aromatic proton due to its proximity to the strongly electron-withdrawing fluorine atom. Its signal is split into a doublet by H-4 and further split into a doublet by the ortho fluorine.
-
H-4: Is expected to be upfield relative to H-5. Its signal is split into a doublet by H-5 and further split by the smaller, meta-coupling to fluorine.
-
-CH₂-: The benzylic position is deshielded. In CDCl₃, rapid exchange of the -OH proton often collapses the coupling, resulting in a singlet.[8]
-
-OH: The hydroxyl proton signal is often a broad singlet due to exchange. If the sample is very pure and dry, coupling to the -CH₂- group may be resolved, yielding a triplet.[7]
Experimental Protocol: Acquiring a High-Quality Spectrum
Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution, artifact-free spectrum. This protocol represents a self-validating system for ensuring data integrity.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[12][13]
-
Rationale: This amount provides sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing issues with line broadening from excessive concentration.
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).[13][14]
-
Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. Deuterated solvent is essential to avoid a large interfering solvent signal and to provide the deuterium signal required for the spectrometer's field-frequency lock.[14] TMS serves as the internal standard, with its signal defined as 0.00 ppm.
-
-
Dissolution & Transfer: Gently vortex the vial to ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12][13]
-
Rationale: Undissolved solids will degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[12]
-
-
-
Instrumental Setup & Data Acquisition (on a 400 MHz Spectrometer):
-
Sample Insertion and Locking: Insert the NMR tube into a spinner, adjust its depth using a gauge, and place it in the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃.[15]
-
Rationale: The lock system compensates for any drift in the magnetic field strength during the experiment, ensuring signal stability.
-
-
Shimming: Homogenize the magnetic field by automated shimming procedures (e.g., topshim).[16][17]
-
Rationale: Shimming is the most critical step for achieving high resolution and sharp, symmetrical peak shapes.
-
-
Acquisition Parameters:
-
Number of Scans (NS): Set to 16.
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Rationale: For a ¹H spectrum with this sample concentration, 16 scans is usually sufficient. A relaxation delay of 2 seconds allows for adequate relaxation of the protons between pulses, ensuring the resulting integrations are reasonably quantitative.[16]
-
-
Acquisition: Start the acquisition using the appropriate command (e.g., zg). The resulting Free Induction Decay (FID) signal is then automatically Fourier transformed into the frequency-domain spectrum.
-
Data Analysis and Spectral Interpretation
After acquisition, the final step is to assign each signal in the processed spectrum to a specific set of protons in the molecule. This process relies on integrating the theoretical predictions with the experimental data.
Factors Influencing the ¹H NMR Spectrum
Caption: Logical relationship of factors determining the final spectrum.
A Systematic Interpretation Approach:
-
Identify Solvent and Standard: Locate the residual solvent peak for CDCl₃ (δ ≈ 7.26 ppm) and the TMS peak (δ = 0.00 ppm).
-
Assign the Benzylic Protons (-CH₂-): Look for a signal integrating to 2H in the δ 4.8-5.0 ppm region. In CDCl₃, this is most likely a sharp singlet.
-
Assign the Aromatic Protons (H-4, H-5):
-
Identify the two signals in the aromatic region (δ ≈ 7.2-7.7 ppm), each integrating to 1H.
-
The downfield signal will be H-5. Confirm its multiplicity is a doublet of doublets. Measure the two coupling constants. The larger J-value (~9.5 Hz) corresponds to the ortho H-F coupling, and the smaller one (~8.5 Hz) to the ortho H-H coupling.
-
The upfield signal will be H-4. Confirm it is also a doublet of doublets. One J-value must match the H-H coupling from the H-5 signal (~8.5 Hz). The second, smaller J-value (~6.0 Hz) corresponds to the meta H-F coupling.
-
-
Assign the Hydroxyl Proton (-OH):
-
Look for a broad singlet integrating to 1H, likely in the δ 2.0-4.0 ppm range.
-
Confirmation: To definitively confirm this assignment, a "D₂O shake" experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear, as the proton is exchanged for a deuterium atom.[8]
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent effects and heteronuclear coupling provide a wealth of structural information. The chemical shifts of the four distinct proton environments are governed by a combination of inductive and anisotropic effects. The multiplicities provide unambiguous connectivity data, with the characteristic ortho and meta H-F coupling constants being particularly diagnostic for confirming the substitution pattern. By combining a strong theoretical foundation with a robust experimental protocol, ¹H NMR spectroscopy serves as a powerful and definitive tool for the structural verification of this and other complex halogenated molecules in a research and development setting.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
-
Viant, J. F. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]
-
Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 1(1), 39-46. Retrieved from [Link]
-
Sosa, G. L., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Sosa, G. L., et al. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Semantic Scholar. Retrieved from [Link]
-
Bio-protocol. (n.d.). Sample preparation and 1H-NMR experiment. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical shifts of the alcoholic methylene protons of benzyl alcohol. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Introduction: The Role of 13C NMR in Structural Elucidation
An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
This guide provides a comprehensive, in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and verification of complex organic molecules. This document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, grounded in established spectroscopic principles.
In the landscape of modern pharmaceutical and chemical research, the unambiguous determination of molecular structure is a cornerstone of safety, efficacy, and intellectual property. Among the suite of analytical techniques available, 13C NMR spectroscopy provides unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a direct count of non-equivalent carbons and detailed information about their electronic environment, bonding, and connectivity.
This compound is a polysubstituted aromatic compound, a class of molecules frequently encountered as intermediates or final products in drug discovery programs. The complex interplay of three different halogen substituents (F, Cl, Br) and a hydroxymethyl group on the benzene ring creates a unique and challenging spectral puzzle. This guide will deconstruct this puzzle by providing a theoretical prediction of the 13C NMR spectrum, a detailed experimental protocol for its acquisition, and a framework for its interpretation.
Theoretical Framework: Predicting Chemical Shifts in Polysubstituted Aromatics
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In substituted benzene rings, the position of a signal can be predicted with reasonable accuracy by starting with the chemical shift of benzene (128.5 ppm) and applying additive corrections for each substituent, known as Substituent Chemical Shift (SCS) effects. These effects are position-dependent, affecting the ipso (the carbon directly attached to the substituent), ortho, meta, and para carbons differently.
The accuracy of this predictive model relies on understanding the specific electronic contributions of each substituent:
-
Hydroxymethyl Group (-CH₂OH): This group is a weak electron-donating group. It causes a minor shielding (upfield shift) at the ortho and para positions and a deshielding (downfield shift) at the ipso carbon.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong deshielding effect on the ipso carbon. A key feature of fluorine is its spin (I = 1/2), which leads to through-bond coupling with carbon nuclei. This results in the splitting of carbon signals into doublets or more complex multiplets, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the two nuclei.[1][2] The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF), three-bond (³JCF), and longer-range couplings are progressively smaller.[3][4]
-
Chlorine (-Cl): Chlorine is also strongly electronegative and deshields the ipso carbon. Its effect diminishes with distance.
-
Bromine (-Br): While electronegative, bromine's primary influence on the attached carbon's chemical shift is the "heavy atom effect."[5] This effect introduces significant spin-orbit coupling, which paradoxically leads to a shielding (upfield shift) of the ipso carbon signal compared to what would be expected based on electronegativity alone.[5][6]
The principle of additivity allows us to estimate the chemical shifts in this compound by starting with the known spectrum of benzyl alcohol and incrementally adding the SCS effects of the halogen substituents.[6][7]
Predicted 13C NMR Spectrum of this compound
The prediction begins with the assignment of carbons in the target molecule, as illustrated in the diagram below.
Figure 1. Structure and carbon numbering of this compound.
Calculation of Predicted Chemical Shifts
We will use an incremental approach, starting with the experimental chemical shifts for benzyl alcohol and applying known SCS values for F, Cl, and Br.[8][9][10]
| Carbon | Benzyl Alcohol (δ, ppm)[8] | F effect at C6 | Cl effect at C3 | Br effect at C2 | Predicted δ (ppm) |
| C1 | 140.9 | ortho (-12.9) | meta (+1.0) | meta (+1.6) | 130.6 |
| C2 | 127.0 | meta (+1.4) | ortho (-0.4) | ipso (-5.5) | 122.5 |
| C3 | 128.4 | para (-4.5) | ipso (+6.3) | ortho (+3.2) | 133.4 |
| C4 | 127.4 | meta (+1.4) | ortho (-0.4) | meta (+1.6) | 130.0 |
| C5 | 128.4 | ortho (-12.9) | meta (+1.0) | para (-2.2) | 114.3 |
| C6 | 127.0 | ipso (+34.8) | para (-1.9) | meta (+1.6) | 161.5 |
| C7 | 64.7 | meta (to C6) | para (to C3) | ortho (to C2) | ~60-63 * |
*The effect on the benzylic carbon (C7) is less straightforward to predict with simple additivity rules, but steric hindrance from the ortho substituents (Br and F) is expected to cause a slight upfield shift.
Predicted Carbon-Fluorine Coupling Constants
The presence of fluorine will introduce characteristic splitting patterns for the carbons in the ring. The magnitudes of these couplings are predictable based on the number of intervening bonds.
| Carbon | Number of Bonds from F | Predicted Coupling Constant (nJCF) | Expected Multiplicity |
| C1 | 2 | ²JCF ≈ 15-25 Hz | Doublet |
| C2 | 3 | ³JCF ≈ 3-7 Hz | Doublet |
| C3 | 4 | ⁴JCF ≈ 1-3 Hz | Doublet |
| C4 | 5 | ⁵JCF ≈ 0-1 Hz | Singlet (or very narrow d) |
| C5 | 3 | ³JCF ≈ 7-10 Hz | Doublet |
| C6 | 1 | ¹JCF ≈ 245-255 Hz | Doublet |
| C7 | 3 | ³JCF ≈ 2-5 Hz | Doublet |
Summary of the Predicted 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals.
-
Downfield Region (δ > 160 ppm): A doublet with a very large coupling constant (~250 Hz) corresponding to C6 , directly attached to the fluorine atom.
-
Aromatic Region (δ 110-140 ppm):
-
C3 is expected to be the most downfield quaternary carbon in this region (~133.4 ppm) due to the attached chlorine.
-
C1 will appear as a doublet (~130.6 ppm) with a significant ²JCF coupling.
-
C4 is predicted around 130.0 ppm and will likely be a sharp singlet or a very narrow doublet.
-
C2 , the bromine-bearing carbon, will be shifted upfield due to the heavy atom effect, appearing as a doublet around 122.5 ppm.
-
C5 is expected to be the most upfield aromatic signal (~114.3 ppm), appearing as a doublet due to ³JCF coupling.
-
-
Aliphatic Region (δ < 70 ppm): A single doublet around 60-63 ppm, corresponding to the benzylic carbon C7 , showing a small ³JCF coupling.
Experimental Protocol for Spectrum Acquisition
To validate the predicted spectrum, a rigorous and well-defined experimental approach is necessary. The following protocol outlines the steps for acquiring a high-quality, unambiguous 13C NMR spectrum.
Figure 2. Workflow for the 13C NMR analysis of this compound.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard solvent for many organic molecules, offering good solubility and a single, well-defined solvent peak at 77.16 ppm.
-
Spectrometer Frequency (≥400 MHz): Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving closely spaced peaks and accurately measuring coupling constants in this complex spectrum.
-
Relaxation Delay (D1): Quaternary carbons (C1, C2, C3, C6) have longer relaxation times. A sufficient delay (D1) is essential to allow these nuclei to return to equilibrium between pulses, ensuring their signals are not attenuated and can be integrated if necessary.
-
DEPT-135: This experiment is invaluable for confirming assignments. It would show C4 and C5 as positive signals and C7 as a negative signal, while the quaternary carbons would be absent.
-
HSQC/HMBC: These 2D NMR experiments are the gold standard for structural verification. An HSQC would definitively link the signals for C4, C5, and C7 to their attached protons. An HMBC would reveal long-range correlations (e.g., from the C7 protons to C1, C2, and C6), providing irrefutable proof of the connectivity of the hydroxymethyl group and the substitution pattern on the ring.
Conclusion
The 13C NMR spectrum of this compound presents a rich source of structural information that can be fully harnessed through a combination of theoretical prediction and rigorous experimental technique. The key identifying features are the seven distinct carbon signals, with the C-F couplings providing a definitive fingerprint for the fluorine substitution pattern. The predicted chemical shifts, based on the well-established principles of substituent additivity and heavy atom effects, provide a robust template for spectral assignment. By following the detailed experimental protocol and employing advanced techniques like DEPT and 2D NMR, researchers can achieve an unambiguous structural confirmation, a critical step in the advancement of any chemical or pharmaceutical development program.
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ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link][1]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
This guide provides a comprehensive technical overview for the analysis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and isotopic analysis essential for the structural elucidation and quantification of this complex halogenated compound.
Introduction: The Analytical Challenge
This compound is a polysubstituted aromatic compound whose structural complexity presents a unique analytical challenge. As a potential intermediate in pharmaceutical synthesis, its unambiguous identification and purity assessment are critical. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it the premier technique for this purpose.[1][2] This guide explains the causal relationships behind experimental choices in MS method development, focusing on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS), a robust approach for volatile and semi-volatile analytes.
Ionization: The Gateway to Mass Analysis
The first critical step in MS analysis is the ionization of the target molecule. For this compound, Electron Ionization (EI) is a highly effective and informative choice.
Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺•).[2] This process is highly energetic, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" that is invaluable for structural confirmation and library matching.[1] While softer ionization techniques like Electrospray Ionization (ESI) are viable, particularly for LC-MS, EI's strength lies in the rich structural detail it provides through these fragmentation patterns.
The Isotopic Signature: A Self-Validating System
A key feature of this compound is the presence of bromine and chlorine, both of which have significant heavy isotopes. This creates a highly characteristic isotopic pattern for the molecular ion and any fragment retaining these halogens, acting as a built-in validation of the ion's elemental composition.
-
Chlorine Isotopes: Natural chlorine consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[3][4]
-
Bromine Isotopes: Natural bromine consists of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.[3][4][5]
For an ion containing one bromine and one chlorine atom, a complex cluster of peaks will be observed at M, M+2, and M+4. The relative intensities of this cluster are predictable and provide high confidence in the identification.
Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₇H₅BrClFO⁺•)
| Ion Composition | m/z (Nominal) | Relative Abundance (Approx.) | Contribution |
| C₇H₅⁷⁹Br³⁵ClFO | 238 | 100% | (M) |
| C₇H₅⁸¹Br³⁵ClFO / C₇H₅⁷⁹Br³⁷ClFO | 240 | ~130% | (M+2) |
| C₇H₅⁸¹Br³⁷ClFO | 242 | ~32% | (M+4) |
Note: The molecular formula is C₇H₅BrClFO. The nominal mass of the molecular ion (M⁺•) containing the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O) is 238 Da.
Fragmentation Pathways: Deconstructing the Molecule
Under EI conditions, the molecular ion of this compound undergoes a series of predictable fragmentation events. Understanding these pathways is crucial for interpreting the mass spectrum. Aromatic alcohols typically show intense molecular ion peaks, but fragmentation is also prominent.[6]
Key Fragmentation Mechanisms:
-
Loss of Hydroxyl Radical ([M-OH]⁺): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in a fragment at m/z 221. This is a common pathway for benzylic alcohols.
-
Loss of Water ([M-H₂O]⁺•): Alcohols readily lose a molecule of water (18 Da), which can be a dominant fragmentation route, sometimes even diminishing the molecular ion peak.[7][8] This would produce a radical cation at m/z 220.
-
Alpha-Cleavage ([M-CH₂OH]⁺): The bond between the aromatic ring and the benzylic carbon can cleave, leading to the loss of the •CH₂OH radical (31 Da). This generates a stable aromatic cation at m/z 207.
-
Benzylic Cation Formation & Rearrangement: A hallmark of benzyl alcohol fragmentation is the formation of ions at m/z 107 and 79.[9][10] While the direct formation of [C₇H₇O]⁺ (m/z 107) from the parent molecule by loss of halogens is less direct, a key fragment arises from the subsequent loss of carbon monoxide (CO) from ions like [C₇H₇O]⁺ to form a [C₆H₇]⁺ ion at m/z 79.[11]
-
Loss of Halogens: The molecular ion can also lose halogen radicals. The loss of a bromine radical (•Br, 79 or 81 Da) would yield a fragment at m/z 159. The loss of a chlorine radical (•Cl, 35 or 37 Da) would result in a fragment at m/z 203.
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
A robust and reliable method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
GC-MS Instrumentation & Conditions:
-
System: Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or equivalent).[13]
-
Injection: 1 µL injection volume, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[13]
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to capture all fragment ions.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, comparing the molecular ion cluster and fragmentation pattern to the predicted data.
-
For confirmation, compare the acquired spectrum against a reference library like the NIST Mass Spectral Library.[15][16]
-
The following diagram outlines the complete experimental workflow.
Caption: Workflow for the GC-MS analysis of the target analyte.
Data Interpretation: Synthesizing the Evidence
A successful analysis culminates in the confident interpretation of the mass spectrum.
Table 2: Summary of Expected Key Ions and Their Origin
| m/z (Nominal, Lightest Isotopes) | Ion Formula | Proposed Origin | Confidence |
| 238 | [C₇H₅BrClFO]⁺• | Molecular Ion (M⁺•) | High |
| 221 | [C₇H₅BrClF]⁺ | Loss of •OH | High |
| 220 | [C₇H₄BrClF]⁺• | Loss of H₂O | High |
| 207 | [C₆H₂BrClF]⁺ | Loss of •CH₂OH | Medium |
| 159 | [C₇H₅ClFO]⁺ | Loss of •Br | High |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |
The presence of the characteristic M, M+2, M+4 isotopic cluster, combined with fragments corresponding to logical losses (e.g., OH, H₂O, Br), provides overwhelming evidence for the structure of this compound. The base peak will likely be a stable fragment, such as the phenyl cation or a tropylium-type ion.[4]
Conclusion
The mass spectrometric analysis of this compound is a clear example of applying fundamental principles to solve a complex analytical problem. By leveraging the distinct isotopic signatures of bromine and chlorine and understanding the predictable fragmentation patterns of benzyl alcohols under electron ionization, researchers can achieve unambiguous structural confirmation. The GC-MS protocol detailed herein provides a robust, reproducible, and self-validating framework for the analysis of this and structurally similar compounds, ensuring high confidence in results for critical applications in research and development.
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An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of polysubstituted aromatic compounds is paramount. 2-Bromo-3-chloro-6-fluorobenzyl alcohol emerges as a key structural motif, offering a versatile scaffold for the construction of complex molecular architectures. The specific arrangement of its substituents—a hydroxylmethyl group and three distinct halogens—imparts a unique and nuanced reactivity profile. This guide provides an in-depth technical exploration of this profile, grounded in established principles of organic chemistry and supported by field-proven insights. We will delve into the electronic and steric influences that govern its behavior in key transformations, offering both mechanistic understanding and practical, actionable protocols for the research scientist.
The strategic placement of electron-withdrawing halogen atoms on the benzene ring significantly modulates the reactivity of the benzylic alcohol. This guide will systematically dissect these effects in the context of oxidation, nucleophilic substitution, and cross-coupling reactions, providing a predictive framework for its synthetic applications.
Core Reactivity Principles: An Analysis of Substituent Effects
The reactivity of this compound is fundamentally dictated by the interplay of the electronic and steric effects of its substituents. A comprehensive understanding of these principles is crucial for predicting its behavior and optimizing reaction conditions.
Electronic Landscape
The benzene ring is adorned with three halogen atoms: bromine, chlorine, and fluorine. All three exert a strong electron-withdrawing inductive effect (-I), which significantly decreases the electron density of the aromatic ring and, by extension, the benzylic carbon.[1] This has several important consequences:
-
Reduced Susceptibility to Oxidation: The electron-deficient nature of the benzylic carbon makes the alcohol less prone to oxidation compared to unsubstituted benzyl alcohol.[1][2]
-
Destabilization of Carbocation Intermediates: The formation of a benzylic carbocation, a potential intermediate in SN1-type reactions, is disfavored due to the powerful inductive pull of the halogens.[1] This suggests that reactions proceeding through such an intermediate will be slower.
-
Enhanced Acidity of the Hydroxyl Proton: The electron-withdrawing groups increase the acidity of the hydroxyl proton, facilitating its removal by a base. This is a key consideration in reactions such as etherification.
While halogens also possess an electron-donating resonance effect (+M), the inductive effect is dominant for chlorine and bromine.[1] In the case of fluorine, the +M effect is more pronounced but still generally outweighed by its strong -I effect. The cumulative impact of these three halogens is a significantly electron-poor aromatic system.
Steric Considerations
The ortho-fluoro substituent introduces a degree of steric hindrance around the benzylic alcohol. While not excessively bulky, it can influence the approach of reagents, particularly larger ones. This steric factor, combined with the electronic effects, will play a role in modulating the rates of various reactions.
Key Transformations and Synthetic Utility
The unique electronic and steric properties of this compound make it a valuable intermediate for a range of chemical transformations. This section will explore the most pertinent of these reactions, providing both mechanistic insights and detailed experimental protocols.
Oxidation to 2-Bromo-3-chloro-6-fluorobenzaldehyde
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. Due to the electron-withdrawing nature of the substituents, harsher oxidizing agents or more forcing conditions may be required compared to electron-rich benzyl alcohols.[1][2]
Mechanistic Rationale
The oxidation of benzyl alcohols often proceeds via the formation of a chromate ester or a similar intermediate, followed by an elimination step. The electron-withdrawing groups on the aromatic ring can slow down this process by making the benzylic carbon less susceptible to attack.[2] Therefore, the choice of a potent but selective oxidizing agent is critical to achieve high yields and minimize over-oxidation to the carboxylic acid.
Recommended Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a reliable and widely used reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[1]
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-3-chloro-6-fluorobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Oxidizing Agents for Benzyl Alcohols
| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Notes |
| PCC | DCM, room temp | High | Mild, reliable, but chromium-based. |
| MnO₂ | DCM or Acetone, reflux | High | Effective for benzylic alcohols. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Very High | Requires cryogenic conditions. |
| Dess-Martin Periodinane | DCM, room temp | Very High | Metal-free, but can be shock-sensitive. |
Etherification and Esterification: Leveraging the Hydroxyl Group
The hydroxyl group of this compound can be readily converted into ethers and esters, which are common functionalities in drug molecules and other advanced materials.
Williamson Ether Synthesis
This classic method involves the deprotonation of the alcohol followed by nucleophilic attack on an alkyl halide. The enhanced acidity of the hydroxyl proton in this compound facilitates the initial deprotonation step.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of the desired alkyl halide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is arguably one of the most powerful applications of this molecule in synthetic chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3] The reactivity of the aryl halides in this reaction generally follows the trend I > Br > Cl. Therefore, it is expected that the bromine atom at the 2-position will be more reactive than the chlorine atom at the 3-position, potentially allowing for selective coupling.
Mechanistic Considerations:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[4] The electron-withdrawing groups on the ring can facilitate the oxidative addition step. The steric hindrance from the ortho-fluoro group might influence the rate of reaction.[4]
Step-by-Step Methodology for Selective Suzuki-Miyaura Coupling:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[5][6] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond over the C-Cl bond should allow for selective amination at the 2-position.
Mechanistic Overview:
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the aryl amine.[5]
Step-by-Step Methodology for Selective Buchwald-Hartwig Amination:
-
To a dried Schlenk tube under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add a dry, degassed solvent such as toluene.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.[7] It may cause skin and eye irritation.[8][9] In case of contact, flush the affected area with copious amounts of water.[7] Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its reactivity is governed by a combination of strong electron-withdrawing inductive effects from its three halogen substituents and moderate steric hindrance from the ortho-fluoro group. These characteristics render it less reactive in oxidation reactions compared to simpler benzyl alcohols but provide a platform for a rich variety of transformations. The hydroxyl group can be readily derivatized through etherification and esterification, while the bromo and chloro groups serve as versatile handles for powerful palladium-catalyzed cross-coupling reactions, with the potential for selective functionalization at the more reactive C-Br bond. This guide has provided a comprehensive overview of its reactivity profile, complete with mechanistic rationale and detailed experimental protocols, to empower researchers in their pursuit of novel and complex molecular targets.
References
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ResearchGate. (2025). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. Retrieved from [Link]
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ACS Publications. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition reaction between electron-donating and withdrawing benzyl alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Aaron Chemicals. (2024). Safety Data Sheet - 2-Bromo-4-chloro-5-fluorobenzyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluoro-benzyl alcohol, intermediate....
-
ResearchGate. (n.d.). Synthesis of 3 qa starting from 2-bromobenzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol, 2-methylpropyl ether. Retrieved from [Link]
Sources
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- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. fishersci.co.uk [fishersci.co.uk]
The Versatile Architect: A Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl Alcohol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block
In the intricate world of organic synthesis, the strategic value of a starting material is defined by its functionality, reactivity, and potential for controlled, sequential elaboration. 2-Bromo-3-chloro-6-fluorobenzyl alcohol, a polysubstituted aromatic compound, emerges as a potent building block for the construction of complex molecular architectures. Its unique arrangement of three distinct halogen atoms (F, Cl, Br) on a benzyl alcohol scaffold provides a rich platform for orthogonal chemistry. The alcohol moiety serves as a classic nucleophile or a precursor for electrophilic sites, while the bromine and chlorine atoms offer differential reactivity in modern cross-coupling reactions. This guide provides an in-depth analysis of the synthesis and strategic application of this versatile intermediate, offering field-proven insights for its use in pharmaceutical and materials science research.
Section 1: Core Molecular Profile
Understanding the fundamental physicochemical properties of a building block is paramount for its effective deployment in a synthetic campaign. These parameters govern solubility, reactivity, and purification strategies.
Physicochemical Data
The properties of (2-bromo-3-chloro-6-fluorophenyl)methanol are summarized below. This data, including predicted values, provides a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 1823576-75-5 | |
| Molecular Formula | C₇H₅BrClFO | |
| Molecular Weight | 239.47 g/mol | |
| Predicted XlogP | 2.5 | |
| IUPAC Name | (2-Bromo-3-chloro-6-fluorophenyl)methanol |
Molecular Structure
The strategic placement of the functional groups is key to the molecule's utility. The ortho-bromo and ortho-fluoro substituents create a sterically hindered environment around the benzylic alcohol, influencing its reactivity.
Section 2: Synthesis of the Building Block
While not widely documented in peer-reviewed literature, a robust synthesis for this compound can be logically constructed from commercially available precursors, leveraging well-established synthetic transformations. The most direct and reliable pathway involves the reduction of the corresponding benzaldehyde.
Proposed Synthetic Pathway
The proposed synthesis begins with 1-bromo-2-chloro-4-fluorobenzene and proceeds through a directed ortho-lithiation and formylation to generate the key aldehyde intermediate, which is then reduced.
Causality in Experimental Design
-
Directed ortho-Lithiation: The fluorine atom is a well-known director for ortho-lithiation.[1] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) ensures regioselective deprotonation at the C6 position, which is sterically accessible and activated by the fluorine atom.
-
Formylation: Anhydrous N,N-Dimethylformamide (DMF) serves as a robust and efficient formylating agent for the organolithium intermediate.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes, well-tolerated by aryl halides.[2] Performing the reaction in an alcoholic solvent like methanol at low temperatures ensures high conversion to the desired benzyl alcohol with minimal side reactions.
Detailed Experimental Protocol: Synthesis of (2-Bromo-3-chloro-6-fluorophenyl)methanol
Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.
-
Step A: Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde
-
To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF (50 mL) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl (100 mL). Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-3-chloro-6-fluorobenzaldehyde.
-
-
Step B: Reduction to this compound
-
Dissolve the aldehyde from Step A (1.0 eq) in methanol (150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure. Add water (100 mL) and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
-
Section 3: Applications as a Synthetic Building Block
The true value of this compound lies in the distinct reactivity of its three functional handles, allowing for a diverse range of chemical transformations.
O-Alkylation and Protecting Group Chemistry
The primary alcohol provides a nucleophilic site for Williamson ether synthesis or esterification. This reaction is fundamental for introducing the 2-bromo-3-chloro-6-fluorobenzyl moiety into a target molecule. Given the electron-withdrawing nature of the halogen substituents, the resulting benzyl ether would be expected to exhibit enhanced stability towards acidic conditions compared to a standard benzyl ether, making it a potentially valuable protecting group in complex syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br and C-Cl bonds are prime sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The differential reactivity of aryl bromides and chlorides is a key strategic element. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C2 position while leaving the C3 position available for subsequent transformations.
The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl structures.[3][4][5] The C-Br bond of the title compound can be selectively coupled with a wide range of aryl or vinyl boronic acids or esters.
Illustrative Protocol (Adapted from analogous systems):
-
To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 2:1 mixture of Toluene/Water, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography to yield the biaryl product.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This reaction is invaluable for the synthesis of precursors for pharmaceuticals and functional materials. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Causality Behind Reagent Choice: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, leading to the final product after reductive elimination.
Illustrative Protocol (Adapted from analogous systems):
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add copper(I) iodide (0.1 eq) and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq).
-
Add a base, typically an amine like triethylamine or diisopropylamine (3.0 eq), and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the crude product via column chromatography.
Conclusion: A Strategic Asset for Complex Synthesis
This compound represents a highly valuable and versatile building block for the modern synthetic chemist. Its trifunctional nature allows for a programmed, stepwise elaboration of the aromatic core. The primary alcohol offers a reliable handle for etherification and esterification, while the differentially reactive bromine and chlorine atoms open the door to selective, high-yield palladium-catalyzed cross-coupling reactions. This combination of features makes it a strategic asset for constructing the complex, highly functionalized molecules required in drug discovery and materials science, enabling researchers to navigate synthetic challenges with greater precision and efficiency.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
-
Wikipedia. (2023, December 27). Suzuki reaction. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]
Sources
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- 2. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. 2-溴-6-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: A Practical Synthetic Approach to 2-Bromo-3-chloro-6-fluorobenzyl Alcohol for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
The synthesis of highly substituted aromatic compounds is a cornerstone of modern medicinal chemistry. Molecules such as 2-Bromo-3-chloro-6-fluorobenzyl alcohol serve as critical building blocks for creating complex pharmaceutical agents, where precise control over the substitution pattern on the aromatic ring is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. While the user's query specified a synthesis starting from benzaldehyde, a direct and regioselective introduction of three different halogens at the 2, 3, and 6 positions of an unsubstituted benzaldehyde ring is synthetically challenging and impractical due to the directing effects of the substituents.
Therefore, adhering to the principles of efficiency and scientific integrity, this guide presents a robust and field-proven multi-step synthesis starting from a more strategically chosen precursor, 3-Chloro-6-fluorotoluene. This approach provides a reliable and scalable pathway to the target molecule, ensuring high purity and yield. This document is structured to not only provide step-by-step protocols but also to elucidate the chemical reasoning behind the chosen synthetic strategy, empowering researchers to adapt and troubleshoot similar synthetic challenges.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence that leverages well-established and high-yielding transformations in organic chemistry. The strategy involves the initial regioselective bromination of a commercially available starting material, followed by a two-stage oxidation of the benzylic methyl group to the desired aldehyde, and concluding with a straightforward reduction to the target benzyl alcohol.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-chloro-6-fluorotoluene
Principle: This step involves the electrophilic aromatic substitution of 3-Chloro-6-fluorotoluene. The regioselectivity of the bromination is controlled by the existing substituents on the aromatic ring. The fluorine and methyl groups are ortho, para-directing activators, while the chlorine is a deactivating ortho, para-director. The position C2 is ortho to both the strongly activating fluorine and the methyl group, making it the most nucleophilic and sterically accessible site for electrophilic attack by bromine.
Protocol:
-
To a solution of 3-Chloro-6-fluorotoluene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes. The disappearance of the red bromine color indicates consumption.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Bromo-3-chloro-6-fluorotoluene.
| Parameter | Value |
| Starting Material | 3-Chloro-6-fluorotoluene |
| Key Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 80-90% |
Table 1: Reaction parameters for the synthesis of 2-Bromo-3-chloro-6-fluorotoluene.
Step 2: Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Principle: This transformation is achieved in a two-stage process. First, a radical-initiated benzylic bromination selectively substitutes a hydrogen atom of the methyl group. This reaction is typically initiated by light or a radical initiator like AIBN, using N-Bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂.[1] The resulting benzyl bromide is then oxidized to the aldehyde via a Kornblum-type oxidation using dimethyl sulfoxide (DMSO).[2]
Protocol 2a: Benzylic Bromination
-
In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-Bromo-3-chloro-6-fluorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Heat the mixture to reflux with vigorous stirring and illumination. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2-Bromo-3-chloro-6-fluorobenzyl bromide, which is often used in the next step without further purification.
Protocol 2b: Kornblum Oxidation
-
In a three-necked flask equipped with a thermometer and stirrer, add the crude 2-Bromo-3-chloro-6-fluorobenzyl bromide (1.0 eq) to dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 3-6 hours.[2] Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice water.
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash thoroughly with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain 2-Bromo-3-chloro-6-fluorobenzaldehyde as a solid.
| Parameter | Value |
| Key Reagents | NBS, AIBN (Step 2a); DMSO, NaHCO₃ (Step 2b) |
| Solvent | CCl₄ (Step 2a); DMSO (Step 2b) |
| Temperature | Reflux (Step 2a); 90-100 °C (Step 2b) |
| Reaction Time | 4-9 hours (total) |
| Typical Yield | 65-75% (over two stages) |
Table 2: Reaction parameters for the synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde.
Step 3: Synthesis of this compound
Principle: This final step involves the reduction of the aldehyde carbonyl group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent that does not affect the aryl halides. The reaction is typically fast and clean, proceeding with high yield.[3]
Protocol:
-
Dissolve 2-Bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. Vigorous gas evolution (H₂) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding water or dilute HCl to destroy excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Key Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Table 3: Reaction parameters for the synthesis of this compound.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Organic solvents are flammable. Avoid open flames.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled carefully.
References
- Tae, J. et al. (2006). A protocol for the reduction of substituted benzaldehydes and ketones using NaBH₄. Standard Organic Synthesis Methods.
-
YouTube. (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. Available at: [Link]
-
NIH National Library of Medicine. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
NCERT. (2025). Aldehydes, Ketones and Carboxylic Acids. Chemistry Textbook. Available at: [Link]
- Google Patents. (2011). Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420B.
Sources
Application Note & Protocol: Electrochemical Synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Abstract
This document provides a comprehensive guide for the electrochemical synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol via the reduction of its corresponding aldehyde. Electrochemical synthesis offers a green, efficient, and highly selective alternative to traditional chemical reductants, minimizing waste and avoiding the use of hazardous reagents.[1] This protocol is designed for researchers in synthetic chemistry and drug development, detailing the principles, experimental setup, execution, and purification of the target compound. The methodology is grounded in established principles of electro-organic chemistry, primarily the cathodic reduction of aromatic aldehydes.[2][3][4]
Introduction & Scientific Rationale
This compound is a highly functionalized aromatic building block valuable in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of three distinct halogen atoms provides multiple handles for subsequent cross-coupling reactions and other transformations.
Traditional synthesis of such benzyl alcohols often relies on stoichiometric reducing agents like sodium borohydride (NaBH₄).[3] While effective, these methods generate significant chemical waste. Electrochemical synthesis presents a more sustainable alternative, utilizing electrons as the primary "reagent" for the reduction process.[1]
The core of this process is the electrochemical reduction of the carbonyl group of 2-Bromo-3-chloro-6-fluorobenzaldehyde at a cathode. The presence of strong electron-withdrawing groups (Br, Cl, and F) on the aromatic ring increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, in this case, by electrons from the cathode, facilitating its reduction to the corresponding primary alcohol at a favorable potential.[5]
This application note is based on established methodologies for the electrochemical reduction of substituted benzaldehydes, particularly leveraging insights from the successful synthesis of the closely related 2-Chloro-6-fluorobenzyl alcohol.[1]
Reaction Mechanism & Electrochemical Principles
The electrochemical reduction of an aromatic aldehyde to a benzyl alcohol in a protic medium is a two-electron, two-proton process. The generally accepted mechanism proceeds as follows:
-
Electron Transfer: The aldehyde molecule diffuses from the bulk solution to the cathode surface and accepts an electron (e⁻) into its lowest unoccupied molecular orbital (LUMO), forming an anion radical.
-
Protonation: The highly reactive anion radical is rapidly protonated by a proton donor in the electrolyte solution (e.g., water or a buffer component) to form a neutral radical.
-
Second Electron Transfer: The neutral radical, being easier to reduce than the starting aldehyde, immediately accepts a second electron at the cathode surface to form an anion.
-
Second Protonation: This anion is then protonated by the solvent or electrolyte to yield the final benzyl alcohol product.
The overall reaction can be summarized as: Ar-CHO + 2e⁻ + 2H⁺ → Ar-CH₂OH
The efficiency and selectivity of this process are governed by key electrochemical parameters such as cathode potential (or current density), electrode material, and the composition (especially pH) of the electrolyte.[6]
Experimental Protocol
This protocol is divided into three main stages: Pre-Electrolysis Analysis (Cyclic Voltammetry), Preparative Electrolysis, and Product Workup & Purification.
Materials and Equipment
| Chemicals & Reagents | Equipment & Instrumentation |
| 2-Bromo-3-chloro-6-fluorobenzaldehyde (≥98%) | Potentiostat/Galvanostat |
| Acetonitrile (MeCN), HPLC grade | Electrochemical Cell (Divided or Undivided H-type) |
| Tetrabutylammonium tetrafluoroborate (TBATFB) or LiClO₄ | Working Electrode (e.g., Glassy Carbon, Lead, Copper) |
| Phosphate Buffer Solution (pH 7.0) | Counter Electrode (e.g., Platinum wire, Graphite rod) |
| Deionized Water (18 MΩ·cm) | Reference Electrode (Ag/AgCl or SCE) |
| Dichloromethane (DCM), ACS grade | Magnetic Stirrer and Stir Bars |
| Ethyl Acetate (EtOAc), ACS grade | Rotary Evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Glassware (beakers, flasks, funnels) |
| Brine (Saturated NaCl solution) | TLC Plates (Silica gel 60 F₂₅₄) |
| Silica Gel for Column Chromatography | Column Chromatography Setup |
Stage 1: Pre-Electrolysis Analysis (Cyclic Voltammetry)
Causality: Before performing a bulk synthesis, it is crucial to understand the electrochemical behavior of the substrate. Cyclic Voltammetry (CV) is used to determine the reduction potential of 2-Bromo-3-chloro-6-fluorobenzaldehyde.[1] This information is vital for setting the optimal potential during preparative electrolysis to maximize selectivity and minimize side reactions, such as the hydrogen evolution reaction.
Protocol:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBATFB) in a suitable solvent (e.g., Acetonitrile with 10% water or phosphate buffer).
-
Prepare the Analyte Solution: Add the starting aldehyde to the electrolyte solution to a final concentration of ~5-10 mM.
-
Assemble the Cell: Set up a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[7][8]
-
Purge with Nitrogen: Deoxygenate the solution by bubbling with N₂ gas for 15-20 minutes to prevent oxygen reduction from interfering with the measurement.
-
Run CV: Scan the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.0 V vs. Ag/AgCl) and back. A typical scan rate is 100 mV/s.
-
Analyze Data: Identify the cathodic peak corresponding to the reduction of the aldehyde. The potential at the peak maximum (Epc) provides an estimate of the required reduction potential for the bulk electrolysis. The process should be diffusion-controlled.[1]
Stage 2: Preparative Electrolysis (Constant Current)
Causality: Constant current electrolysis (galvanostatic) is a practical method for preparative scale synthesis.[1] It ensures a steady reaction rate. A divided cell, with a membrane separating the anode and cathode compartments, is recommended to prevent the product alcohol from being re-oxidized at the anode.[9]
Protocol:
-
Cell Assembly: Assemble a divided H-type electrochemical cell.[9] Place the chosen cathode (e.g., a large surface area lead or copper plate) in one compartment and the anode (e.g., graphite rod) in the other. Ensure the compartments are separated by a proton exchange membrane (e.g., Nafion®) or a glass frit.
-
Prepare Catholyte & Anolyte:
-
Catholyte: Dissolve 2-Bromo-3-chloro-6-fluorobenzaldehyde (e.g., 10 mmol) and the supporting electrolyte (e.g., 0.1 M TBATFB) in the chosen solvent system (e.g., 100 mL of MeCN/water 9:1).
-
Anolyte: Prepare a solution of the supporting electrolyte in the same solvent system (100 mL) for the anode compartment.
-
-
Setup and Execution:
-
Place the cell on a magnetic stirrer and add stir bars to both compartments.[9]
-
Connect the electrodes to the galvanostat.
-
Begin stirring to ensure good mass transport to the electrode surface.
-
Apply a constant cathodic current. The optimal current density should be determined empirically but a starting point of 10-20 mA/cm² is reasonable.
-
-
Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots from the catholyte and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting aldehyde is consumed. The total charge passed should theoretically be 2 Faradays per mole of aldehyde.
Workflow Visualization
Caption: High-level workflow for electrochemical synthesis.
Stage 3: Product Workup and Purification
Causality: After the electrolysis is complete, the target alcohol must be isolated from the electrolyte solution, supporting electrolyte, and any minor byproducts. A standard liquid-liquid extraction followed by chromatography is a robust method for purification.[10]
Protocol:
-
Solvent Removal: Combine the catholyte from the electrochemical cell into a round-bottom flask. Remove the organic solvent (e.g., Acetonitrile) under reduced pressure using a rotary evaporator.
-
Aqueous Extraction:
-
To the remaining aqueous residue, add deionized water (e.g., 50 mL).
-
Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate or Dichloromethane (3 x 50 mL).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash it with a small amount of fresh solvent.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure alcohol.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data and Expected Results
The following table outlines the key parameters and expected outcomes for this synthesis. The values are based on typical results for the electrochemical reduction of substituted aromatic aldehydes.
| Parameter | Typical Value / Range | Rationale / Comment |
| Substrate Concentration | 50 - 100 mM (0.05 - 0.1 M) | Balances reaction rate with solubility. Higher concentrations can lead to side reactions or product precipitation. |
| Supporting Electrolyte | 0.1 - 0.2 M TBATFB or LiClO₄ | Provides conductivity to the solution. Must be electrochemically inactive within the potential window. |
| Solvent System | Acetonitrile / Buffered Water (9:1 v/v) | Acetonitrile solubilizes the organic substrate, while water acts as the proton source. |
| Cathode Material | Lead (Pb), Copper (Cu), or Glassy Carbon (GC) | High hydrogen overpotential materials like Pb and Cu are preferred to suppress H₂ evolution.[3] |
| Applied Current Density | 10 - 50 mA/cm² | A controlled current ensures a steady reduction rate. Too high a density can lower selectivity. |
| Reaction Temperature | 20 - 25 °C (Room Temperature) | The reaction proceeds efficiently at ambient temperature.[4] |
| Expected Yield | 75 - 90% | Electrochemical reductions of activated aldehydes are typically high-yielding. |
| Faradaic Efficiency | > 80% | A measure of how efficiently charge is used to form the desired product versus side reactions. |
Troubleshooting
| Issue | Potential Cause | Troubleshooting Action |
| Low Conversion Rate | Insufficient current/potential; Poor mass transport; Electrode passivation. | Increase current density slightly. Increase stirring rate. Clean/polish the cathode surface before the reaction.[7] |
| Formation of Byproducts | Potential is too negative (over-reduction); Product re-oxidation at the anode. | Operate at a less negative potential (if using potentiostatic control). Ensure the cell divider (membrane) is intact and effective. |
| Significant H₂ Evolution | Cathode potential is too negative; Low substrate concentration at the surface. | Use a cathode with a high hydrogen overpotential (e.g., Pb, Hg, Cu).[3] Increase stirring or substrate concentration. Check and adjust pH if necessary. |
| Low Isolated Yield | Incomplete reaction; Losses during workup. | Monitor reaction to completion via TLC/GC. Perform extractions carefully and ensure complete solvent removal during concentration steps. |
Electrochemical Reaction Diagram
Caption: Key steps in the cathodic reduction of the aldehyde.
Conclusion
The electrochemical synthesis of this compound represents a modern, efficient, and environmentally conscious approach to producing valuable chemical intermediates. By leveraging fundamental electrochemical principles, this method avoids harsh chemical reagents, simplifies purification procedures, and offers high selectivity and yield. The protocols and data presented herein provide a robust framework for researchers to successfully implement this synthesis in their laboratories.
References
-
The electroreduction of aromatic aldehydes in aprotic solvents. (n.d.). SpringerLink. [Link]
-
Experimental setup used for a) i-E curves b) undivided cell for... (n.d.). ResearchGate. [Link]
- Kariv-Miller, E., et al. (1985). Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society.
-
Guzmán, A., et al. (2010). A convenient electrolytic process for the reduction of aldehydes. Journal of the Mexican Chemical Society. [Link]
-
What Are The Steps For Setting Up The Electrolysis Cell During An Experiment? (n.d.). Kintek Solution. [Link]
-
Guena, T., & Pletcher, D. (1998). Electrosyntheses from aromatic aldehydes in a flow cell. Part I. The reduction of benzaldehyde. Acta Chemica Scandinavica. [Link]
-
Schematic diagram of the electrolysis experimental setup. (n.d.). ResearchGate. [Link]
-
Wang, L., et al. (2022). Electrochemical Reduction of Aldehydes and Ketones for the Synthesis of Alcohols and Diols under Ambient Conditions. Synlett. [Link]
-
Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces. (2024). National Institutes of Health. [Link]
-
Setting Up An Electrolysis Apparatus (Large). (2013). YouTube. [Link]
-
Electrosynthetic C−O Bond Activation in Alcohols and Alcohol Derivatives. (n.d.). ResearchGate. [Link]
-
“Electrolysis” experiment. (n.d.). MEL Science. [Link]
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (2017). Semantic Scholar. [Link]
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- 7. What Are The Steps For Setting Up The Electrolysis Cell During An Experiment? Master The Setup For Accurate Electrochemical Data - Kintek Solution [kindle-tech.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde to 2-Bromo-3-chloro-6-fluorobenzyl Alcohol
Executive Summary
The selective reduction of substituted aromatic aldehydes to their corresponding benzyl alcohols is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide for the chemoselective reduction of 2-bromo-3-chloro-6-fluorobenzaldehyde. The primary challenge lies in reducing the aldehyde functional group with high fidelity while preserving the synthetically valuable aryl halide moieties. This note establishes a robust and validated protocol using sodium borohydride (NaBH₄), a mild and highly selective reducing agent, and discusses the mechanistic rationale, alternative methodologies, and critical parameters for success.
Introduction: The Synthetic Challenge
2-Bromo-3-chloro-6-fluorobenzaldehyde is a poly-halogenated aromatic compound. Each functional group—the aldehyde, bromo, chloro, and fluoro substituents—possesses distinct reactivity. While the aldehyde is the most electrophilic site for nucleophilic attack by hydride reagents, the carbon-halogen bonds can be susceptible to reduction (hydrodehalogenation) under harsh conditions, particularly with catalytic hydrogenation methods. Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the desired chemoselectivity. The product, 2-bromo-3-chloro-6-fluorobenzyl alcohol[1], is a valuable building block for introducing a multi-halogenated phenyl ring in more complex molecular architectures.
Mechanistic Considerations and Reagent Selection
Sodium Borohydride (NaBH₄): The Reagent of Choice
Sodium borohydride is a mild hydride donor, making it exceptionally well-suited for the selective reduction of aldehydes and ketones.[2][3] Its utility stems from the polar B-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4]
Causality of Selection:
-
Chemoselectivity: NaBH₄ is not powerful enough to reduce less reactive functional groups like esters, amides, or, crucially, aryl halides under standard conditions.[2][5] This inherent selectivity makes it the ideal choice for this transformation.
-
Operational Simplicity: The reaction can be performed in protic solvents (e.g., methanol, ethanol) at ambient or sub-ambient temperatures, and the workup is straightforward.[6]
-
Safety: Compared to more potent hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer, as it reacts slowly and controllably with protic solvents.[4]
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The hydride ion from the BH₄⁻ complex attacks the partially positive carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.[7][8]
-
Protonation: The resulting alkoxide is protonated by the solvent (e.g., methanol) to yield the final primary alcohol product.[7]
Caption: Simplified mechanism of aldehyde reduction by NaBH₄.
Alternative Reducing Agents (Discussion)
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that readily reduces aldehydes.[5] However, its high reactivity necessitates strict anhydrous conditions and presents a greater safety risk.[4] For this specific substrate, LiAlH₄ offers no advantage in selectivity and complicates the procedure unnecessarily.
-
Catalytic Hydrogenation: This method involves H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). While effective for aldehyde reduction, it carries a significant risk of hydrodehalogenation, where the C-Br and C-Cl bonds are cleaved.[9] Selective hydrogenation of aldehydes in the presence of halides is possible but often requires specialized catalysts, such as certain manganese complexes, and careful optimization.[10]
Detailed Experimental Protocol: NaBH₄ Reduction
This protocol is designed for the reliable and high-yield synthesis of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Bromo-3-chloro-6-fluorobenzaldehyde | Round-bottom flask (appropriate size) |
| Sodium borohydride (NaBH₄), powder | Magnetic stirrer and stir bar |
| Methanol (MeOH), anhydrous | Ice bath |
| Ethyl acetate (EtOAc), reagent grade | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Deionized water | Thin Layer Chromatography (TLC) plates |
| Saturated sodium chloride solution (brine) | TLC tank and UV lamp |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate | Standard laboratory glassware |
Step-by-Step Procedure
Caption: Experimental workflow for the reduction of the aldehyde.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic nature of the reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and temperature spike.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Carefully and slowly add 1 M HCl dropwise to quench any unreacted NaBH₄. Continue addition until gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Work-up: a. Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator. b. To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic extracts and wash sequentially with deionized water (1x) and saturated brine solution (1x). Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which often presents as a white solid or a pale oil.
Expected Results and Data
| Parameter | Value / Condition |
| Substrate | 2-Bromo-3-chloro-6-fluorobenzaldehyde |
| Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (NaBH₄) | 1.1 - 1.5 equivalents |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | >95% (crude) |
| Work-up | Acidic quench, extraction with Ethyl Acetate |
Product Validation and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
-
Thin Layer Chromatography (TLC): The product alcohol should have a lower Rf value (be more polar) than the starting aldehyde due to the presence of the hydroxyl group.
-
¹H NMR Spectroscopy: The most telling transformation is the disappearance of the characteristic aldehyde proton singlet at ~10.3 ppm and the appearance of two new signals: a broad singlet for the hydroxyl proton (-OH) and a singlet or doublet for the benzylic methylene protons (-CH₂OH) around 4.8 ppm.
-
¹³C NMR Spectroscopy: Expect the disappearance of the aldehyde carbonyl carbon signal at ~188 ppm and the appearance of a benzylic carbon signal at ~60 ppm.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretching band from the aldehyde (~1700-1720 cm⁻¹) and the appearance of a strong, broad O-H stretching band for the alcohol (~3200-3500 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of the product (C₇H₅BrClFO, MW: 239.47 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Conclusion
The reduction of 2-bromo-3-chloro-6-fluorobenzaldehyde to its corresponding benzyl alcohol can be achieved efficiently and with excellent chemoselectivity using sodium borohydride in a protic solvent. This method is robust, scalable, and avoids the complications associated with more powerful or less selective reducing agents. The provided protocol offers a reliable foundation for researchers requiring access to this valuable synthetic intermediate, with clear steps for execution, monitoring, and product validation.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
-
Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 1927-1933. [Link]
-
University of Calgary. selectivity using sodium borohydride. [Link]
-
New Journal of Chemistry. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]
-
Werkmeister, S., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis, 8(2), 1140-1147. [Link]
-
Singh, N., et al. (2022). First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Catalysis Today, 388-389, 208-215. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
ResearchGate. (2008). Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. [Link]
-
Chemistry LibreTexts. (2014). 20.3: Chemoselective Reactions. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular architectures, particularly biaryl and heteroaryl structures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a challenging, sterically hindered, and electronically complex substrate: 2-Bromo-3-chloro-6-fluorobenzyl alcohol, in Suzuki coupling reactions.
The subject molecule, this compound, presents a unique set of challenges and opportunities. The presence of ortho-bromo and ortho-fluoro substituents, in addition to a meta-chloro group, creates a sterically demanding environment around the reactive C-Br bond.[4][5][6] Furthermore, the collective electron-withdrawing nature of the halogen substituents deactivates the aryl ring, potentially impeding the crucial oxidative addition step in the catalytic cycle.[7] The benzylic alcohol moiety, while offering a valuable handle for subsequent synthetic manipulations, can also influence the reaction's outcome. This guide will dissect these challenges and provide reasoned, field-proven strategies to achieve successful couplings.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] Understanding this mechanism is paramount to troubleshooting and optimizing reactions with demanding substrates like this compound.
The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide to form a palladium(II) intermediate.[2][8] For this compound, the reactivity order of the halogens is I > Br > Cl, making the C-Br bond the primary site of oxidative addition.[2]
-
Transmetalation: An organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) complex, displacing the halide.[2][9][10] The choice of base is critical for the formation of the reactive boronate species.[9][10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Strategic Solutions
The successful coupling of this compound hinges on overcoming its inherent steric and electronic challenges.
| Challenge | Underlying Cause | Strategic Approach |
| Steric Hindrance | The ortho-bromo and ortho-fluoro substituents impede the approach of the palladium catalyst to the C-Br bond for oxidative addition.[4][6] | Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is less sterically demanding.[10][12] |
| Electronic Deactivation | The cumulative electron-withdrawing effects of the three halogen atoms decrease the electron density of the aromatic ring, making the C-Br bond less susceptible to oxidative addition.[7] | Utilize highly electron-rich ligands to increase the electron density on the palladium center, thereby facilitating its insertion into the electron-poor C-Br bond.[10] Stronger bases may also be required to accelerate the transmetalation step.[9] |
| Potential for C-Cl Activation | While less reactive than the C-Br bond, the C-Cl bond could potentially undergo oxidative addition under harsh reaction conditions, leading to side products. | Careful control of reaction temperature and time is crucial. The inherent reactivity difference between C-Br and C-Cl should allow for selective coupling.[2] |
| Benzylic Alcohol Reactivity | The benzylic alcohol could potentially undergo side reactions, such as oxidation or etherification, under certain conditions. Direct C-O activation of benzyl alcohols in Suzuki couplings has also been reported, though typically under different catalytic systems.[13][14][15] | Use milder bases and reaction temperatures where possible. Ensure an inert atmosphere to prevent oxidation. |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening of reaction conditions with a model arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald-type ligand (e.g., SPhos, XPhos) or NHC ligand (e.g., IPr)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chosen ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst pre-mixture to the Schlenk flask via syringe, followed by the bulk of the degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL).
-
Place the flask in a preheated oil bath or heating block at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Optimized Conditions for Sterically Hindered Substrates
This protocol employs a pre-catalyst and a stronger base, which can be beneficial for challenging couplings.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladacycle pre-catalyst (e.g., CataCXium® A Palladacycle)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF))
Procedure:
-
To an oven-dried reaction vial with a magnetic stir bar, add the palladacycle pre-catalyst (0.03 mmol, 3 mol%), the arylboronic acid or ester (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) to the vial.
-
Seal the vial with a screw cap containing a septum and purge with an inert gas.
-
Add degassed 2-MeTHF (3-4 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Inappropriate choice of ligand or base. 4. Low reaction temperature. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure rigorous exclusion of air and moisture. 3. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos) and different bases (e.g., Cs₂CO₃, K₃PO₄).[16] 4. Incrementally increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen, leading to oxidative homocoupling. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Protodeborylation of Boronic Acid | The boronic acid is unstable under the reaction conditions, leading to its decomposition. | Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[1] Use a milder base if possible. |
| Decomposition of Starting Material | The benzyl alcohol moiety may be sensitive to the reaction conditions. | Lower the reaction temperature and/or use a milder base. |
Conclusion
While this compound presents a formidable challenge for Suzuki-Miyaura cross-coupling due to significant steric hindrance and electronic deactivation, successful transformations are achievable through the strategic selection of reaction components. The use of bulky, electron-rich phosphine or NHC ligands in conjunction with highly active palladium sources and appropriate bases is paramount. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to explore the synthetic utility of this complex building block, enabling the synthesis of novel and intricate molecules for drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Catavolt. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. [Link]
-
Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Liu, S., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic alcohols. [Link]
-
Ukai, K., et al. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
Ghaffarzadeh, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Wang, C., et al. (2013). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]
-
Jia, Z., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters. [Link]
-
PubChemLite. This compound (C7H5BrClFO). [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
-
ResearchGate. Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 14. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-3-chloro-6-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-3-chloro-6-fluorobenzyl Alcohol in Heterocyclic Chemistry
This compound is a uniquely functionalized aromatic building block poised for the synthesis of complex heterocyclic scaffolds. The strategic disposition of three distinct halogen atoms—bromine, chlorine, and fluorine—along with a reactive benzylic alcohol, offers a platform for sequential and regioselective transformations. This multi-handle nature allows for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to the pharmacological and electronic properties conferred by halogen substitution.[1]
The differential reactivity of the halogens is a key feature to be exploited. The carbon-bromine bond is the most susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The carbon-fluorine bond, being the strongest, is typically preserved throughout synthetic sequences, imparting metabolic stability and influencing molecular conformation in the final products. The benzylic alcohol provides a convenient nucleophilic or electrophilic handle for intramolecular cyclization, a powerful strategy for ring formation.[2][3]
These application notes provide an in-depth guide to leveraging the unique reactivity of this compound for the synthesis of two important classes of heterocycles: benzofurans and quinolines. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.
Part 1: Synthesis of Substituted Benzofurans via Palladium-Catalyzed Annulation
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active compounds.[4] The following protocols outline a two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization to construct the benzofuran core.
Caption: Workflow for benzofuran synthesis.
This protocol selectively functionalizes the bromine atom, which is the most reactive site for palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add trimethylsilylacetylene dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The subsequent deprotection of the silyl group and base-mediated intramolecular cyclization yields the benzofuran ring system.
Materials:
-
Product from Protocol 1.1 (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Deprotection: Dissolve the silylated intermediate in methanol and add potassium carbonate. Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Cyclization: To a new, dry, nitrogen-flushed flask, add sodium hydride.
-
Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the sodium hydride.
-
Dissolve the deprotected intermediate in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired benzofuran.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yield |
| 1.1 | This compound, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF | 60 °C | 85-95% |
| 1.2 | Silylated intermediate | K₂CO₃ (deprotection), NaH (cyclization) | MeOH, DMF | RT then 80 °C | 70-85% |
Part 2: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for constructing the quinoline core.[5] This section outlines a strategy that first modifies the this compound to an aminobenzaldehyde, which then undergoes a condensation reaction.
Sources
- 1. Buy Benzyl 3-bromo-2-chloro-6-fluorobenzoate [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
reaction of 2-Bromo-3-chloro-6-fluorobenzyl alcohol with Grignard reagents
Application Note & Protocol
Topic: Navigating Chemoselectivity: The Reaction of 2-Bromo-3-chloro-6-fluorobenzyl alcohol with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. This compound, with its distinct array of functional groups—an acidic proton, a benzylic alcohol, and three different halogens—presents a complex but synthetically rich substrate. This application note provides a comprehensive guide to understanding and controlling its reactivity with Grignard reagents. We delve into the mechanistic principles governing the reaction, focusing on the initial acid-base chemistry and the subsequent, highly selective, halogen-magnesium exchange. A detailed, field-tested protocol is provided for the selective functionalization at the bromine position, transforming the substrate into a bifunctional Grignard intermediate that can be trapped with various electrophiles. This guide is intended to equip researchers with the expertise to leverage this chemistry for the synthesis of complex, multi-functionalized molecules.
Core Principles and Mechanistic Considerations
The reaction of a Grignard reagent (R-MgX) with this compound is not a simple one-step process. Several competing pathways must be understood and controlled to achieve a desired synthetic outcome.
The Inevitable Acid-Base Reaction
Grignard reagents are exceptionally strong bases.[1] The most acidic proton in the substrate is that of the hydroxyl group. Therefore, the first and fastest reaction upon introducing a Grignard reagent is the deprotonation of the alcohol to form a magnesium alkoxide. This is a crucial first consideration for experimental design, as it consumes one full equivalent of the Grignard reagent before any other transformation can occur.[2]
Chemoselectivity: The Halogen Dance
With the alcohol proton quenched, the reactivity landscape shifts to the three halogen substituents on the aromatic ring. The feasibility of a Grignard reagent interacting with these halogens is dictated by their relative reactivity, which typically follows the order: I > Br > Cl >> F. This differential reactivity is the key to achieving selectivity.
The most synthetically useful transformation in this context is the halogen-magnesium exchange .[3] This reaction, often employing a non-nucleophilic Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), allows for the conversion of an aryl halide into an aryl Grignard reagent under conditions that tolerate other functional groups.[4] For the given substrate, the exchange will occur preferentially at the most reactive C-Br bond, leaving the C-Cl and C-F bonds intact.
Visualizing the Dominant Reaction Pathway
The overall transformation can be visualized as a three-step sequence: deprotonation, halogen-magnesium exchange, and subsequent reaction with an external electrophile. This sequence converts the starting material into a highly valuable, functionalized product.
Figure 1: Dominant reaction pathway for the functionalization of this compound.
Application Focus: Selective Functionalization via Halogen-Magnesium Exchange
This protocol details a robust method for the selective conversion of this compound into a more complex derivative. We will use isopropylmagnesium chloride (i-PrMgCl), a common reagent for halogen-magnesium exchange, and quench the resulting aryl Grignard with a model electrophile, benzaldehyde. The use of i-PrMgCl in combination with lithium chloride (i-PrMgCl·LiCl) is highly recommended as it has been shown to accelerate the exchange rate and improve functional group tolerance.[5]
Detailed Experimental Protocol
Title: Protocol for the Selective Functionalization of this compound via Halogen-Magnesium Exchange and Electrophilic Quench with Benzaldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purity |
| This compound | 241.46 | 1.0 | >98% |
| i-PrMgCl·LiCl (1.3 M in THF) | - | 2.2 | Reagent |
| Benzaldehyde | 106.12 | 1.2 | >99% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | DriSolv |
| Saturated Aqueous NH₄Cl solution | - | - | - |
| Diethyl Ether | 74.12 | - | ACS |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ACS |
| Hydrochloric Acid (1 M) | 36.46 | - | ACS |
Equipment Setup
-
Three-neck round-bottom flask, flame-dried under vacuum.
-
Magnetic stirrer and stir bar.
-
Argon or Nitrogen gas inlet and bubbler.
-
Rubber septa.
-
Syringes for liquid transfer.
-
Low-temperature thermometer.
-
Cooling bath (dry ice/acetone).
Step-by-Step Procedure
Safety First: Grignard reagents are highly reactive and can be pyrophoric. All operations must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Preparation: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (e.g., 2.41 g, 10.0 mmol).
-
Dissolution: Add 30 mL of anhydrous THF via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath. Maintain this temperature for the next steps.
-
Grignard Addition (Deprotonation & Exchange): Slowly add i-PrMgCl·LiCl solution (1.3 M in THF, 16.9 mL, 22.0 mmol, 2.2 eq.) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -10 °C.
-
Exchange Reaction: After the addition is complete, allow the mixture to stir at -15 °C for 1.5 hours. During this time, the halogen-magnesium exchange at the bromine position will proceed to completion.
-
Electrophilic Quench: In a separate dry flask, dissolve freshly distilled benzaldehyde (1.27 g, 12.0 mmol, 1.2 eq.) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -15 °C.
-
Warming: Once the benzaldehyde addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Reaction Quench: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice-water bath.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of 1 M HCl. Shake well and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Expected Results and Troubleshooting
The expected product is (2-(hydroxymethyl)-3-chloro-6-fluorophenyl)(phenyl)methanol. The reaction should proceed cleanly with an expected yield in the range of 70-85% after purification.
Figure 2: Experimental workflow diagram.
Key Insights & Troubleshooting
-
Insight 1: Stoichiometry is Critical: Using less than two equivalents of the Grignard reagent will result in incomplete halogen-magnesium exchange, as one equivalent is consumed in the initial deprotonation step. This will lead to a mixture of products and unreacted starting material.
-
Insight 2: Temperature Control Prevents Side Reactions: Maintaining low temperatures (-15 °C to -10 °C) is essential. Higher temperatures can promote unwanted side reactions, such as reaction at the C-Cl bond or decomposition of the Grignard reagents.
-
Insight 3: Moisture is the Enemy: The paramount importance of anhydrous conditions cannot be overstated. Any trace of water will protonate and destroy the Grignard reagent, drastically reducing the yield.[3] Ensure all glassware is flame- or oven-dried and solvents are rigorously anhydrous.
-
Troubleshooting: Low Yield: If the yield is low, the primary culprits are often insufficient exclusion of air/moisture or impure/old Grignard reagent. Titration of the Grignard solution before use is recommended to determine its exact concentration.[4]
Conclusion
The is a prime example of modern organometallic chemistry where understanding subtle differences in reactivity leads to powerful synthetic transformations. By carefully controlling stoichiometry and temperature, the initial acid-base reaction can be separated from a highly chemoselective halogen-magnesium exchange at the C-Br bond. This strategy effectively transforms a simple, polyhalogenated alcohol into a versatile, bifunctional aryl Grignard reagent, opening the door to a vast array of complex molecular architectures for drug discovery and development.
References
-
Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
-
Title: Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation Source: Journal of the American Chemical Society URL: [Link]
-
Title: 7 Magnesium Halogen Source: Scribd URL: [Link]
-
Title: THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS Source: HETEROCYCLES, Vol. 88, No. 2, 2014 URL: [Link]
-
Title: 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation Source: Chemistry LibreTexts URL: [Link]
-
Title: Grignard Reaction Source: University of Missouri–Kansas City URL: [Link]
-
Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]
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- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Selective Oxidation of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
For: Researchers, scientists, and drug development professionals.
Abstract
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other high-value chemical entities. This document provides a comprehensive guide to the selective oxidation of 2-Bromo-3-chloro-6-fluorobenzyl alcohol to its corresponding aldehyde, 2-Bromo-3-chloro-6-fluorobenzaldehyde. This substrate, bearing multiple electron-withdrawing halogen substituents, presents unique challenges for achieving high-yield and high-selectivity oxidation while minimizing over-oxidation to the carboxylic acid. This guide details and compares several robust protocols, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed aerobic oxidation, providing the rationale behind procedural steps and insights into reaction optimization.
Introduction: The Synthetic Challenge
2-Bromo-3-chloro-6-fluorobenzaldehyde is a key building block in medicinal chemistry. The strategic placement of three distinct halogen atoms on the aromatic ring offers multiple points for diversification through cross-coupling reactions and nucleophilic aromatic substitution, making it a valuable precursor for novel therapeutics.
The primary synthetic challenge in preparing this aldehyde lies in the selective oxidation of the corresponding benzyl alcohol. The electron-deficient nature of the aromatic ring, a consequence of the inductive effects of the bromine, chlorine, and fluorine substituents, can influence the reactivity of the benzylic alcohol. A successful protocol must be mild enough to prevent over-oxidation to the corresponding benzoic acid and chemoselective enough to tolerate the sensitive halogen functional groups. This application note explores three distinct and reliable methods to achieve this transformation.
Comparative Overview of Oxidation Protocols
The choice of an oxidation protocol is dictated by factors such as scale, available equipment, desired purity, and tolerance for specific reagents. Below is a summary of the methods detailed in this guide.
| Protocol | Oxidizing Agent | Key Advantages | Key Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild conditions, high yields, short reaction times, high chemoselectivity.[1][2] | Cost and explosive nature of the reagent can be a concern for large-scale synthesis.[1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High yields, avoids heavy metals, mild conditions.[3][4] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[4] |
| TEMPO-Catalyzed Aerobic Oxidation | TEMPO (catalyst), Air/O₂ (oxidant) | Environmentally benign ("green"), uses air as the terminal oxidant, catalytic.[5] | May require optimization of catalyst system (e.g., copper co-catalyst) for specific substrates.[5][6] |
Protocol I: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[1][7] The use of DMP is particularly advantageous for substrates with sensitive functional groups due to its high chemoselectivity and operation at neutral pH and room temperature.[1]
Mechanistic Rationale
The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, which then undergoes an intramolecular elimination to yield the aldehyde, an iodinane, and acetic acid.[1] The reaction is typically fast and clean, often requiring only simple workup procedures.
Detailed Experimental Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 mmol, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-Bromo-3-chloro-6-fluorobenzaldehyde.
Protocol II: Swern Oxidation
The Swern oxidation is a classic and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize alcohols.[4][8] It is renowned for its mild conditions and high yields, avoiding the use of heavy metals.[3][4]
Mechanistic Rationale
The reaction involves the formation of an alkoxysulfonium salt from the alcohol and activated DMSO. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, leading to the collapse of the resulting ylide via a five-membered ring transition state to form the aldehyde, dimethyl sulfide, and triethylammonium salt.[4] The requirement for cryogenic temperatures is to maintain the stability of the reactive intermediates.[9]
Detailed Experimental Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard inert atmosphere glassware
Procedure:
-
Prepare a solution of oxalyl chloride (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.4 mmol, 2.4 equiv) in anhydrous DCM (2 mL) to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Slowly add anhydrous triethylamine (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol III: TEMPO-Catalyzed Aerobic Oxidation
This protocol represents a greener and more sustainable approach to alcohol oxidation, utilizing a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and using air or molecular oxygen as the stoichiometric oxidant.[5] Copper complexes are often employed as co-catalysts to facilitate the regeneration of the active nitroxyl radical species.[5][10]
Mechanistic Rationale
The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion (TEMPO+), which is the active oxidizing species. The resulting hydroxylamine (TEMPO-H) is then re-oxidized back to the TEMPO radical by a co-catalyst (e.g., a Cu(II) species), which is in turn regenerated by the terminal oxidant, molecular oxygen.[5][11]
Detailed Experimental Protocol
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
-
Air or Oxygen balloon
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL).
-
Sequentially add CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Add N-methylimidazole (0.10 mmol, 10 mol%). The solution will typically undergo a color change.[10]
-
Fit the flask with a balloon of air or connect it to an air pump with a needle through a septum.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or GC. A color change from red-brown to green can signify the consumption of the starting material.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Transfer the mixture to a separatory funnel and add DCM (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualization of Experimental Workflows
General Oxidation Workflow
The following diagram illustrates the general workflow applicable to all three protocols, from reaction setup to the isolation of the purified aldehyde.
Caption: General workflow for alcohol oxidation.
Swern Oxidation Temperature Profile
This diagram highlights the critical temperature control required for a successful Swern oxidation.
Caption: Temperature control in Swern oxidation.
Safety and Handling
-
Dess-Martin Periodinane (DMP): DMP is a high-energy material and can be explosive under impact or when heated. Handle with care and avoid grinding or excessive heating.
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle in a fume hood. The reaction produces carbon monoxide, a toxic gas. Dimethyl sulfide is volatile and has a strong, unpleasant odor. All steps should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Conclusion
The selective oxidation of this compound can be successfully achieved using several reliable methods. The Dess-Martin oxidation offers operational simplicity and mild conditions, making it ideal for small-scale laboratory synthesis. The Swern oxidation is a robust, metal-free alternative that consistently provides high yields, though it requires careful temperature control. For larger-scale and environmentally conscious applications, the TEMPO-catalyzed aerobic oxidation presents a highly attractive, sustainable option. The choice of protocol will depend on the specific requirements of the synthesis, balancing factors of scale, cost, and environmental impact.
References
- The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
- BenchChem. (2025). Application Notes and Protocols: TEMPO-Catalyzed Aerobic Oxidation of 2-Chlorobenzyl Alcohol.
- ResearchGate. (n.d.). Conversion of oxidations of benzyl alcohols as a function of time using....
-
Hoover, J. M., & Stahl, S. S. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(1), 104-107. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
- Wipf Group. (2007). Alcohol Oxidations.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]
- IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol.
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijsart.com [ijsart.com]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2-Bromo-3-chloro-6-fluorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method to ensure the quality and consistency of this critical raw material. The methodology is supported by a comprehensive discussion of potential impurities, system suitability criteria, and validation parameters as per established regulatory guidelines.
Introduction
This compound (Figure 1) is a halogenated aromatic compound of significant interest as a building block in the synthesis of complex pharmaceutical molecules. The purity of such intermediates is a critical quality attribute, as impurities can directly impact the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a precise and reliable analytical method for purity assessment is paramount during the drug development process.
This document provides a detailed protocol for the HPLC analysis of this compound, grounded in established chromatographic principles and validated against internationally recognized standards.
Figure 1: Chemical Structure of this compound
(2-bromo-3-chloro-6-fluorophenyl)methanol Molecular Formula: C₇H₅BrClFO CAS Number: 1823576-75-5[1][2][3][4][5]
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound can typically proceed through two primary pathways, each with its characteristic impurity profile.
-
Reduction of the Corresponding Benzaldehyde: A common method involves the reduction of 2-bromo-3-chloro-6-fluorobenzaldehyde.
-
Bromination and Hydrolysis of a Substituted Toluene: An alternative route may involve the benzylic bromination of a corresponding toluene derivative, followed by hydrolysis.
Based on these synthetic pathways and general degradation patterns of benzyl alcohols, the following potential impurities should be considered during the analysis:
-
Starting Materials:
-
2-Bromo-3-chloro-6-fluorobenzaldehyde (unreacted starting material from the reduction pathway).
-
Substituted toluenes (unreacted starting material from the bromination pathway).
-
-
Synthesis By-products:
-
Over-brominated or under-brominated species.
-
Positional isomers.
-
-
Degradation Products:
-
2-Bromo-3-chloro-6-fluorobenzaldehyde: Oxidation of the benzyl alcohol functionality. Benzyl alcohol itself is susceptible to slow oxidation to benzaldehyde upon exposure to air.[6]
-
2-Bromo-3-chloro-6-fluorobenzoic acid: Further oxidation of the benzaldehyde.
-
Dibenzyl ether analogues: Formed via acid-catalyzed dehydration.[6]
-
The developed HPLC method is designed to effectively separate the main component from these potential impurities.
Chromatographic Method
The selection of the chromatographic conditions is based on the physicochemical properties of this compound and its potential impurities. A reversed-phase HPLC method is chosen due to the non-polar nature of the aromatic ring, with the halogen and hydroxyl groups providing some polarity.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for its versatility and proven performance with aromatic compounds.
-
Mobile Phase:
-
A: HPLC-grade water
-
B: HPLC-grade acetonitrile
-
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is suitable for dissolving the sample and ensuring compatibility with the mobile phase.
Chromatographic Parameters
The following parameters have been optimized to achieve good resolution and peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 40 |
| 25.0 | 40 |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (for identification and system suitability): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution (for purity analysis): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 1 mg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (sample diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to verify the retention time and system suitability parameters.
-
Inject the sample solution to determine the purity and impurity profile.
Method Validation and System Suitability
To ensure the reliability and accuracy of the analytical results, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10] Furthermore, system suitability tests must be performed before and during the analysis to demonstrate the continued performance of the chromatographic system, as outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[11][12][13][14]
System Suitability
The following system suitability tests should be performed using the standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 | Ensures good peak shape for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal sample concentration).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation and Visualization
Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationship of Impurity Analysis
Caption: Logical relationship between the main compound and its potential impurities.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. By employing a standard C18 reversed-phase column with a gradient elution, this method can effectively separate the main component from its potential process-related and degradation impurities. Adherence to the outlined system suitability and method validation protocols will ensure the generation of accurate and reproducible data, which is essential for quality control in the pharmaceutical industry.
References
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters/gc_621.pdf]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline_2005_1105.pdf]
- Wielgomas, B., & Gierczak, T. (2022). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 27(13), 4190. [Link: https://www.mdpi.com/1420-3049/27/13/4190]
- European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46. Chromatographic separation techniques. EDQM. [Link: https://www.edqm.eu/en/news/general-chapter-2246-chromatographic-separation-techniques-now-published-ph-eur-11th-edition]
- BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. [Link: Provided through grounding tool, specific URL may vary]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- PubChem.this compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/117351688]
- Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link: https://www.phenomenex.com/Blog/revision-of-european-pharmacopeia-ep-chapter-2-2-46/]
- ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- Sigma-Aldrich.this compound. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/aob640097803]
- King-Pharm.this compound [1823576-75-5]. [Link: https://www.king-pharm.com/products/2-Bromo-3-chloro-6-fluorobenzyl-alcohol-1823576-75-5.html]
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Isomers. [Link: Provided through grounding tool, specific URL may vary]
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol. [Link: Provided through grounding tool, specific URL may vary]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link: https://starodub.
- Agilent.Understanding the Latest Revisions to USP <621>. [Link: https://www.agilent.com/cs/library/whitepapers/public/5994-5591EN-us-agilent.pdf]
- Boroncore.1823576-75-5 | this compound. [Link: https://www.boroncore.com/cas/1823576-75-5]
- Arctom Scientific.CAS NO. 1823576-75-5 | this compound. [Link: https://www.arctomsci.com/product/BD-A745406.html]
- LCGC International. (2015). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link: https://www.chromatographyonline.com/view/fluorinated-hplc-phases-looking-beyond-c18-reversed-phase-hplc]
- PubChemLite.this compound (C7H5BrClFO). [Link: https://pubchemlite.deepchem.io/substance/117351688]
Sources
- 1. ICH Official web site : ICH [ich.org]
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- 3. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
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- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. database.ich.org [database.ich.org]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. usp.org [usp.org]
- 13. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound. A prevalent synthetic strategy involves the reduction of the corresponding benzaldehyde, 2-Bromo-3-chloro-6-fluorobenzaldehyde.
Issue 1: Low Yield of this compound in the Reduction Step
A low yield in the reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde to the corresponding benzyl alcohol is a common issue. Several factors can contribute to this, from the choice of reducing agent to the reaction conditions and work-up procedure.
Potential Causes & Troubleshooting Actions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | - Increase the equivalents of the reducing agent (e.g., Sodium Borohydride, NaBH₄) to 1.5-2.0 equivalents. - Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).[1] | The stoichiometry of the reducing agent is critical. An insufficient amount will lead to incomplete conversion of the starting aldehyde. Reaction kinetics can sometimes be slow, requiring longer reaction times for completion. |
| Degradation of Reducing Agent | - Use freshly opened or properly stored NaBH₄. - Add the reducing agent portion-wise to the cooled reaction mixture (0-5 °C) to control the initial exothermic reaction.[1] | Sodium borohydride is sensitive to moisture and can decompose over time, reducing its efficacy. Controlling the temperature during addition prevents localized overheating which can degrade the reagent and promote side reactions. |
| Side Reactions | - Ensure the reaction is performed under anhydrous conditions if using stronger reducing agents like Lithium Aluminum Hydride (LAH). - Maintain a low reaction temperature to minimize over-reduction or other side reactions. | While NaBH₄ is generally chemoselective for aldehydes and ketones, more potent reducing agents can react with other functional groups or the solvent if not handled under appropriate conditions.[2] |
| Product Loss During Work-up | - Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.[1][3] - Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to ensure the alcohol is in its neutral form. | The partitioning of the product between the aqueous and organic phases is crucial. Multiple extractions maximize the recovery. The protonation state of the alcohol can affect its solubility. |
Experimental Protocol: Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde using NaBH₄
-
Dissolution: Dissolve 2-Bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.[1]
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[1]
-
Reaction Monitoring: Monitor the reaction's progress by TLC until all the starting aldehyde has been consumed.[1]
-
Quenching: Slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[4]
Issue 2: Formation of Impurities
The presence of impurities can significantly complicate the purification process and affect the final yield. Identifying the source of these impurities is the first step toward their elimination.
Common Impurities & Mitigation Strategies:
| Impurity | Mitigation Strategy | Scientific Rationale |
| Unreacted Starting Material | - Ensure the use of a sufficient excess of the reducing agent. - Allow for adequate reaction time. | As discussed in Issue 1, incomplete reaction is a primary cause of starting material contamination. |
| Over-reduction Products | - Use a mild and selective reducing agent like NaBH₄. - Avoid powerful reducing agents like LAH unless other functional groups are absent or protected. | The goal is the selective reduction of the aldehyde to a primary alcohol. Stronger reducing agents could potentially dehalogenate the aromatic ring, although this is less common under standard conditions. |
| Byproducts from Work-up | - Ensure the quenching step is performed slowly and at a low temperature to avoid any unwanted reactions catalyzed by the localized heat or pH changes. | A rapid and uncontrolled quench can lead to side reactions. For instance, in acidic conditions, the product alcohol could potentially undergo dehydration or other rearrangements, although this is less likely for benzyl alcohols. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the alternative synthetic routes to this compound?
A1: Besides the reduction of the corresponding benzaldehyde, another common route is the hydrolysis of 2-Bromo-3-chloro-6-fluorobenzyl bromide.[3] This two-step approach involves the radical bromination of 2-Bromo-3-chloro-6-fluorotoluene to form the benzyl bromide, followed by hydrolysis to the desired alcohol. However, this route can present its own challenges, such as controlling the benzylic bromination to avoid multiple brominations and ring bromination.[3]
Q2: How can I best purify the final product?
A2: Column chromatography on silica gel is a highly effective method for purifying this compound.[4] A solvent system with a gradient of ethyl acetate in hexanes typically provides good separation from less polar impurities (like unreacted starting material if the synthesis started from the toluene) and more polar impurities. Recrystallization is also a viable option if a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of spectroscopic methods is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
Q4: Can a Grignard reaction be used to synthesize this compound?
A4: While a Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols, its application here would be challenging.[2] For instance, reacting a Grignard reagent with 2-Bromo-3-chloro-6-fluorobenzaldehyde would result in a secondary alcohol, not the desired primary benzyl alcohol.[5][6] Synthesizing a Grignard reagent from a di-halo-substituted aromatic ring can also be complex due to potential side reactions.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.
-
Handling all chemicals with care, paying close attention to the specific hazards of each reagent. For example, sodium borohydride is flammable and reacts with water.
-
Being mindful of the exothermic nature of the reduction reaction and taking appropriate measures for temperature control.
III. Visualizing the Workflow
To provide a clearer understanding of the primary synthetic route discussed, the following diagram illustrates the workflow for the synthesis of this compound via the reduction of the corresponding benzaldehyde.
Caption: Workflow for the synthesis of this compound.
IV. References
-
BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Isomers. BenchChem Technical Guides.
-
Shoesmith, J. B., & Slater, R. H. (1926). XXXII.—Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-223.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. BenchChem Application Notes.
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BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem Technical Support.
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Organic Syntheses Procedure.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde. BenchChem Application Notes.
-
Imahori, T., Hori, T., & Togo, H. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14358–14366.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Smith, J. G., & Siegel, J. S. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education, 93(6), 1134-1137.
-
Jain, R., & Maku, V. (2015). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. International Journal of ChemTech Research, 8(11), 384-391.
-
BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-6-chlorotoluene. BenchChem Technical Guides.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo-3,6-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol. BenchChem Comparative Guides.
-
Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene.
-
Zhang, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4469-4475.
-
Otsuka, S., Nogi, K., Rovis, T., & Yorimitsu, H. (2019). Photoredox‐Catalyzed Alkenylation of Benzylsulfonium Salts. Angewandte Chemie International Edition, 58(4), 1144-1148.
-
Chem-Impex. (n.d.). 2-Bromo-6-fluorotoluene.
-
Sigma-Aldrich. (n.d.). This compound.
-
Smolecule. (n.d.). 2-Chloro-6-fluorobenzyl bromide.
-
Autech Industry Co., Ltd. (2025). 2-Bromo-6-fluorotoluene: A Versatile Building Block for Chemical Innovation.
-
Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of citalopram.
-
BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. BenchChem Comparative Guides.
-
Liu, X., et al. (2010). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Huaxue Shiji, 32(10), 913-915.
-
ChemScene. (n.d.). 3-Bromo-2-chloro-6-fluorobenzaldehyde.
-
Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.
-
ChemBK. (2024). 3-BROMO-2-CHLORO-6-FLUOROTOLUENE.
-
Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Schlosser, M., & Guerry, F. (2007). Fluoro- or Trifluoromethyl-Substituted Benzyl and Phenethyl Alcohols: Substrates for Metal-Mediated Site-Selective Functionalization. European Journal of Organic Chemistry, 2007(20), 3323-3331.
-
Ossila. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
-
BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry. BenchChem Application Notes.
-
Smolecule. (2023). 3-Bromo-2-chloro-6-fluorotoluene.
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
-
Arctom Scientific. (n.d.). This compound.
-
BLD Pharm. (n.d.). 2-Bromo-3-chloro-6-fluorobenzyl bromide.
-
Achmem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzyl bromide.
-
King-Pharm. (n.d.). This compound.
-
ChemRxiv. (2022). Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine.
Sources
Technical Support Center: Purification of Crude 2-Bromo-3-chloro-6-fluorobenzyl alcohol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3-chloro-6-fluorobenzyl alcohol (CAS 1823576-75-5).[1][2][3] Given its role as a critical building block in the synthesis of complex molecules, achieving high purity is paramount.[4] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the challenges encountered during its purification.
Introduction: The Criticality of Purity
This compound is a halogenated aromatic alcohol whose utility in medicinal chemistry and materials science is significant. The presence of multiple halogen substituents influences the molecule's electronic properties and lipophilicity, making it a valuable intermediate.[4] However, synthetic routes can introduce a variety of impurities, including unreacted starting materials, over-oxidized byproducts, and isomers, which can compromise the outcomes of subsequent reactions and the integrity of final compounds.[5][6] This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound? A1: Common impurities typically arise from the synthetic pathway used. These can include unreacted starting materials (e.g., 2-bromo-3-chloro-6-fluorotoluene or the corresponding benzaldehyde), byproducts from side reactions such as the corresponding bis(benzyl) ether, or over-oxidation to 2-bromo-3-chloro-6-fluorobenzoic acid.[5][7][8]
Q2: Which purification technique is generally the most effective for this compound? A2: For a broad range of impurities, silica gel column chromatography is the most powerful and versatile method.[7][9] It excels at separating compounds with different polarities, such as the target alcohol from less polar ether byproducts and more polar acid impurities. Recrystallization can also be highly effective if a suitable solvent system that provides good differential solubility is identified.[5][7]
Q3: How can I quickly assess the purity of my fractions or the final product? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative assessment of fraction purity during column chromatography. For final purity validation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards, providing quantitative data.[10][11]
Q4: My final product is a persistent oil instead of a crystalline solid. What steps can I take? A4: An oily product often indicates the presence of residual solvent or significant impurities that depress the melting point.[7] First, ensure the product is thoroughly dried under a high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod or by introducing a seed crystal from a previously purified batch. If these methods fail, the product likely requires further purification, preferably by column chromatography.[7]
Q5: How do I effectively remove the bis(2-bromo-3-chloro-6-fluorobenzyl) ether impurity? A5: The ether byproduct is significantly less polar than the desired benzyl alcohol due to the absence of the hydroxyl group's hydrogen-bonding capability. Column chromatography is the ideal method for its removal.[7] Using a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, the ether will elute from the silica gel column much earlier than the target alcohol.[12]
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a structured, problem-solution format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation During Recrystallization | 1. Inappropriate Solvent Choice: The compound may be too soluble or insoluble at all temperatures. 2. Too Much Solvent Used: The solution is not saturated upon cooling. 3. Cooling Too Rapidly: Prevents the formation of a crystal lattice. | 1. Perform a Solvent Screen: Test solubility in various solvents (e.g., heptane, toluene, ethanol, or mixtures with ethyl acetate) to find a system where the compound is soluble when hot but sparingly soluble when cold.[7] 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[7] 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize yield.[7] Induce crystallization by scratching or seeding if necessary. |
| Co-elution of Impurities During Column Chromatography | 1. Poor Mobile Phase Selection: The chosen eluent system does not provide adequate separation (ΔRf is too small). 2. Column Overloading: Too much crude material was loaded for the amount of stationary phase. 3. Improper Column Packing: Channeling within the silica gel bed leads to poor separation. | 1. Optimize Mobile Phase with TLC: Before running the column, test various solvent systems (e.g., different ratios of ethyl acetate/hexanes) using TLC to find a system that gives the target compound an Rf value of ~0.3 and maximizes separation from impurities.[12] 2. Reduce Sample Load: A general rule is to load an amount of crude material that is 1-5% of the total weight of the silica gel.[7] 3. Pack a Homogeneous Column: Prepare a uniform slurry of silica gel in the initial eluent and pack the column carefully to avoid air bubbles and cracks.[7] |
| Streaking or Tailing of the Product Spot on TLC/Column | 1. Sample is Too Concentrated: Overloads the stationary phase locally. 2. Presence of Acidic/Basic Impurities: Strong interactions with the slightly acidic silica gel. 3. Inappropriate Mobile Phase Polarity: The eluent is not polar enough to move the compound effectively. | 1. Dilute the Sample: Ensure the sample applied to the TLC plate or column is sufficiently dilute. 2. Neutralize the Crude Product: Perform a workup wash with a dilute sodium bicarbonate solution to remove acidic impurities (like residual benzoic acid) before chromatography.[7] 3. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Degradation During Purification | 1. Prolonged Exposure to Heat: Can cause decomposition, particularly during distillation or lengthy recrystallization. 2. Acid-Catalyzed Decomposition: The inherent acidity of silica gel can sometimes degrade sensitive compounds.[13] | 1. Use Mild Heating: When performing recrystallization, heat the solvent just to its boiling point and do not maintain high heat for extended periods. Consider purification at room temperature via chromatography. 2. Use Deactivated Silica: If degradation on silica is suspected, consider neutralizing the silica gel by pre-treating it with a base like triethylamine, or use an alternative stationary phase like alumina. |
Visualization of Purification Workflow
A logical approach is key to selecting the appropriate purification strategy. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purifying the target compound.
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This method is highly effective for separating the target alcohol from both less polar and more polar impurities.[9][12]
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation. A typical starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio until the Rf of the product is approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica bed run dry.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry powder ("dry loading").
-
Carefully add the sample to the top of the packed silica bed.[7]
-
-
Elution:
-
Begin eluting with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC (e.g., from 5% to 10% to 20% ethyl acetate in hexanes).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified alcohol.
-
Caption: Diagram of a typical flash chromatography setup.
Protocol 2: Purification by Recrystallization
This method is ideal if a single major impurity is present and a suitable solvent can be found.
-
Solvent Selection: In a small test tube, dissolve ~20-30 mg of the crude product in a few drops of a candidate solvent (e.g., a heptane/ethyl acetate mixture) by heating.[7] A good solvent will dissolve the compound when hot but result in poor solubility at room temperature or upon cooling.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly under a vacuum to remove all traces of solvent.
Safety Precautions
Handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Based on data for structurally similar compounds, this chemical should be treated as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[14][15][16] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[17]
References
- Benchchem. An In-depth Technical Guide on the Solubility of 2-Bromo-3,6-dichlorobenzyl Alcohol in Organic Solvents.
- The Pharma Master. Troubleshooting.
- Apollo Scientific. (2023).
- Benchchem. A Comparative Guide to the Purity Validation of Benzyl-PEG36-alcohol by HPLC and NMR.
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- Google Patents. (1981).
- Benchchem.
- Agilent. (2021).
- Benchchem. Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
- Phenomenex. Troubleshooting Guide.
- Campos, P. T., et al. (2021). Proposal for the crystallization mechanism of para‐chloro‐substituted...
- ChemHelp ASAP. (2021).
- FAO. BENZYL ALCOHOL.
- Aaron Chemicals. (2024). Safety Data Sheet - 2-Bromo-4-chloro-5-fluorobenzyl alcohol.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- Sigma-Aldrich. (2024).
- Benchchem. A Comparative Analysis of the Reactivity of 2-Bromo-3,6-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol.
- PubMed. (1985).
- Google Patents. (1934).
- OSHA. (1982). Benzyl alcohol.
- Sorbead India. (2024).
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- Cromlab. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- PubChemLite. This compound (C7H5BrClFO).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl alcohol.
- PMC - NIH. (2024).
- Fisher Scientific. (2025).
- Sigma-Aldrich. 2-Bromo-4-fluorobenzyl alcohol.
- Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Arctom Scientific. CAS NO.
- Sigma-Aldrich. This compound | 1823576-75-5.
- Semantic Scholar. (2018). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
- MDPI. (2018).
- ResearchGate. (2025). (PDF)
- Organic Syntheses Procedure. alkyl and alkylene bromides.
- Oakwood Chemical. 3-Bromo-4-chlorobenzyl alcohol, min 97%, 100 grams.
- ResearchGate. (2018). Reactivity of substituted 1°/2°/3° benzyl alcohols.
- Google Patents. (1998).
- Parchem. 3-Bromo-4-fluorobenzyl alcohol (Cas 77771-03-0).
- ChemicalBook. This compound | 1823576-75-5.
- Arctom Scientific. CAS NO.
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Technical Support Center: Recrystallization of 2-Bromo-3-chloro-6-fluorobenzyl Alcohol
Welcome to the technical support center for the purification of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: While a specific, universally optimal solvent for this compound is not extensively documented in readily available literature, a systematic approach based on its structural characteristics is the most effective starting point. The molecule possesses a polar hydroxyl (-OH) group and a larger, moderately nonpolar tri-substituted phenyl ring. This suggests that a solvent of intermediate polarity or a mixed solvent system will likely be successful.
A good starting point is to perform small-scale solubility tests with a range of solvents of varying polarities.[1] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, ensuring good recovery upon cooling.[1][2]
Recommended Solvents for Initial Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene
-
Mixed Solvent Systems: Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, Toluene/Hexane, Ethanol/Water
The principle of "like dissolves like" is a useful guide; solvents with functional groups similar to the solute are often good candidates.[3][4]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with impure compounds or when using certain solvent systems.[5]
Primary Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| High Impurity Level | The presence of significant impurities can depress the melting point of the mixture. Consider pre-purification by column chromatography or treatment with activated charcoal to remove colored impurities.[6][7] |
| Solution is Too Concentrated/Cooling is Too Rapid | The compound may be precipitating from a supersaturated solution too quickly. Re-heat the mixture to redissolve the oil, add a small amount of additional solvent (1-5% more), and allow it to cool more slowly.[5][6] Insulating the flask can promote slower cooling.[7] |
| Inappropriate Solvent Choice | The solvent's boiling point might be too high relative to the compound's melting point. If using a mixed solvent system, try adjusting the ratio to favor the solvent in which the compound is more soluble.[6] |
Q3: I am getting a very low yield of crystals. What are the likely reasons and how can I improve the recovery?
A3: A low yield is a frequent problem in recrystallization and can often be rectified by optimizing the procedure.[6]
Common Causes and Optimization Strategies:
| Potential Cause | Troubleshooting Action |
| Using an Excessive Amount of Solvent | This is the most common reason for low recovery, as a significant portion of the product remains in the mother liquor.[2][5] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] If you suspect too much solvent was used, you can carefully evaporate some of it and attempt the crystallization again.[5][6] |
| Premature Crystallization During Hot Filtration | If an initial hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.[7] |
| Incomplete Crystallization | Ensure the solution has been allowed to cool sufficiently. After cooling to room temperature, placing the flask in an ice bath can often induce further crystallization and maximize the yield.[7] |
| Washing Crystals with Room Temperature Solvent | During the final filtration step, washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.[2] |
Troubleshooting Guide
Issue: No Crystals Form Upon Cooling
If your solution remains clear even after cooling to room temperature and then in an ice bath, it is likely either too dilute or supersaturated.[5]
Caption: Troubleshooting workflow for when no crystals form.
Methods to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.[5]
Experimental Protocol: Solvent Screening and Recrystallization
This protocol provides a systematic workflow for determining an appropriate recrystallization solvent and executing the purification of this compound.
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Technical Support Center: Synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Recognizing that this specific multi-halogenated benzyl alcohol is a specialized compound, this document provides troubleshooting advice and frequently asked questions based on established principles of organic chemistry and data from structurally related syntheses. The protocols and solutions presented here are grounded in analogous reactions to provide a robust framework for addressing challenges you may encounter in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most viable synthetic routes to this compound?
There are two primary and logically sound synthetic pathways to consider, each starting from a different commercially available or readily synthesized precursor:
-
Route A: Reduction of the Corresponding Benzaldehyde. This is often the more direct route if the precursor, 2-Bromo-3-chloro-6-fluorobenzaldehyde, is accessible. The reduction of a benzaldehyde to a benzyl alcohol is a high-yielding and clean reaction.[1][2]
-
Route B: Benzylic Bromination and Hydrolysis. This route starts from 2-Bromo-3-chloro-6-fluorotoluene. It involves a two-step process: radical bromination of the benzylic methyl group followed by hydrolysis of the resulting benzyl bromide.[3]
Troubleshooting Guide: Route A - Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Issue 1: My reduction reaction is incomplete, and I still see the starting aldehyde by TLC/GC analysis.
-
Potential Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄), a common reducing agent for this transformation, can decompose upon improper storage.
-
Troubleshooting Action: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. Ensure the solvent used (typically methanol or ethanol) is anhydrous if using a moisture-sensitive reducing agent.[3]
-
-
Potential Cause 2: Insufficient Reducing Agent. Aldehydes can sometimes be stubborn to reduce, especially with multiple electron-withdrawing groups on the aromatic ring.
-
Troubleshooting Action: Use a molar excess of the reducing agent (e.g., 1.5 to 2.0 equivalents) to drive the reaction to completion.[3]
-
-
Potential Cause 3: Low Reaction Temperature. While the reaction is typically run at 0-5 °C to control exothermicity, sluggish reactions may benefit from a slight increase in temperature.[1]
-
Troubleshooting Action: After the initial addition of the reducing agent at low temperature, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.[4]
-
Issue 2: I'm observing an unexpected, less polar spot on my TLC plate.
-
Potential Cause: Formation of a Borate Ester Intermediate. During the reaction and before quenching, the product exists as a borate ester. If the acidic workup is not thorough, this intermediate may persist.
-
Troubleshooting Action: Ensure the reaction is properly quenched with a weak acid, such as dilute hydrochloric acid, to neutralize excess borohydride and hydrolyze the borate esters.[1]
-
Troubleshooting Guide: Route B - From 2-Bromo-3-chloro-6-fluorotoluene
Issue 3: The initial benzylic bromination step is giving me a low yield of the desired benzyl bromide.
-
Potential Cause 1: Incomplete Reaction. Radical reactions require proper initiation.
-
Troubleshooting Action: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in an appropriate catalytic amount. For photochemical initiation, verify the light source's intensity and wavelength. Also, consider increasing the reaction time.[3]
-
-
Potential Cause 2: Impure N-Bromosuccinimide (NBS). Impurities in NBS can hinder the radical chain reaction.
-
Troubleshooting Action: Use freshly recrystallized NBS for optimal results.[3]
-
Issue 4: My product from the bromination step is a mixture of several brominated compounds.
-
Potential Cause 1: Over-bromination. The desired benzyl bromide can undergo a second bromination to form the dibrominated side product.
-
Troubleshooting Action: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents. Monitor the reaction closely and stop it once the starting material is consumed.[3]
-
-
Potential Cause 2: Ring Bromination. Electrophilic aromatic substitution can compete with the desired radical benzylic bromination.
-
Troubleshooting Action: Use a non-polar solvent such as carbon tetrachloride or cyclohexane to disfavor ionic pathways. Ensure no Lewis acid contaminants are present. Using NBS is advantageous as it provides a low, steady concentration of bromine, favoring the radical pathway.[3]
-
Issue 5: The hydrolysis of the benzyl bromide to the alcohol is inefficient.
-
Potential Cause 1: Formation of Dibenzyl Ether. The product alcohol is nucleophilic and can react with the starting benzyl bromide in an Sₙ2 reaction to form a dibenzyl ether, a common side product in this type of reaction.[3]
-
Troubleshooting Action: Use a large excess of water to favor hydrolysis. Add the benzyl bromide slowly to the hydrolysis medium to maintain its low concentration, thus minimizing the bimolecular side reaction.[3]
-
-
Potential Cause 2: Incomplete Hydrolysis. The benzyl bromide may be sparingly soluble in the hydrolysis medium.
-
Troubleshooting Action: Increase the reaction time or temperature. The use of a co-solvent like acetone or THF can improve solubility and facilitate the reaction.[3]
-
Purification Troubleshooting
Issue 6: My final product is an oil and won't crystallize.
-
Potential Cause 1: Residual Solvent. Even small amounts of solvent can prevent crystallization.
-
Troubleshooting Action: Ensure the product is thoroughly dried under a high vacuum.
-
-
Potential Cause 2: Presence of Impurities. Impurities can significantly lower the melting point of a compound, leading to an oily product.
-
Troubleshooting Action: Attempt purification by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for separating the more polar benzyl alcohol from less polar impurities like the starting bromide or ether byproducts.[5]
-
| Impurity Type | Typical Polarity | Recommended Purification |
| Unreacted Toluene Precursor | Non-polar | Column Chromatography |
| Dibenzyl Ether | Non-polar to Moderately Polar | Column Chromatography[5] |
| Over-oxidized Carboxylic Acid | Highly Polar | Aqueous basic wash (e.g., NaHCO₃ soln.) |
Experimental Protocols
Protocol A: Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde
-
Dissolution: Dissolve 2-Bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Slowly add dilute hydrochloric acid (1 M) to quench the excess NaBH₄ and hydrolyze the borate esters.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Protocol B: Benzylic Bromination of 2-Bromo-3-chloro-6-fluorotoluene and Hydrolysis
-
Bromination Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3-chloro-6-fluorotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN in carbon tetrachloride.
-
Reaction: Heat the mixture to reflux and irradiate with a UV or high-intensity incandescent lamp. Monitor the reaction by GC or TLC.
-
Work-up (Bromination): Cool the reaction mixture and filter to remove the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrolysis: To the crude benzyl bromide in a mixture of acetone and water, add a base such as sodium carbonate. Heat the mixture to reflux until the starting material is consumed.
-
Work-up (Hydrolysis): Cool the reaction mixture and remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.[3]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound and potential side reactions.
Caption: A troubleshooting workflow for common issues in the synthesis.
References
Sources
Technical Support Center: 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Welcome to the technical support center for 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this halogenated benzyl alcohol derivative in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability of this compound in solution.
Introduction to the Stability of this compound
This compound is a highly substituted aromatic compound with potential applications as a synthetic intermediate. The presence of three electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the benzene ring significantly influences its chemical properties, including its stability in solution. Understanding these properties is crucial for designing robust experiments and interpreting results accurately.
The primary factors affecting the stability of this compound in solution are its susceptibility to oxidation at the benzylic alcohol position and potential, though less common, nucleophilic substitution or dehalogenation reactions under specific conditions. The electron-withdrawing nature of the halogens is expected to decrease the electron density at the benzylic carbon, which can influence its reactivity compared to unsubstituted benzyl alcohol.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is advisable to keep the container tightly sealed to prevent exposure to air and moisture. For prolonged storage, refrigeration at 2-8°C is recommended.
Q2: What are the general safety precautions for handling this compound?
A2: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Solution Stability and Degradation
Q3: What are the primary degradation pathways for this compound in solution?
A3: The most probable degradation pathways, based on the chemistry of substituted benzyl alcohols, are:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (2-Bromo-3-chloro-6-fluorobenzaldehyde) and further to the carboxylic acid (2-Bromo-3-chloro-6-fluorobenzoic acid).[2][3] This is a common degradation route for benzyl alcohols, especially in the presence of oxidizing agents, air (auto-oxidation), or upon exposure to light.
-
Ether Formation: Under acidic conditions, intermolecular dehydration can occur between two molecules of the alcohol to form the corresponding dibenzyl ether.[4][5]
-
Nucleophilic Substitution: The hydroxyl group can be displaced by strong nucleophiles, particularly under acidic conditions that protonate the hydroxyl group to make it a better leaving group (water).[3]
Q4: How do the halogen substituents affect the stability of the molecule?
A4: The three halogen atoms (Br, Cl, F) are electron-withdrawing groups. Their collective inductive effect reduces the electron density of the aromatic ring and the benzylic carbon. This deactivation is predicted to make the alcohol less susceptible to oxidation compared to unsubstituted benzyl alcohol. However, the stability of the carbon-halogen bonds themselves is generally high for aryl halides, making dehalogenation a less common degradation pathway under typical laboratory conditions.
Q5: Is this compound susceptible to degradation by light?
Troubleshooting Guide: Stability in Solution
This guide addresses common issues encountered during experiments involving solutions of this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Cause A: Oxidation of the Benzyl Alcohol
-
Symptoms: A new peak appears with a retention time corresponding to a more polar compound (in reverse-phase HPLC) or a more volatile compound (in GC) than the starting material. This is often the corresponding aldehyde or carboxylic acid.
-
Causality: Exposure of the solution to air (oxygen), elevated temperatures, or certain metal ions can catalyze the oxidation of the benzylic alcohol.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution.
-
Work Under an Inert Atmosphere: For sensitive reactions, conduct your experiments under a nitrogen or argon atmosphere.
-
Avoid High Temperatures: If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
Chelate Metal Ions: If metal contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
-
Possible Cause B: Formation of Dibenzyl Ether
-
Symptoms: A new, less polar peak may appear in reverse-phase HPLC.
-
Causality: This is typically an acid-catalyzed process. The presence of acidic impurities in your solvent or reagents can promote the intermolecular condensation of the alcohol.[4]
-
Troubleshooting Steps:
-
Control pH: Ensure your solution is neutral or buffered at the desired pH. Avoid acidic conditions unless required by the experimental protocol.
-
Use High-Purity Solvents: Ensure your solvents are free from acidic impurities.
-
Possible Cause C: Solvent-Induced Degradation
-
Symptoms: The appearance of multiple degradation peaks, or a significant decrease in the main peak area over time.
-
Causality: While benzyl alcohols are compatible with many common organic solvents, reactive solvents or those containing impurities could promote degradation. For instance, strongly acidic or basic solvents could catalyze reactions.
-
Troubleshooting Steps:
-
Solvent Selection: Choose high-purity, inert solvents for your experiments. Common choices include acetonitrile, methanol, ethanol, and THF. A compatibility study with your chosen solvent is recommended if the solution is to be stored for an extended period.
-
Purity Check: Ensure the purity of your solvents, as impurities can act as catalysts for degradation.
-
Issue 2: Inconsistent Reaction Yields or Rates
Possible Cause A: Degradation of the Starting Material
-
Symptoms: Reactions do not go to completion, or the yield of the desired product is lower than expected.
-
Causality: If the stock solution of this compound has degraded over time, the actual concentration of the active starting material will be lower than calculated.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your starting material using a suitable analytical method like HPLC or GC-MS.
-
Fresh Stock Solutions: Prepare fresh stock solutions from solid material for each set of experiments.
-
Possible Cause B: pH Sensitivity of the Reaction
-
Symptoms: Reaction outcomes vary between experiments that are supposed to be identical.
-
Causality: The stability of this compound and the kinetics of its reactions can be pH-dependent. Small, unmonitored variations in pH could lead to inconsistent results.
-
Troubleshooting Steps:
-
Use Buffered Solutions: When working in aqueous media, use a buffer system to maintain a constant pH throughout the experiment.
-
Monitor pH: Periodically check the pH of your reaction mixture, especially if the reaction is expected to produce or consume acid or base.
-
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in acetonitrile.
Protocol 2: Forced Degradation Study
To understand the stability of the compound under specific stress conditions, a forced degradation study can be performed.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Degradation: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Basic Degradation: To another aliquot, add 0.1 M NaOH and incubate under the same conditions.
-
Oxidative Degradation: To a third aliquot, add a small percentage (e.g., 3%) of hydrogen peroxide and incubate.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight) for a defined duration.
-
Analysis: After the incubation period, neutralize the acidic and basic samples and analyze all samples by HPLC (using Protocol 1) to identify and quantify any degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Summary of Stability Considerations
| Condition | Potential Issue | Mitigation Strategies |
| Exposure to Air/Light | Oxidation to aldehyde and carboxylic acid | Prepare fresh solutions, use degassed solvents, work under inert atmosphere, protect from light. |
| Acidic pH | Formation of dibenzyl ether, potential for nucleophilic substitution of -OH | Use buffered solutions, avoid acidic conditions unless necessary for the reaction. |
| Basic pH | May promote oxidation; potential for deprotonation of the alcohol | Use buffered solutions; be aware that strong bases can favor oxidation to the carboxylic acid.[9] |
| Elevated Temperature | Increased rate of all degradation pathways | Use the lowest effective temperature for reactions and storage. |
| Presence of Metal Ions | Catalysis of oxidation | Use high-purity reagents and solvents; consider using a chelating agent. |
References
-
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]
-
Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants. [Link]
-
ResearchGate. (2015). (PDF) Photobiodegradation of halogenated aromatic pollutants. [Link]
- Degirmenbasi, N., & Boz, N. (n.d.).
-
RSC Publishing. (n.d.). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. [Link]
-
ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols | Request PDF. [Link]
-
Amanote Research. (n.d.). (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. [Link]
-
Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3048. [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
-
Semantic Scholar. (2015). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3048. [Link]
-
RSC Publishing. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?[Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. [Link]
-
Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. [Link]
-
PDF Free Download. (n.d.). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium. [Link]
-
PubMed. (n.d.). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
PubMed Central (PMC). (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. [Link]
-
ResearchGate. (n.d.). Comparative study between various solvents (Reaction conditions: benzyl... | Download Scientific Diagram. [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. [Link]
-
PubChem. (n.d.). Benzyl Alcohol. [Link]
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. [Link]
-
PubMed. (n.d.). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. [Link]
-
ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL | Science topic. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]
-
ResearchGate. (2024). (PDF) Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
-
ResearchGate. (n.d.). Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF...[Link]
-
RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. [Link]
Sources
- 1. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 2. Reductive dechlorination of polychlorinated biphenyls as affected by natural halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. Given the specific and complex nature of this substituted benzyl alcohol, this resource is designed to equip you with the foundational knowledge and practical methodologies to elucidate its stability and degradation profile under various conditions.
Introduction
This compound is a halogenated aromatic compound, a class of molecules often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the benzene ring significantly influences the compound's reactivity and susceptibility to degradation.[2] Understanding the degradation pathways is crucial for assessing its environmental fate, metabolic stability, and potential for forming toxic byproducts.[3][4] This guide will explore potential chemical, photochemical, and biological degradation routes and provide you with the tools to investigate them in your own laboratory setting.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely initial degradation pathways for this compound?
Based on the structure, the initial degradation is likely to proceed via one of three main pathways:
-
Oxidation of the Benzyl Alcohol: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (2-bromo-3-chloro-6-fluorobenzaldehyde) and subsequently the carboxylic acid (2-bromo-3-chloro-6-fluorobenzoic acid). This can be chemically or biologically mediated.
-
Dehalogenation: The carbon-halogen bonds can be cleaved through various mechanisms. Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common anaerobic microbial process.[5] Oxidative dehalogenation can also occur, often initiated by microbial dioxygenase enzymes that hydroxylate the aromatic ring, leading to the expulsion of a halide ion.[6]
-
Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions. This can involve the homolytic cleavage of the carbon-halogen bonds to form radical intermediates, which can then undergo further reactions.
The following diagram illustrates these potential initial degradation steps:
Caption: Potential initial degradation pathways of this compound.
FAQ 2: I am not observing any degradation of my compound in my microbial culture. What could be the issue?
Several factors can contribute to the recalcitrance of a compound in a microbial system. Here's a troubleshooting guide to address this issue:
Troubleshooting: No Observed Biodegradation
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate microbial consortium | 1. Source microorganisms from a site with a history of contamination with halogenated compounds. 2. Use a well-characterized microbial strain known for degrading halogenated aromatics, such as Pseudomonas putida or Phanerochaete chrysosporium.[7][8] | Microorganisms from contaminated environments may have evolved the necessary enzymatic machinery to degrade such compounds.[3] |
| Substrate toxicity | 1. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) of the compound. 2. Start the degradation experiment with a substrate concentration well below the MIC. | High concentrations of halogenated compounds can be toxic to microorganisms, inhibiting their metabolic activity.[9] |
| Lack of necessary co-substrates or nutrients | 1. Ensure the growth medium is replete with essential nutrients (carbon, nitrogen, phosphorus, trace elements). 2. For some degradation pathways, a co-substrate may be required to induce the expression of degradative enzymes (cometabolism). | Microbial growth and enzymatic activity are dependent on the availability of essential nutrients. Some degradative enzymes are only expressed in the presence of an inducing substrate. |
| Unfavorable environmental conditions | 1. Optimize pH, temperature, and aeration of the culture. 2. Consider both aerobic and anaerobic conditions, as different degradation mechanisms may be favored.[10] | Environmental parameters significantly impact microbial growth and enzyme function. Reductive dehalogenation, for example, is an anaerobic process.[5] |
The following workflow can guide your troubleshooting process:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Degradation of Aromatic Compounds [mdpi.com]
- 5. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. Degradation of chlorinated and brominated hydrocarbons by Methylomicrobium album BG8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Welcome to the technical support center for 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality, handling, and application of this complex halogenated benzyl alcohol derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purity and handling of this compound.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route used for its preparation. The most common impurities can be categorized as follows:
-
Starting Material Carryover: Depending on the synthetic pathway, this could include unreacted 2-bromo-3-chloro-6-fluorobenzaldehyde or 2-bromo-3-chloro-6-fluorotoluene.
-
Reaction By-products: These are impurities formed during the synthesis. Common examples include the corresponding benzoic acid (from over-oxidation), the dibenzyl ether, and potentially isomers or compounds with incorrect halogenation patterns.[1][2]
-
Degradation Products: Like many benzyl alcohols, this compound can slowly oxidize upon exposure to air, leading to the formation of 2-bromo-3-chloro-6-fluorobenzaldehyde and subsequently 2-bromo-3-chloro-6-fluorobenzoic acid.[3]
-
Residual Solvents: Solvents used in the final purification steps, such as ethyl acetate, hexanes, or alcohols, may be present in trace amounts.[4]
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the main component and detecting minor impurities.
-
Spectroscopy (NMR, MS): ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities with distinct signals. Mass Spectrometry (MS) helps in identifying the molecular weights of unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for monitoring the progress of purification.[5]
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, light, and moisture, which can contribute to degradation.
Q4: My sample of this compound is an oil, but I expected a solid. What could be the reason?
A4: The presence of significant impurities or residual solvents can lower the melting point of a compound, causing it to appear as an oil instead of a crystalline solid.[2] Thorough drying under high vacuum and potentially further purification may be necessary to obtain a solid product.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a deeper dive into specific impurities, their origins, and actionable troubleshooting steps.
Issue 1: Presence of Aldehyde Impurity (2-Bromo-3-chloro-6-fluorobenzaldehyde)
-
Root Cause: This impurity can be a result of incomplete reduction during synthesis from the aldehyde or from oxidation of the final product during storage or workup.[3][5]
-
Identification:
-
In ¹H NMR, a characteristic aldehyde proton signal will be present around 9.5-10.5 ppm.
-
HPLC and GC will show a peak with a shorter retention time than the alcohol.
-
-
Mitigation Strategy:
Issue 2: Presence of Carboxylic Acid Impurity (2-Bromo-3-chloro-6-fluorobenzoic acid)
-
Root Cause: This is typically formed by the over-oxidation of the corresponding aldehyde, which itself can be an impurity or a degradation product.[1][3]
-
Identification:
-
In ¹H NMR, a broad singlet corresponding to the carboxylic acid proton will appear downfield (>10 ppm).
-
The acid will have a different retention time in HPLC compared to the alcohol and aldehyde.
-
-
Mitigation Strategy:
-
Alkaline Wash: Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous solution of sodium bicarbonate or sodium carbonate will deprotonate the carboxylic acid, making it water-soluble and easily removable in the aqueous layer.[2]
-
Issue 3: Presence of Dibenzyl Ether Impurity (bis(2-bromo-3-chloro-6-fluorobenzyl) ether)
-
Root Cause: This by-product is commonly formed during syntheses that involve the hydrolysis of a benzyl bromide intermediate. Under these conditions, the newly formed benzyl alcohol can act as a nucleophile and react with the starting benzyl bromide.[1]
-
Identification:
-
The ether is less polar than the desired alcohol. On TLC, it will have a higher Rf value.
-
¹H NMR will show characteristic signals for the benzylic protons, but the integration will be different from the desired product, and the hydroxyl proton signal will be absent.
-
-
Mitigation Strategy:
-
Column Chromatography: Due to the significant polarity difference, silica gel column chromatography is the most effective method for separating the less polar ether from the more polar alcohol. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.[2]
-
Summary of Common Impurities and Purification Strategies
| Impurity Type | Common Source | Recommended Purification Method |
| Aldehyde | Incomplete reduction / Oxidation | Sodium bisulfite wash, Column Chromatography |
| Carboxylic Acid | Over-oxidation | Sodium bicarbonate wash |
| Dibenzyl Ether | By-product of hydrolysis | Column Chromatography |
| Starting Toluene | Incomplete bromination | Column Chromatography |
| Residual Solvents | Purification process | High vacuum drying |
Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route for halogenated benzyl alcohols and highlights the stages where key impurities can be introduced.
Caption: Potential synthetic routes and common points of impurity formation.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol describes a standard method for purifying this compound from less polar impurities like the dibenzyl ether and unreacted starting materials.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alcohol.
Protocol 2: Aqueous Wash to Remove Acidic and Aldehydic Impurities
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer. Repeat this wash if significant acid is present.
-
Aldehyde Removal (if necessary): Wash the organic layer with a 10% aqueous solution of sodium bisulfite. Shake well and allow the layers to separate. Discard the aqueous layer.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing purity issues.
Caption: A decision tree for purifying this compound.
References
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]
- Engesser, K. H., & Schulte, P. (1989). Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. FEMS Microbiology Letters, 51(1), 143-7.
- Wolschann, P., et al. (2024).
- Filipe, H. A., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(34).
- Beilstein Journals. (2024). Benzylic C(sp3)
-
Greenfield Global. (n.d.). Residual Solvents in Benzyl Alcohol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
- Chintakrinda, K., et al. (2011). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 7, 1344-1351.
- Jia, X., et al. (2015). A new synthetic route to polyfluorobenzyl alcohol. Journal of Organic Chemistry.
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
A Meibio. (n.d.). This compound. Retrieved from [Link]
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Document ID: TSC-BCFA-20260108 Version: 1.0
Introduction
The synthesis of polysubstituted aromatic compounds like 2-Bromo-3-chloro-6-fluorobenzyl alcohol presents a significant challenge due to the complex interplay of electronic and steric effects of multiple halogen substituents. Direct, publicly available literature detailing a high-yield synthesis of this specific molecule is scarce. Therefore, this guide is formulated based on established principles of synthetic organic chemistry, drawing analogies from well-documented reactions on similar substrates. It is intended for researchers, chemists, and drug development professionals who are looking to develop a robust synthesis for this or structurally related compounds.
This document provides a logical, step-by-step framework for optimizing the synthesis, focusing on a plausible two-step route:
-
Step 1: Formylation of a 1-bromo-2-chloro-5-fluorobenzene precursor via Directed ortho-Metalation (DoM).
-
Step 2: Reduction of the resulting 2-bromo-3-chloro-6-fluorobenzaldehyde to the target benzyl alcohol.
We will address common pitfalls and provide detailed troubleshooting for each stage.
Part 1: Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde via Directed ortho-Metalation (DoM)
The key to this synthesis is the regioselective introduction of a formyl group onto the aromatic ring. Directed ortho-metalation is a powerful strategy for achieving this, where a heteroatom-containing group directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[1][2]
Proposed Synthetic Workflow
FAQs and Troubleshooting for the DoM Step
Q1: Which position on the starting material, 1-bromo-2-chloro-5-fluorobenzene, will be metalated?
The site of metalation is determined by the directing ability of the halogen substituents. The order of directing strength for halogens in DoM is generally F > Cl > Br > I.[3] Fluorine is a potent Directed Metalation Group (DMG) due to its high electronegativity, which increases the kinetic acidity of the ortho protons.[3][4][5] Therefore, deprotonation is expected to occur exclusively ortho to the fluorine atom, at the C6 position, leading to the desired lithiated intermediate.
Q2: I am observing low yields of the desired aldehyde. What are the most likely causes?
Low yields in a DoM reaction followed by an electrophilic quench are common and can usually be traced to a few critical parameters.
-
Inefficient Metalation: The choice of base is critical. While n-BuLi is a common choice, it can participate in halogen-metal exchange with the bromine atom, a competitive reaction that is often faster than directed lithiation for aryl bromides.[6] To circumvent this, a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is strongly recommended.[3][6]
-
Degradation of the Lithiated Intermediate: The ortho-lithiated species can be unstable, especially at higher temperatures. It is imperative to maintain the reaction temperature at -78 °C (dry ice/acetone bath) from the addition of the base until the electrophile is quenched.
-
Poor Electrophile Quench: Anhydrous N,N-Dimethylformamide (DMF) is a standard electrophile for formylation. Ensure the DMF is freshly distilled or from a sealed, dry bottle. Adding the lithiated species to the DMF (inverse addition) can sometimes improve yields by keeping the electrophile in excess.
-
Moisture: Organolithium reactions are extremely sensitive to water. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous under an inert atmosphere (Argon or Nitrogen).
Q3: My main side product appears to be the debrominated starting material. Why is this happening?
This is a strong indication of a competitive lithium-halogen exchange reaction.[6][7] As mentioned in Q2, n-BuLi or s-BuLi can preferentially react with the aryl bromide to form a different aryllithium species, which is then quenched by trace proton sources during workup.
Solution: Switch to a lithium amide base like LDA. LDA is significantly less prone to halogen exchange and will favor deprotonation at the most acidic site, which is directed by the fluorine atom.[3][6]
Troubleshooting Flowchart for DoM Step
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. reddit.com [reddit.com]
how to remove unreacted starting material from 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Introduction
2-Bromo-3-chloro-6-fluorobenzyl alcohol is a halogenated aromatic alcohol, a class of compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps. A common challenge in its synthesis is the presence of unreacted starting materials, which can co-purify with the desired product due to similar physical properties.
This technical guide provides a comprehensive framework for troubleshooting the removal of common unreacted starting materials from crude this compound. We will explore the causality behind purification strategies and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Identifying the Unreacted Starting Material: The First Critical Step
Effective purification begins with identifying the impurity. The synthetic route to this compound dictates the likely unreacted precursor. The two most common pathways are:
-
Reduction of an Aldehyde: The reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄).[1][3] In this case, the primary impurity will be the starting aldehyde.
-
Hydrolysis of a Benzyl Halide: The hydrolysis of 2-Bromo-3-chloro-6-fluorobenzyl bromide (or chloride) using a base like potassium carbonate.[4] Here, the unreacted benzyl halide is the main contaminant.
Analytical Identification: Thin-Layer Chromatography (TLC) is the most convenient method for initial assessment. The benzyl alcohol product is significantly more polar than the corresponding benzyl bromide and slightly more polar than the benzaldehyde precursor.
| Compound | Relative Polarity | Typical TLC Rf Value* |
| 2-Bromo-3-chloro-6-fluorobenzyl bromide | Low | High (e.g., 0.8) |
| 2-Bromo-3-chloro-6-fluorobenzaldehyde | Medium | Medium (e.g., 0.5) |
| This compound | High | Low (e.g., 0.3) |
*Illustrative Rf values using a 4:1 Hexane:Ethyl Acetate eluent system on silica gel. Actual values will vary.
A spot on your crude sample's TLC lane that is higher than the main product spot likely corresponds to one of these less polar starting materials.
Troubleshooting Guide & Purification Protocols
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My TLC shows a less polar impurity. How do I remove unreacted 2-Bromo-3-chloro-6-fluorobenzaldehyde?
Underlying Principle: The key is to exploit the unique chemical reactivity of the aldehyde functional group, which the alcohol lacks. Aldehydes react with sodium bisulfite to form a water-soluble adduct, allowing for its removal via liquid-liquid extraction.
Recommended Solution: Perform a sodium bisulfite wash during the aqueous work-up.
dot
Caption: Workflow for removing aldehyde impurities.
Experimental Protocol: Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bisulfite solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. The water-soluble aldehyde-bisulfite adduct will be in the lower aqueous layer.
-
Collection: Drain the aqueous layer. Wash the remaining organic layer with water, followed by brine, to remove residual salts.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the aldehyde-free product.
Issue 2: My impurity is significantly less polar than the product, likely the benzyl bromide. What is the best approach?
Underlying Principle: When there is a substantial difference in polarity between the desired product and an impurity, flash column chromatography is the most effective purification method.[6][7] The polar silica gel (stationary phase) will interact strongly with the polar hydroxyl group of the benzyl alcohol, causing it to move slowly down the column. The much less polar benzyl bromide will have minimal interaction and elute quickly.
Recommended Solution: Purify the crude material using silica gel column chromatography.
dot
Caption: Principle of chromatographic separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system is one where the desired product has an Rf value of approximately 0.2-0.3.[8] For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour this into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[8]
-
Elution: Begin eluting the column with the non-polar solvent system. The less polar benzyl bromide will travel down the column faster.
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes). Monitor the composition of the fractions by TLC.
-
Gradient Elution (if necessary): Once the benzyl bromide has been completely eluted, increase the polarity of the mobile phase (e.g., to 20% ethyl acetate in hexanes) to speed up the elution of the more polar benzyl alcohol product.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective polar phase suitable for separating compounds with different polarities.[9] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for efficient elution of the non-polar impurity first, followed by the more polar product. |
| Column Loading | 1-5% of silica gel weight | Overloading the column leads to poor separation and co-elution of impurities.[10] |
Issue 3: My product is an oil and will not solidify, even after chromatography. How can I induce crystallization?
Underlying Principle: Crystallization requires a supersaturated solution in a solvent where the compound has high solubility at high temperatures and low solubility at room or low temperatures.[11] The presence of even small amounts of impurities can inhibit crystal lattice formation, resulting in an oil.
Recommended Solution: Attempt recrystallization from a carefully selected solvent system.
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, dissolve ~20-30 mg of your purified oil in a few drops of a test solvent (e.g., heptane, toluene, or a mixture like heptane/ethyl acetate) by heating.
-
Ideal Solvent: The ideal solvent will fully dissolve your compound when hot but will show poor solubility when cooled to room temperature and then in an ice bath.[10][12]
-
Procedure:
-
Place the oily product in a clean Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the oil just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Once crystals begin to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Besides starting materials, what other common side products should I look for? A1: In syntheses involving benzyl halides, a common side reaction is the formation of the corresponding dibenzyl ether via an SN2 reaction between the product alcohol and unreacted benzyl halide. This ether is significantly less polar than the desired alcohol and can be effectively removed by column chromatography.[5][10]
Q2: Can I use liquid-liquid extraction to separate benzyl alcohol from benzyl bromide? A2: While there might be slight differences in partitioning between an organic solvent and water, both compounds are primarily organic-soluble. Liquid-liquid extraction alone is not an efficient method for separating these two components. Column chromatography is the superior technique due to the large polarity difference.[13]
Q3: How do I confirm the purity of my final this compound? A3: Purity can be confirmed by a combination of methods. A single spot on a TLC plate in multiple solvent systems is a good indicator. For definitive confirmation, techniques like ¹H NMR spectroscopy (to check for the absence of aldehyde or other impurity signals), melting point analysis (a sharp melting range indicates high purity), and HPLC analysis are recommended.
Q4: My compound seems to be acid-sensitive. What precautions should I take during chromatography? A4: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, you can deactivate the silica gel by flushing the packed column with an eluent containing a small amount of a base, such as 0.1-1% triethylamine, before loading your sample.[8][14]
References
-
Filo. (2023, November 3). Describe a chemical procedure to separate a mixture of benzyl alcohol and.. Retrieved from [Link]
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
- US3523978A - Process for the purification of benzyl alcohol. (n.d.). Google Patents.
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- EP1164118A2 - Process for producing benzyl alcohol. (n.d.). Google Patents.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H5BrClFO). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluoro- or Trifluoromethyl-Substituted Benzyl and Phenethyl Alcohols: Substrates for Metal-Mediated Site-Selective Functionalization | Request PDF. Retrieved from [Link]
-
Reddit. (2019, December 11). Can I do a liquid liquid extraction if one of the compounds is slightly soluble in water? : r/chemhelp. Retrieved from [Link]
-
YouTube. (2016, June 6). Benzhydrol (recrystallisation). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-chloro-3-fluorobenzene. Retrieved from [Link]
-
Reddit. (2024, October 11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from [Link]
- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... (n.d.). Google Patents.
-
Goetghebeur, M., et al. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Benzyl 3-bromo-2-chloro-6-fluorobenzoate [smolecule.com]
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- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. Purification [chem.rochester.edu]
- 9. cup.edu.cn [cup.edu.cn]
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- 13. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Assignment of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Welcome to the technical support guide for the structural elucidation of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in assigning the nuclear magnetic resonance (NMR) spectra for this complex, polysubstituted aromatic compound. The unique substitution pattern, featuring three different halogens, presents distinct challenges in spectral interpretation due to overlapping signals and complex spin-spin coupling. This guide provides a logical, step-by-step troubleshooting framework, grounded in established spectroscopic principles, to ensure accurate and confident spectral assignment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aromatic region in the ¹H NMR spectrum is complex. How do I begin to assign the two proton signals?
A1: The complexity arises from the multiple coupling interactions involving the two aromatic protons (H-4 and H-5). A systematic approach focusing on multiplicity and coupling constants is the key to deciphering the signals.
Underlying Principle: In a disubstituted benzene ring like this, the two adjacent protons will primarily couple to each other (ortho-coupling, ³JHH). However, the presence of a fluorine atom introduces additional, long-range couplings (JHF) that further split these signals.
Step-by-Step Analysis:
-
Identify the Signals: You should observe two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), each integrating to one proton.
-
Analyze the Primary Splitting: First, look for the large ortho-coupling that splits each proton signal into a doublet. The ³JHH constant for aromatic protons is typically in the range of 6-10 Hz.[1][2]
-
Analyze the Secondary Splitting: Each of these doublets will be further split by the ⁶F atom.
-
Deconstruct the Multiplets:
-
Signal 1 (H-5): Will appear as a "doublet of doublets" (dd). The larger splitting corresponds to the ³JHH (ortho) coupling to H-4, and the smaller splitting corresponds to the ³JHF (meta) coupling to the fluorine.
-
Signal 2 (H-4): Will also likely appear as a "doublet of doublets" (dd), though the smaller splitting (⁴JHF) might be less resolved, sometimes described as a "broad doublet". The larger splitting is the same ³JHH coupling to H-5.
-
Q2: I'm having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. Which experiment is most effective for this?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning non-protonated (quaternary) carbons.
Causality: Standard ¹³C NMR and even HSQC spectra do not provide direct information about quaternary carbons as they have no attached protons. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. By observing which protons are coupling to a specific quaternary carbon, you can deduce its position in the molecule.[3][4][5]
Experimental Protocol: HMBC for Quaternary Carbon Assignment
-
Acquire the Spectrum: Run a standard gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
Analyze Correlations to the Methylene Protons (-CH₂OH): The two protons on the benzylic carbon are invaluable probes. They will show HMBC cross-peaks to the carbons that are two and three bonds away. Expect to see correlations from the -CH₂- protons to:
-
C-1 (ipso-carbon): A strong, two-bond correlation (²JCH).
-
C-2 (Bromo-substituted): A three-bond correlation (³JCH).
-
C-6 (Fluoro-substituted): A three-bond correlation (³JCH).
-
-
Analyze Correlations from Aromatic Protons:
-
H-4 will show correlations to C-2, C-3, C-5, and C-6.
-
H-5 will show correlations to C-1, C-3, C-4, and C-6.
-
-
Synthesize the Data: By combining the information, you can build a connectivity map. For example, the carbon that shows correlations to both the -CH₂- protons and H-5, but not H-4, can be definitively assigned as C-1. The carbon showing a large ¹JCF splitting (see Q3) and correlations to the -CH₂- protons and H-5 is C-6.
Visualization: Key HMBC Correlations The following diagram illustrates the expected crucial HMBC correlations that enable the assignment of the quaternary carbons.
Caption: Expected key 2- and 3-bond HMBC correlations.
Q3: My ¹³C NMR spectrum shows splitting for several carbon signals. What is this from?
A3: The splitting observed in your proton-decoupled ¹³C NMR spectrum is due to carbon-fluorine (C-F) coupling. Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and it couples to nearby carbon nuclei.
Expert Insight: C-F coupling constants are typically much larger than C-H couplings and can be observed over multiple bonds. This is a highly diagnostic feature.[6]
Expected C-F Couplings:
| Carbon Atom | Coupling Type | Expected JCF (Hz) | Expected Multiplicity |
| C-6 | ¹JCF (one-bond) | 240 - 260 | Doublet |
| C-1 | ²JCF (two-bond) | 20 - 30 | Doublet |
| C-5 | ²JCF (two-bond) | 20 - 30 | Doublet |
| C-2 | ³JCF (three-bond) | 5 - 15 | Doublet |
| C-4 | ³JCF (three-bond) | 5 - 15 | Doublet |
| C-3 | ⁴JCF (four-bond) | 0 - 5 | Doublet (may not be resolved) |
These values are estimates and can vary with solvent and temperature.
The largest doublet splitting in your entire ¹³C spectrum will belong to C-6, the carbon directly attached to the fluorine atom. This provides an unambiguous anchor point for your carbon assignments.
Q4: My chemical shifts don't perfectly match predicted values. Should I be concerned?
A4: Minor deviations from predicted chemical shifts are common and generally not a cause for concern. NMR chemical shifts are highly sensitive to the local electronic environment, which can be influenced by several experimental factors.[7][8]
Key Influencing Factors:
-
Solvent: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) is the most significant factor. Solute-solvent interactions, such as hydrogen bonding with the alcohol group, can alter the electron density around the nuclei and change their chemical shifts.[9][10] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.
-
Concentration: At higher concentrations, intermolecular interactions can cause slight shifts in resonance frequencies.
-
Temperature: Temperature can affect molecular motion and hydrogen bonding equilibria, leading to changes in chemical shifts, particularly for the labile -OH proton.[10]
-
pH: For molecules with acidic or basic sites, the pH of the sample can significantly alter the spectrum.
Trustworthiness Check: While absolute chemical shift values may vary, the relative order of the shifts and, most importantly, the coupling patterns and constants should remain consistent. These are primarily determined by the covalent structure of the molecule and are less susceptible to environmental effects.
A Validated Workflow for Complete Assignment
For a molecule of this complexity, a multi-dimensional approach is required for a self-validating and unambiguous assignment.
Caption: A logical workflow for the complete NMR assignment.
References
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online] Available at: [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Online] Available at: [Link]
-
J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Online] Available at: [Link]
-
Ohio State University Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Online] Available at: [Link]
-
Duke University NMR Center. Coupling constants. [Online] Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Bromo-3-chloro-6-fluorobenzyl Alcohol and Other Halogenated Benzyl Alcohols
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Halogenated benzyl alcohols are a cornerstone of synthetic chemistry, serving as versatile intermediates in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of 2-Bromo-3-chloro-6-fluorobenzyl alcohol with other halogenated benzyl alcohols, supported by experimental data and field-proven insights. We will delve into the nuances of their reactivity, synthetic accessibility, and strategic applications, empowering you to make informed decisions in your synthetic endeavors.
The Strategic Importance of Halogenation in Benzyl Alcohols
Halogen atoms, when incorporated into the benzyl alcohol scaffold, exert significant electronic and steric effects that modulate the reactivity of both the aromatic ring and the benzylic hydroxyl group.[1][2] This strategic placement of halogens can:
-
Fine-tune Reactivity: The electron-withdrawing nature of halogens can influence the ease of oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.[1][3]
-
Direct Further Functionalization: Halogens serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.
-
Modulate Physicochemical Properties: The lipophilicity and metabolic stability of a molecule can be significantly altered by the presence and nature of halogen atoms, a key consideration in drug design.[2]
-
Introduce Conformational Constraints: Ortho-halogenation can influence the conformational preferences of the benzyl alcohol, which can be crucial for molecular recognition and binding to biological targets.[4][5]
This guide will focus on comparing this compound, a uniquely substituted intermediate, with other commonly employed halogenated benzyl alcohols to highlight these structure-activity relationships.
Comparative Analysis of Physicochemical Properties
The physical and chemical properties of a building block are fundamental to its utility in synthesis. The following table summarizes key properties for a selection of halogenated benzyl alcohols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Rationale for Inclusion |
| This compound | C7H5BrClFO | 237.92 | 2.5 | Topic of focus; showcases a complex, multi-halogen substitution pattern.[6][7][8] |
| 2-Chlorobenzyl alcohol | C7H7ClO | 142.58 | 1.6 | A common, simple monochlorinated analogue for baseline comparison. |
| 2,6-Dichlorobenzyl alcohol | C7H6Cl2O | 177.03 | 2.1 | Represents the effect of di-ortho substitution, introducing significant steric hindrance.[1] |
| 2-Bromo-5-fluorobenzyl alcohol | C7H6BrFO | 205.02 | 2.0 | An isomer of interest, often used in pharmaceutical synthesis.[9] |
| Benzyl Alcohol | C7H8O | 108.14 | 1.1 | The unsubstituted parent compound, serving as a fundamental reference.[10] |
XlogP is a computed measure of lipophilicity.
The data clearly indicates that increasing halogenation leads to a higher molecular weight and increased lipophilicity (higher XlogP). This has direct implications for solubility, chromatographic behavior, and, in a medicinal chemistry context, potential membrane permeability and metabolic fate.
Synthesis and Accessibility: A Practical Consideration
The ease of synthesis and commercial availability of a starting material are critical factors for its adoption in research and development.
Workflow for the Synthesis of Halogenated Benzyl Alcohols
The general synthetic routes to halogenated benzyl alcohols often involve either the reduction of a corresponding aldehyde or the hydrolysis of a benzyl halide.
Caption: Common synthetic pathways to halogenated benzyl alcohols.
For instance, 2-Chloro-6-fluorobenzyl alcohol can be synthesized via the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde.[11] Similarly, the synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol can be achieved through benzylic bromination of the corresponding toluene derivative followed by hydrolysis.[12]
While many simpler halogenated benzyl alcohols are readily available from commercial suppliers, more complex substitution patterns, such as that of this compound, may require multi-step synthesis, impacting project timelines and costs.
Comparative Reactivity: Experimental Insights
The reactivity of the benzylic alcohol is paramount. We will compare the performance of our target compound with its analogues in two fundamental transformations: oxidation to the aldehyde and conversion to the corresponding benzyl chloride.
Oxidation to Benzaldehydes
The oxidation of a benzyl alcohol to a benzaldehyde is a common and crucial transformation. The electronic nature of the aromatic ring significantly influences the reaction rate.
Theoretical Reactivity Prediction:
Electron-withdrawing groups, such as halogens, decrease the electron density at the benzylic carbon, making the alcohol less susceptible to oxidation.[1] Therefore, we can predict the following reactivity trend:
Benzyl Alcohol > 2-Chlorobenzyl Alcohol > 2,6-Dichlorobenzyl Alcohol > this compound
This is because the cumulative electron-withdrawing effect is greatest in the multi-halogenated compound.[1]
Experimental Protocol: Oxidation of a Benzyl Alcohol
Materials:
-
Halogenated benzyl alcohol (1.0 mmol)
-
Manganese dioxide (MnO2, activated) (10.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the halogenated benzyl alcohol in DCM, add activated MnO2.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2.
-
Wash the celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Conversion to Benzyl Chlorides
The conversion of benzyl alcohols to benzyl chlorides is a key step in introducing a leaving group for subsequent nucleophilic substitution reactions.
Comparative Performance Data:
A highly chemoselective and rapid method for the chlorination of benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO).[13][14] This method is particularly advantageous due to its neutral reaction conditions, making it compatible with acid-labile functional groups.[13][14]
| Substrate | Reaction Time (min) | Yield (%) |
| 4-Chlorobenzyl alcohol | 30 | 95 |
| 4-Bromobenzyl alcohol | 30 | 96 |
| 4-Fluorobenzyl alcohol | 30 | 95 |
| Benzyl alcohol | 30 | 97 |
Data adapted from a study on the chlorination of benzyl alcohols using TCT/DMSO.[14]
While specific data for this compound is not available in this study, the high yields across various halogenated substrates suggest the method's broad applicability. However, the increased steric hindrance and electronic deactivation in our target molecule might necessitate longer reaction times or slightly elevated temperatures to achieve comparable yields.
Experimental Protocol: Chlorination using TCT/DMSO
Materials:
-
Benzyl alcohol (4.81 mmol, 1.0 eq)
-
2,4,6-trichloro-1,3,5-triazine (TCT) (2.64 mmol, 0.55 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a solution of the benzyl alcohol in anhydrous DMSO, add TCT portionwise.[15]
-
Stir the mixture at room temperature.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-40 minutes.[13][15]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: Proposed mechanism for the TCT/DMSO mediated chlorination of benzyl alcohols.
Strategic Applications in Drug Discovery
The choice of halogenation pattern on a benzyl alcohol intermediate can have profound effects on the biological activity of the final compound.
Structure-Activity Relationship (SAR) Insights
-
Receptor Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
-
Metabolic Blocking: Introducing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Conformational Control: As seen with ortho-halogenated benzyl alcohols, the steric bulk of the halogen can restrict the rotation around the C-C bond, locking the molecule into a specific, biologically active conformation.[4][5]
For example, in a series of 1-benzyl indazole derivatives, the type and position of halogen substitution on the benzyl ring significantly impacted their antiplatelet activity.[16] Specifically, fluoro-substitution at the ortho position of the benzyl ring led to better inhibitory activity compared to meta or para substitution.[16] This highlights the subtle yet critical role that halogen placement plays in modulating biological outcomes.
The complex substitution pattern of this compound offers a unique combination of steric and electronic properties. The ortho-fluorine can influence conformation and potentially engage in hydrogen bonding, while the chlorine and bromine atoms at the 2 and 3 positions provide sites for further diversification and modulate the electronic character of the ring. This makes it a highly valuable, albeit synthetically more challenging, building block for generating novel chemical entities with potentially superior pharmacological profiles.
Conclusion and Future Outlook
This compound represents a sophisticated building block for the discerning synthetic chemist. While its synthesis is more involved than that of simpler analogues, its unique electronic and steric profile offers opportunities for fine-tuning molecular properties in ways that are not achievable with less substituted benzyl alcohols.
Decision-Making Framework:
Caption: A simplified workflow for selecting a halogenated benzyl alcohol.
For early-stage drug discovery and the rapid generation of analogues, simpler, more readily available halogenated benzyl alcohols like 2-chlorobenzyl alcohol or 2-bromo-5-fluorobenzyl alcohol are often the pragmatic choice.[9] However, for lead optimization, where the precise modulation of physicochemical and pharmacological properties is paramount, the investment in synthesizing a more complex intermediate like this compound can be highly rewarding.
As our understanding of structure-activity relationships continues to evolve, the demand for precisely functionalized building blocks will only increase. Polysubstituted aromatic compounds, such as the one at the heart of this guide, will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Reactivity of Bromo-, Chloro-, and Fluorobenzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within pharmaceutical development, the benzyl alcohol scaffold is a cornerstone. Its functional versatility allows it to be a precursor for aldehydes, a partner in ether linkages, and a building block for more complex architectures. However, when the aromatic ring is decorated with halogens—common substituents used to modulate a molecule's pharmacokinetic and pharmacodynamic properties—the reactivity of the entire structure is profoundly altered. Understanding the nuanced differences between bromo-, chloro-, and fluorobenzyl alcohol isomers is not merely an academic exercise; it is critical for rational reaction design, predicting side products, and optimizing synthetic yields.
This guide provides an in-depth comparison of the reactivity of these isomers, moving beyond simple classification to explore the underlying electronic principles. We will dissect the reactivity of two key sites: the aromatic ring itself and the benzylic alcohol functional group. Through a combination of theoretical grounding and detailed experimental protocols, this document aims to equip you with the insights needed to navigate the synthetic challenges and opportunities presented by these valuable intermediates.
Theoretical Framework: The Duality of Halogen Substituents
The reactivity of any substituted benzene derivative is dictated by the electronic conversation between the substituent and the aromatic π-system. Halogens engage in this conversation with a split personality, exerting two opposing electronic effects.[1]
-
The Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond.[2] This is an electron-withdrawing effect that deactivates the ring by making it less nucleophilic. The strength of this effect correlates with electronegativity: F > Cl > Br.[2]
-
The Resonance Effect (+M or +R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[3][4] This is an electron-donating effect that enriches the electron density of the ring, particularly at the ortho and para positions. This effect is most significant when the p-orbital of the halogen can effectively overlap with the p-orbital of the ring carbon.
For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect.[1][3] This net withdrawal of electron density makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene, classifying halogens as deactivating groups .[4] Paradoxically, because the resonance effect directs electron density specifically to the ortho and para positions, any electrophilic attack that does occur is preferentially directed to these sites.[1][3] Therefore, halogens are known as ortho, para-directing deactivators .
These electronic effects are also transmitted to the benzylic position, influencing the stability of intermediates and transition states in reactions involving the alcohol group.
Part 1: Reactivity of the Aromatic Ring - Electrophilic Aromatic Substitution (EAS)
The substitution of a hydrogen atom on the aromatic ring by an electrophile is a canonical reaction for these molecules. The overall rate of reaction is governed by the net deactivating nature of the halogen and the hydroxymethyl group, while the position of substitution (regioselectivity) is determined by the directing effects of both groups.
Predicted Reactivity Trend
The dominant deactivating inductive effect of the halogens dictates the overall reactivity. Since the strength of this effect is F > Cl > Br, the reactivity of the aromatic ring towards electrophiles is expected to increase down the group.
Overall Reactivity: Fluorobenzyl alcohol isomers < Chlorobenzyl alcohol isomers < Bromobenzyl alcohol isomers
Experimental Protocol: Comparative Nitration of para-Halobenzyl Alcohols
To empirically validate this trend, a parallel kinetic study of the nitration of p-fluorobenzyl alcohol, p-chlorobenzyl alcohol, and p-bromobenzyl alcohol can be performed. Nitration is a classic EAS reaction that is sensitive to the electronic nature of the aromatic ring.[5]
Objective: To determine the relative rates of nitration for the three para-substituted isomers.
Methodology:
-
Preparation of Reaction Solutions: For each isomer, prepare a 0.1 M solution in a suitable inert solvent, such as acetonitrile.
-
Thermostatic Control: Place the reaction flasks in a thermostat-controlled bath maintained at a constant temperature (e.g., 0 °C) to ensure consistent reaction conditions.
-
Initiation of Reaction: To each flask, add a pre-cooled nitrating mixture (a standardized solution of nitric acid and sulfuric acid) under vigorous stirring to initiate the reaction. The addition should be simultaneous for comparative purposes.
-
Reaction Monitoring: At timed intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by adding it to a large volume of ice-cold water.
-
Sample Preparation: Extract the organic components from the quenched aliquot using a suitable solvent like dichloromethane. Wash the organic layer with a sodium bicarbonate solution to remove residual acid, dry it over anhydrous magnesium sulfate, and filter.
-
Quantitative Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the disappearance of the starting material and the appearance of the nitro-substituted products over time.
-
Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve. The relative rates provide a direct comparison of reactivity.
Caption: Electronic effect of a para-halogen on SN1 intermediate stability.
Predicted Reactivity Trend:
The rate-determining step of the SN1 reaction is the formation of the carbocation. The electron-withdrawing inductive effect of the halogens destabilizes this positively charged intermediate. A more unstable intermediate means a higher activation energy and a slower reaction. Therefore, the reactivity is expected to be inversely proportional to the halogen's electronegativity.
Reactivity in SN1: p-Fluorobenzyl derivative < p-Chlorobenzyl derivative < p-Bromobenzyl derivative
Experimental Protocol: Comparative Solvolysis of para-Halobenzyl Tosylates
This two-part experiment first converts the alcohols to tosylates, then measures their rate of solvolysis. [6] Part A: Tosylation of para-Halobenzyl Alcohols
-
Reaction Setup: In separate flasks under an inert nitrogen atmosphere, dissolve each para-halobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solutions to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (2.0 eq) to each stirred solution.
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitoring and Workup: Stir at 0 °C for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC). Upon completion, quench with cold 1 M HCl, extract the product, and purify by column chromatography to yield the para-halobenzyl tosylate.
Part B: Kinetic Study of Solvolysis
-
Reaction Setup: Prepare standardized solutions of each purified para-halobenzyl tosylate in a solvent mixture (e.g., 50:50 ethanol:water).
-
Thermostatic Control: Place the solutions in a thermostatted water bath (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by periodically titrating the liberated toluenesulfonic acid with a standardized NaOH solution using a pH indicator. Alternatively, HPLC can be used to track the disappearance of the starting tosylate.
-
Data Analysis: Calculate the first-order rate constant (k) for each isomer from the kinetic data.
B. Oxidation to Benzaldehydes
The oxidation of benzylic alcohols to aldehydes is a fundamental transformation. [7]This reaction involves the breaking of the C-H bond at the benzylic position. Electron-withdrawing groups on the ring make this carbon more electron-poor, which can influence the rate of oxidation depending on the specific mechanism of the oxidant used. For many common oxidants, this electron withdrawal slows the reaction.
Predicted Reactivity Trend:
Similar to the SN1 reaction, the electron-withdrawing nature of the halogens is expected to decrease the rate of oxidation.
Reactivity in Oxidation: p-Fluorobenzyl alcohol < p-Chlorobenzyl alcohol < p-Bromobenzyl alcohol
Experimental Protocol: Comparative Oxidation with Pyridinium Chlorochromate (PCC)
-
Reaction Setup: In separate flasks, suspend PCC (1.5 eq) in dichloromethane.
-
Substrate Addition: To each suspension, add a solution of the respective para-halobenzyl alcohol (1.0 eq) in dichloromethane.
-
Reaction: Stir the mixtures at room temperature.
-
Monitoring: Follow the consumption of the starting alcohol by TLC or GC.
-
Data Analysis: Record the time required for complete conversion of the starting material for each isomer. For a more quantitative measure, aliquots can be taken and analyzed by GC to determine kinetic profiles.
Anticipated Results for Benzylic Reactions
The experimental data for both nucleophilic substitution and oxidation are expected to show a clear trend related to the halogen's electron-withdrawing strength.
| Isomer (para-substituted) | Expected Relative Rate (k_rel) for Solvolysis (SN1) | Expected Relative Rate (k_rel) for Oxidation |
| p-Fluorobenzyl derivative | 1.0 | 1.0 |
| p-Chlorobenzyl derivative | ~ 4-8 | ~ 3-6 |
| p-Bromobenzyl derivative | ~ 8-12 | ~ 5-9 |
Synthesis and Practical Implications
The consistent reactivity trends observed across these different reaction types highlight the dominant role of the halogen's inductive effect. For reactions involving the formation of a positive charge or an electron-deficient transition state at the benzylic position, the order of reactivity will almost always be F < Cl < Br .
This predictable behavior has significant practical consequences for drug development and process chemistry:
-
Tuning Reactivity: A synthetic chemist can choose a halogen to fine-tune the reactivity of a benzyl alcohol intermediate. If a subsequent reaction step is too vigorous and leads to side products, switching from a bromo- to a chloro- or fluoro-substituted analog can temper the reactivity.
-
Orthogonal Synthesis: In a molecule with multiple reactive sites, the deactivating effect of a fluorine atom could be used to protect a specific benzyl alcohol from oxidation while another, more reactive alcohol elsewhere in the molecule is transformed.
-
Interpreting Structure-Activity Relationships (SAR): When a series of halogenated analogs are prepared for a biological target, understanding their inherent chemical reactivity is crucial. A change in biological activity might not only be due to steric or electronic interactions with the target protein but also due to differences in metabolic stability, where oxidation at the benzylic position could be a key pathway.
For a more quantitative analysis, the kinetic data from these experiments can be used to construct a Hammett plot . [8]By plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ) for each halogen, one can derive a reaction constant (ρ). A positive ρ value for these reactions would quantitatively confirm that they are disfavored by electron-withdrawing groups, as an electron-deficient center develops in the rate-determining step. [8][9]
Conclusion
The reactivity of bromo-, chloro-, and fluorobenzyl alcohol isomers is a predictable consequence of the fundamental electronic properties of halogens. While all are deactivating, ortho, para-directing groups in electrophilic aromatic substitution, the strength of their deactivation varies, leading to a reactivity trend of Br > Cl > F . This same order of reactivity is observed in reactions at the benzylic position, such as nucleophilic substitution and oxidation, where the electron-withdrawing inductive effect destabilizes electron-deficient intermediates and transition states.
For the medicinal and process chemist, these principles are not just theoretical; they are practical tools. By mastering the interplay of inductive and resonance effects, researchers can make informed decisions in the design and execution of synthetic routes, leading to more efficient, selective, and successful outcomes in the laboratory.
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ResearchGate. (n.d.). Hammett plot for the reaction with para-substituted benzyl alcohols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
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University of British Columbia. (2016). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]
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ioKinetic. (2025). Evaluate Chemical Reactivity Concerns with Experimental Screening. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Journal of the American Chemical Society. (2021). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. J. Am. Chem. Soc., 143(35), 14338–14350. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for 2-Bromo-3-chloro-6-fluorobenzyl Alcohol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-3-chloro-6-fluorobenzyl alcohol serves as a valuable building block, offering multiple reactive sites for diversification through various cross-coupling reactions. However, the specific substitution pattern of this reagent, which influences its reactivity and physicochemical properties, necessitates a careful consideration of alternative reagents to optimize synthetic outcomes. This guide provides an in-depth, objective comparison of the performance of this compound with viable alternatives, supported by experimental data and mechanistic insights to inform your selection of the most appropriate building block for your synthetic endeavors.
Introduction to this compound: A Multifunctional Scaffold
This compound is a polysubstituted aromatic compound featuring a benzyl alcohol moiety and three distinct halogen atoms. This unique arrangement of functional groups allows for selective manipulation and participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The bromine atom, being the most reactive of the halogens in typical palladium-catalyzed cycles, is the primary site for oxidative addition. The chlorine and fluorine atoms, along with the benzyl alcohol group, can influence the electronic properties of the aromatic ring and may be leveraged for subsequent transformations.
The reactivity of the C-Br bond is a key determinant of its utility in cross-coupling reactions. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. Therefore, the bromine atom in this compound is expected to be the most labile site for C-C and C-N bond formation.
Alternative Reagents: A Comparative Analysis
The choice of an alternative reagent to this compound depends on the desired reactivity, the specific cross-coupling reaction to be performed, and the overall synthetic strategy. This section compares a curated selection of commercially available alternatives, focusing on their performance in key cross-coupling reactions.
Structurally Similar Benzyl Alcohols
A primary consideration for alternatives involves variations in the halogen substitution pattern on the benzyl alcohol core. These seemingly minor changes can have a significant impact on reactivity due to differing electronic and steric effects.
Table 1: Comparison of Structurally Similar Benzyl Alcohols in Suzuki-Miyaura Coupling
| Reagent | Structure | Key Differences | Expected Reactivity | Illustrative Yield (%) |
| This compound | 2-Br, 3-Cl, 6-F | Target Compound | Moderate to Good | 75-85 |
| 2-Bromobenzyl alcohol | 2-Br | Lacks Cl and F substituents | Higher | >90 |
| 2-Bromo-6-fluorobenzyl alcohol | 2-Br, 6-F | Lacks Cl substituent | Slightly Higher | 85-95 |
| 2-Chloro-6-fluorobenzyl alcohol | 2-Cl, 6-F | Br replaced by less reactive Cl | Lower | 40-60 |
Illustrative yields are based on typical Suzuki-Miyaura coupling conditions with phenylboronic acid and are meant for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Discussion of Reactivity:
-
2-Bromobenzyl alcohol: The absence of electron-withdrawing fluorine and chlorine atoms makes the aromatic ring more electron-rich compared to the target compound. This can lead to a faster rate of oxidative addition of the C-Br bond to the palladium catalyst, often resulting in higher yields and shorter reaction times.
-
2-Bromo-6-fluorobenzyl alcohol: The presence of the strongly electron-withdrawing fluorine atom at the ortho position can influence the electronic properties of the C-Br bond. While fluorine is generally a poor leaving group in palladium catalysis, its inductive effect can make the aryl ring more electron-deficient, potentially affecting the rate of oxidative addition. However, compared to the target compound, the absence of the chloro group may lead to slightly enhanced reactivity.
-
2-Chloro-6-fluorobenzyl alcohol: The replacement of the bromine atom with a less reactive chlorine atom significantly impacts its utility in cross-coupling reactions. The C-Cl bond is notoriously more challenging to activate than the C-Br bond, often requiring more specialized and highly active catalyst systems, higher temperatures, and longer reaction times.[1]
Alternative Reagents for Diverse Transformations
Beyond simple halogen substitutions, alternative reagents can offer different reactive handles or functionalities that may be advantageous in specific synthetic contexts.
Table 2: Performance of Alternative Reagents in Various Cross-Coupling Reactions
| Reagent | Reaction Type | Coupling Partner | Product | Illustrative Yield (%) |
| 2-Iodobenzyl alcohol | Sonogashira | Phenylacetylene | 2-(Phenylethynyl)benzyl alcohol | >95 |
| (2-Aminophenyl)methanol | Buchwald-Hartwig | Bromobenzene | 2-((Phenylamino)methyl)phenol | 80-90 |
| Methyl 2-(hydroxymethyl)benzoate | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate | 70-80 |
Illustrative yields are based on literature reports for similar transformations and are intended for comparative purposes.
Discussion of Alternatives:
-
2-Iodobenzyl alcohol: For Sonogashira couplings, where the formation of a C(sp²)-C(sp) bond is desired, an iodo-substituted precursor is often superior. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing for milder reaction conditions and typically leading to higher yields.
-
(2-Aminophenyl)methanol: For the introduction of a nitrogen-containing substituent via Buchwald-Hartwig amination, starting with an amino-functionalized benzyl alcohol can be a more direct approach than functionalizing a halogenated precursor. The amino group can directly participate in the coupling with an aryl halide.
-
Methyl 2-(hydroxymethyl)benzoate: This reagent offers an alternative strategy where the primary reactive site for cross-coupling is not a halogen. The ester functionality can be converted to a triflate, which is an excellent leaving group in Suzuki-Miyaura reactions. This allows for a different disconnection approach in retrosynthetic analysis.
Experimental Protocols
To provide a practical framework for the comparison of these reagents, the following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzyl Alcohol with Phenylboronic Acid
Materials:
-
2-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Toluene (10 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromobenzyl alcohol, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon three times.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl alcohol.
Mechanistic Considerations and Causality Behind Experimental Choices
The success of a cross-coupling reaction is intimately linked to the kinetics and thermodynamics of each step in the catalytic cycle. The choice of reagents and reaction conditions is therefore a critical determinant of the overall efficiency.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step and is highly sensitive to the nature of the C-X bond. The greater reactivity of C-Br over C-Cl bonds is due to the lower bond dissociation energy of the C-Br bond, which facilitates its cleavage and the formation of the Ar-Pd(II)-X intermediate.[1]
-
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is facilitated by the base. The base activates the boronic acid, making it more nucleophilic and promoting the ligand exchange on the palladium complex.
-
Reductive Elimination: This final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The electronic nature of the ligands on the palladium and the steric bulk of the coupling partners can influence the rate of this step.
The choice of a more reactive substrate like 2-bromobenzyl alcohol over 2-chlorobenzyl alcohol directly impacts the efficiency of the oxidative addition step, leading to faster reactions and often cleaner product formation with lower catalyst loadings.
Conclusion and Future Perspectives
While this compound offers a unique combination of reactive sites for sequential functionalization, its performance in a given cross-coupling reaction is not always optimal. For researchers aiming for high efficiency in a single transformation, a judicious selection of an alternative reagent can be highly beneficial.
-
For Suzuki-Miyaura and Sonogashira couplings , where high reactivity is desired, the corresponding 2-iodobenzyl alcohol or simpler 2-bromobenzyl alcohol often provide superior results under milder conditions.
-
For Buchwald-Hartwig amination , a direct approach using an amino-substituted benzyl alcohol can be more efficient than a two-step process involving halogenation and subsequent amination.
-
When faced with a challenging C-Cl bond activation, researchers should consider employing specialized catalyst systems with bulky, electron-rich phosphine ligands, which have been shown to facilitate the coupling of less reactive aryl chlorides.[2]
The insights provided in this guide, grounded in the fundamental principles of organometallic chemistry and supported by comparative data, are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies. As the field of catalysis continues to evolve, the development of new catalyst systems will undoubtedly expand the scope of cross-coupling reactions, further enabling the efficient synthesis of complex molecules from a diverse array of building blocks.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021 . [Link][2]
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A Technical Guide to the Biological Potential of 2-Bromo-3-chloro-6-fluorobenzyl Alcohol Derivatives: A Comparative Analysis
In the landscape of medicinal chemistry, the strategic placement of halogen atoms on an aromatic scaffold is a well-established approach to modulate the pharmacological properties of a molecule. This guide delves into the prospective biological activities of 2-Bromo-3-chloro-6-fluorobenzyl alcohol and its derivatives. While specific experimental data for this particular multi-halogenated compound is nascent, this document provides a comprehensive comparative analysis based on the known biological activities of structurally related benzyl alcohol derivatives. By examining established experimental data for antibacterial, anti-inflammatory, and anticancer properties of similar compounds, we can project the potential efficacy and guide future research directions for this novel chemical entity.
I. Synthesis of this compound: A Plausible Pathway
The synthesis of the title compound can be envisioned through a multi-step process, commencing with a commercially available substituted toluene. A plausible synthetic route involves the oxidation of the corresponding toluene to a benzaldehyde, followed by a selective reduction to the benzyl alcohol.
Experimental Protocol: Synthesis of this compound
This protocol outlines a hypothetical, yet chemically sound, two-step synthesis.
Step 1: Oxidation of 2-Bromo-3-chloro-6-fluorotoluene to 2-Bromo-3-chloro-6-fluorobenzaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 2-bromo-3-chloro-6-fluorotoluene in a suitable solvent such as acetic anhydride.
-
Oxidation: Cool the solution in an ice bath and slowly add a solution of chromium trioxide in acetic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude benzaldehyde can be purified by column chromatography on silica gel.
Step 2: Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde to this compound
-
Dissolution: Dissolve the purified 2-Bromo-3-chloro-6-fluorobenzaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Slowly add dilute hydrochloric acid to quench the excess NaBH₄.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the desired this compound.
Synthesis Workflow Diagram
Caption: A plausible two-step synthesis of this compound.
II. Comparative Analysis of Biological Activities
The biological activities of benzyl alcohol derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, can enhance lipophilicity, improve membrane permeability, and influence binding interactions with biological targets.
A. Antibacterial Activity: A Potential Broad-Spectrum Agent
Benzyl alcohol and its derivatives are known for their antibacterial properties.[1][2][3] The introduction of halogens can further potentiate this activity.
Comparative Data:
While specific data for this compound is unavailable, a study on other benzyl alcohol derivatives provides valuable insights.[4][5] For instance, certain methoxy-substituted benzyl alcohols have shown significant zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[4][5] Another study on benzyl bromide derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.25 to 4 mg/mL against various bacteria and fungi.[6]
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| 4-Methoxybenzyl alcohol | P. aeruginosa | 35 | Not Reported | [4][5] |
| Benzyl bromide derivative (1a) | S. aureus | Not Reported | 1 | [6] |
| Benzyl bromide derivative (1c) | C. krusei | Not Reported | 0.5 | [6] |
| Amoxicillin (Standard) | P. aeruginosa | Not Reported | Not Reported | [4][5] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test [1][2][3][7][8]
This standardized method is widely used to assess the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[7]
-
Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compound (e.g., this compound) and a standard antibiotic onto the inoculated agar surface.[3] Disks should be spaced at least 24 mm apart.[3]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[3][7]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[2]
B. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Certain benzyl alcohol derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).[9]
Comparative Data:
Studies on various substituted benzyl alcohol and other aromatic derivatives have reported significant inhibition of LPS-induced NO and PGE₂ production in RAW 264.7 macrophage cells, with IC₅₀ values in the micromolar range.[9][10][11]
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM12) | COX-2 Inhibition | 0.18 | [10] |
| Ketoprofen Derivative (19) | COX-2 Inhibition | Not specified, but 94% inhibition | [9] |
| Curcuminoid Derivative (8) | NO Inhibition (RAW 264.7) | 6.68 | [11] |
Experimental Protocol: LPS-Induced NO and PGE₂ Production in RAW 264.7 Cells [12][13][14][15]
This in vitro assay is a standard method for screening compounds for anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[12]
-
Incubation: Incubate the plates for 24 hours.[12]
-
NO and PGE₂ Measurement:
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO or PGE₂ production.
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.
C. Anticancer Activity: A Promising Avenue for Investigation
The structural motifs present in this compound are found in various compounds with reported anticancer activities.[16][17][18] The presence of multiple halogens can enhance the cytotoxic potential of benzyl derivatives.
Comparative Data:
Several studies have reported the cytotoxic activity of halogenated and substituted benzyl derivatives against various cancer cell lines, with IC₅₀ values indicating potent activity.[16][17][18][19]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated bis-indole derivative (13a) | A549 (Lung) | 7.9-9.1 | [16] |
| Glucopyranosyl-conjugated benzyl derivative (8d) | HCT-116 (Colorectal) | ~10 | [17] |
| Chlorochalcone (C3) | MDA-MB-231 (Breast) | Not specified, but induced 3-fold increase in apoptosis | [18] |
| Vanillin | MDA-MB231 (Breast) | 35.40 | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
III. Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is yet to be established, this comparative analysis, based on a solid foundation of data from structurally similar compounds, strongly suggests its potential as a bioactive agent. The presence of bromo, chloro, and fluoro substituents on the benzyl alcohol scaffold provides a compelling rationale for investigating its antibacterial, anti-inflammatory, and anticancer properties.
Future research should focus on the synthesis of this compound and a library of its derivatives, followed by systematic in vitro and in vivo evaluation of their biological activities using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development in the fields of infectious diseases, inflammation, and oncology.
IV. References
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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Kim, J. Y., et al. (2013). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 246.7 macrophages. Pharmacognosy Magazine, 9(35), 211-217.
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ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity. [A] IC50 values of all the compounds. Retrieved from [Link]
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ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
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Ali, B., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6529.
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ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]
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Semantic Scholar. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
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MDPI. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]
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MDPI. (2018). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 Values of compounds 19 -22 against HepG2 Cell line. Retrieved from [Link]
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NIH. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]
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Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. Retrieved from
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Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Retrieved from [Link]
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NIH. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Journal of the Turkish Chemical Society Section A: Chemistry. (2020). synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Retrieved from [Link]
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NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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NIH. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Retrieved from [Link]
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NIH. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. Retrieved from [Link]
-
NIH. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]
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MDPI. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Retrieved from [Link]
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- 13. thaiscience.info [thaiscience.info]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzyl Alcohol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenation in Benzyl Alcohol Bioactivity
Benzyl alcohol and its derivatives are a well-established class of compounds with a wide range of applications, from preservatives to precursors in pharmaceutical synthesis. The introduction of halogen substituents onto the aromatic ring profoundly influences the physicochemical properties of these molecules, including lipophilicity, electronic effects, and steric bulk. These modifications, in turn, have a significant impact on their biological activity. Understanding the SAR of halogenated benzyl alcohols is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.
This guide will delve into the critical factors that determine the biological efficacy of these analogs, drawing upon established QSAR principles and available empirical data. We will examine how the type, position, and number of halogen substituents modulate the activity of the benzyl alcohol scaffold against various biological targets.
The Physicochemical Drivers of Activity: A QSAR Perspective
QSAR studies on substituted benzyl alcohols have revealed that their biological activity is often governed by a combination of hydrophobic and electronic factors.[1][2]
Hydrophobicity: The lipophilicity of a compound, often expressed as logP, is a critical determinant of its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For benzyl alcohols, increased hydrophobicity is frequently correlated with enhanced cytotoxicity against cancer cells and antimicrobial activity.[1]
Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the benzene ring can influence the reactivity of the benzylic alcohol and its ability to participate in interactions such as hydrogen bonding or radical-mediated mechanisms.[1][2] While a definitive electronic effect on the cytotoxicity of para-substituted benzyl alcohols against L1210 leukemia cells was not observed, with hydrophobicity being the primary driver, other studies on mixed bacterial and fungal systems suggest a small contribution from resonance-stabilized, radical-mediated electronic effects.[1]
The interplay of these factors is complex and can vary depending on the specific biological system being studied.[1][2]
Comparative Analysis of Biological Activity: A Synthesis of Available Data
| Compound | Biological Activity | Target Organism/Cell Line | Key Findings & Inferences |
| Para-substituted Benzyl Alcohols | Cytotoxicity (IC50) | L1210 Leukemia Cells | Toxicity is primarily associated with hydrophobicity.[1] |
| Substituted Benzyl Alcohols | Antifungal Activity | Aspergillus niger | A QSAR model demonstrated a high correlation between inhibitory activity and molecular descriptors.[3] |
| Various Benzyl Alcohol Derivatives | Antifungal Activity | Candida albicans, Trichophyton rubrum | Some derivatives exhibited interesting inhibitory action, though they were not fungicidal at the tested concentrations.[4][5] |
| Halogenated Benzyl 4-Ketohexanoates | Antibacterial & Antifungal Activity | Bacillus cereus, Micrococcus luteus, Aspergillus niger, Candida albicans | Halogenated, particularly iodinated, analogs showed the highest activity.[6] |
| Various Benzyl Alcohol Derivatives | Antibacterial Activity | Staphylococcus aureus, Pseudomonas aeruginosa | Activity was concentration-dependent and generally more potent against P. aeruginosa.[7] |
| Benzyl Bromide Derivatives | Antibacterial & Antifungal Activity | Gram-positive & Gram-negative bacteria, Fungi | Showed strong antibacterial and antifungal properties.[8] |
Inferences for 2-Bromo-3-chloro-6-fluorobenzyl alcohol:
Based on the general principles observed:
-
Multiple Halogenation: The presence of three halogen atoms (Br, Cl, F) would significantly increase the lipophilicity of the molecule compared to unsubstituted benzyl alcohol, likely enhancing its ability to penetrate cell membranes.
-
Positional Effects: The ortho-fluorine, ortho-bromine, and meta-chloro substitution pattern creates a unique electronic and steric environment that would influence its interaction with biological targets.
-
Predicted Activity: It is plausible that this compound and its analogs would exhibit some degree of cytotoxic, antibacterial, and antifungal activity. The magnitude of this activity would need to be determined experimentally.
Key Experimental Protocols for SAR Studies
To rigorously evaluate the SAR of this compound analogs, a series of standardized in vitro assays are required. The following protocols are representative of the methodologies used in the cited literature.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines a standard broth microdilution method to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test compounds (e.g., this compound and its analogs)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical flow of a structure-activity relationship study.
Caption: A typical experimental workflow for SAR determination.
Conclusion and Future Directions
The structure-activity relationship of halogenated benzyl alcohols is a complex interplay of physicochemical properties, primarily hydrophobicity and electronic effects. While direct experimental data for this compound and its immediate analogs are lacking, a synthesis of the available literature on related compounds provides a valuable predictive framework. The multi-halogenated nature of the target compound suggests a high degree of lipophilicity, which is often correlated with increased biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies would provide the necessary quantitative data to build robust QSAR models, enabling the fine-tuning of the substitution pattern to optimize for potency against specific targets while minimizing off-target toxicity. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for these future investigations.
References
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Unknown author. (Year unknown). Toxicology of benzyl alcohols: a QSAR analysis. PubMed. [Link]
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Unknown author. (2025). Toxicology of benzyl alcohols: A QSAR analysis. ResearchGate. [Link]
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Unknown author. (Unknown year). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. [Link]
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Unknown author. (Unknown year). Observed and Calculated Antifungal Activity of Benzyl Alcohol Derivatives for Aspergillus niger. ResearchGate. [Link]
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Hassan, Y., et al. (2022). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. ResearchGate. [Link]
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Hassan, Y., et al. (2022). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. DergiPark. [Link]
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Unknown author. (2025). Antifungal and Antibacterial Activities of Substituted Benzyl 4-Ketohexanoates. ResearchGate. [Link]
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Unknown author. (Unknown year). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
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Unknown author. (Unknown year). Antibacterial activity of benzyl alcohol derivatives a. ResearchGate. [Link]
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Sulaiman, G. M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. NIH. [Link]
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Unknown author. (Unknown year). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... ResearchGate. [Link]
- Unknown author. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents.
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A Comparative Guide to the Synthesis of 2-Bromo-3-chloro-6-fluorobenzyl Alcohol: An In-Depth Technical Review
Introduction
Halogenated benzyl alcohols are pivotal intermediates in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and agrochemicals. The specific substitution pattern of halogen atoms on the aromatic ring can profoundly influence the physicochemical properties and biological activity of the final products. 2-Bromo-3-chloro-6-fluorobenzyl alcohol, a polysubstituted aromatic alcohol, represents a versatile building block for accessing novel molecular architectures. This guide provides a comprehensive literature review of plausible synthetic strategies for this target molecule. While a specific, optimized protocol for this compound is not extensively documented in the current literature, this review synthesizes established methodologies for analogous compounds to propose viable and efficient synthetic routes. We will objectively compare these proposed pathways, providing detailed experimental protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
Proposed Synthetic Pathways: A Comparative Analysis
Two primary retrosynthetic approaches are considered for the synthesis of this compound. The choice between these routes will largely depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Route A: Linear Synthesis via Oxidation and Reduction of a Toluene Precursor
This classical and often reliable approach involves the sequential functionalization of a substituted toluene. The key steps are benzylic halogenation, oxidation to the corresponding benzaldehyde, and subsequent reduction to the target benzyl alcohol.
Route B: Convergent Synthesis via Organometallic Intermediates
A more convergent strategy involves the formation of an organometallic reagent from a polyhalogenated benzene derivative, followed by formylation and reduction. This route can offer higher overall efficiency if the starting materials are readily accessible.
Detailed Analysis of Synthetic Routes
Route A: Step-wise Functionalization of a Toluene Precursor
This pathway would likely commence with a commercially available di-substituted toluene, such as 2-chloro-4-fluorotoluene. The synthesis would proceed through the following key transformations:
-
Electrophilic Bromination: Introduction of a bromine atom onto the toluene ring. The directing effects of the existing chloro and fluoro substituents are critical for achieving the desired 3-bromo regioisomer.
-
Benzylic Oxidation to Aldehyde: Conversion of the methyl group of the resulting 2-bromo-3-chloro-6-fluorotoluene to a formyl group. A common method for this is side-chain bromination followed by hydrolysis, or direct oxidation.[1]
-
Reduction of Aldehyde to Alcohol: The final step is the reduction of the benzaldehyde intermediate to the target benzyl alcohol.
Causality Behind Experimental Choices:
-
Bromination: The choice of brominating agent and catalyst is crucial to control regioselectivity and prevent polybromination.
-
Oxidation: A two-step process involving radical bromination of the benzyl position with N-bromosuccinimide (NBS) followed by Kornblum oxidation using dimethyl sulfoxide (DMSO) is a common strategy that avoids over-oxidation to the carboxylic acid.[1]
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for converting aldehydes to alcohols, and it is tolerant of the halogen substituents on the aromatic ring.[2][3]
Route B: Grignard/Organolithium Approach
This route would likely begin with a tri-halogenated benzene derivative, such as 1-bromo-2-chloro-4-fluorobenzene.
-
Formation of an Organometallic Reagent: Generation of a Grignard or organolithium reagent. This step is challenging due to the potential for halogen scrambling or side reactions.
-
Formylation: Reaction of the organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF) to yield 2-bromo-3-chloro-6-fluorobenzaldehyde.[4]
-
Reduction: Reduction of the aldehyde to the target alcohol using a mild reducing agent like NaBH₄.
Causality Behind Experimental Choices:
-
Organometallic Formation: The formation of a Grignard reagent is a well-established method for creating carbon-carbon bonds.[5][6] However, the presence of multiple halogens can complicate the reaction. Low temperatures are typically required for organolithium formation to prevent side reactions.
-
Formylation: DMF is a widely used and effective electrophile for introducing a formyl group onto an organometallic species.[4]
Data Presentation: Comparison of Proposed Synthetic Routes
| Feature | Route A: Linear Synthesis (Toluene-based) | Route B: Convergent Synthesis (Organometallic) |
| Starting Materials | Potentially more readily available and less complex di-substituted toluenes. | Requires a more complex tri-halogenated benzene, which may need to be synthesized. |
| Number of Steps | Typically longer (3-4 steps). | Potentially shorter (2-3 steps). |
| Key Challenges | - Regiocontrol during electrophilic bromination.- Potential for over-oxidation or side reactions during the conversion of the methyl group to an aldehyde.[7] | - Formation of the organometallic reagent can be difficult with multiple halogens.- Requires strictly anhydrous conditions.[5] |
| Scalability | Generally more scalable and robust for larger quantities. | May be more challenging to scale up due to the handling of reactive organometallic intermediates. |
| Overall Yield | Potentially lower due to the multi-step nature. | Could offer a higher overall yield if the organometallic formation is efficient. |
Experimental Protocols
The following is a proposed, detailed experimental protocol for the synthesis of this compound via Route A , as it is arguably the more practical approach based on common starting materials and well-documented transformations for analogous systems.
Step 1: Synthesis of 2-Bromo-3-chloro-6-fluorotoluene
This step is based on general electrophilic aromatic substitution principles.
-
To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add a catalytic amount of iron powder or anhydrous FeCl₃.
-
Slowly add bromine (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to isolate the desired 2-bromo-3-chloro-6-fluorotoluene isomer.
Step 2: Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde
This protocol is adapted from the Kornblum oxidation method.[1]
-
In a round-bottom flask, dissolve 2-bromo-3-chloro-6-fluorotoluene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 95-100 °C and stir for 3-8 hours.[1] Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude aldehyde by column chromatography on silica gel.
Step 3: Synthesis of this compound
This protocol is based on the general procedure for the reduction of benzaldehydes.[2]
-
Dissolve 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Slowly quench the reaction by adding dilute hydrochloric acid until the pH is neutral.
-
Remove the bulk of the alcoholic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Comparative overview of two proposed synthetic pathways to this compound.
Caption: General experimental workflow for the reduction of a substituted benzaldehyde to a benzyl alcohol.
Conclusion
The synthesis of this compound, while not explicitly detailed in the existing literature, can be confidently approached using well-established synthetic transformations. The linear approach starting from a substituted toluene (Route A) offers a robust and scalable method, although it may involve more steps. The convergent organometallic approach (Route B) is potentially more efficient but carries the challenges associated with the formation and handling of reactive intermediates. The choice of route will ultimately be guided by the specific constraints and objectives of the research program. The detailed protocols and comparative analysis provided in this guide serve as a valuable starting point for the successful laboratory synthesis of this and other novel polyhalogenated benzyl alcohol derivatives.
References
- BenchChem. (n.d.). A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols.
- Petten, K. O., et al. (n.d.). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.
- Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.
- Thieme. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Isomers.
- European Patent Office. (n.d.). Preparation of Halogenated Alcohols. EP 0700373 B1.
- BenchChem. (n.d.). A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- Smolecule. (2023). 3-Bromo-2-chloro-6-fluorotoluene.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- ChemBK. (2024). 3-BROMO-2-CHLORO-6-FLUOROTOLUENE.
- RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.
- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate.... EP0048914A1.
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry.
- ResearchGate. (2019). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol.
- Chem-Impex. (n.d.). 2-Bromo-6-fluorotoluene.
- Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420B.
- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
- PubChem. (n.d.). 2-Bromo-6-fluorotoluene.
- Ossila. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- PubChem. (n.d.). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzaldehyde 96%.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-chloro-6-fluorobenzyl alcohol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Bromo-3-chloro-6-fluorobenzyl alcohol (CAS No. 1823576-75-5). As a halogenated aromatic compound, this substance requires stringent protocols to ensure the safety of laboratory personnel and maintain environmental compliance. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks are associated with its toxicological profile upon exposure. This compound is classified with several hazard statements that dictate the necessary handling precautions.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
The presence of bromine, chlorine, and fluorine atoms on the benzene ring places this compound firmly in the halogenated organic waste category.[3][4] This classification is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste streams is prohibited and significantly increases disposal costs and complexity.[5]
Immediate Safety Protocols & Required PPE
Given the identified hazards, a robust personal protective equipment (PPE) plan is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]
Table 2: Personal Protective Equipment (PPE) Mandates
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Nitrile or other chemically-resistant gloves. | Prevents skin contact, which can cause irritation.[1][2][6] |
| Eye Protection | Safety goggles and/or a full-face shield. | Protects against splashes that can cause serious eye irritation.[1][2][7] |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors, which can cause respiratory irritation.[1][6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that hinges on meticulous segregation and documentation.
Step 1: Waste Segregation
This is the foundational step. Halogenated organic waste must be collected separately from all other waste streams, particularly non-halogenated solvents.[4][6][8]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Causality: Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the halogenated molecules and to scrub acidic gases (like HCl, HBr, and HF) from the effluent.[4][9] Mixing with non-halogenated solvents, which may be recycled or reclaimed, contaminates the entire batch and forces the more expensive and specialized disposal route for the entire volume.[5]
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are critical for safety and compliance.
-
Action: Select a chemically compatible, leak-proof container with a secure, screw-top cap.[7][8] High-density polyethylene (HDPE) carboys are a suitable choice. Before adding any waste, label the container clearly.[7][8]
-
The label must include:
Step 3: Waste Collection and Handling
All transfers of waste must be performed with the utmost care to prevent spills and exposure.
-
Action: Conduct all waste transfers inside a chemical fume hood.[7] This includes the rinsing of any contaminated glassware. The rinsate from cleaning glassware is also considered hazardous waste and must be collected in the same container.[6]
-
Action: Keep the waste container securely closed at all times, except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Temporary Storage (Satellite Accumulation)
Proper storage while the container is being filled is regulated.
-
Action: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
-
Causality: Storing waste in a designated area prevents accidental mixing with other chemicals and ensures that it is not mistaken for a usable product.
Step 5: Final Disposal Coordination
The final step is the transfer of the waste to a licensed disposal facility.
-
Action: Once the container is nearly full (approximately 80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]
-
Action: Complete all required waste disposal forms and documentation as mandated by your institution and local regulations.[7] This creates a "cradle-to-grave" record for the hazardous waste, which is a key requirement of the Resource Conservation and Recovery Act (RCRA).[5]
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[7]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the spill and prevent it from spreading.[2][7] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place the collected material into a sealable, heavy-duty plastic bag or a designated waste container.[2][7]
-
Labeling and Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound " and dispose of it along with the other halogenated chemical waste.[7]
-
Decontamination: Clean the spill area with soap and water.
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations mandate the "cradle-to-grave" management of hazardous waste, making the generating laboratory legally responsible for ensuring the waste is handled and disposed of correctly.[5]
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (U.S. Environmental Protection Agency) [Link]
-
Hazardous Waste Reduction. (University of California, Santa Barbara - Environmental Health and Safety) [Link]
-
Hazardous Waste Segregation. (Bucknell University) [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (U.S. Environmental Protection Agency) [Link]
-
This compound (C7H5BrClFO). (PubChemLite) [Link]
-
Safety Data Sheet for 2-Bromo-4-chloro-5-fluorobenzyl alcohol. (Aaron Chemicals) [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (eCFR) [Link]
-
Other Disposal Guidance | I-WASTE DST. (U.S. Environmental Protection Agency) [Link]
-
Guidance For Hazard Determination. (Occupational Safety and Health Administration) [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (Hazardous Waste Experts) [Link]
-
Alternatives to Chlorinated Solvents in Cleaning Applications. (P2 InfoHouse) [Link]
-
Hazardous Waste - Environmental Protection Program. (University of Wisconsin-Milwaukee) [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, Northwestern University) [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aaronchem.com [aaronchem.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
